molecular formula C13H18N2O2 B8759472 Benzyl piperazin-1-ylacetate

Benzyl piperazin-1-ylacetate

Cat. No.: B8759472
M. Wt: 234.29 g/mol
InChI Key: FDTQLXHLYYPMEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl piperazin-1-ylacetate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a piperazine ring, a versatile nitrogen-containing heterocycle, which is substituted with both a benzyl group and an acetate ester protected by a benzyl group. This specific structure classifies it as a valuable synthetic intermediate or building block. Researchers utilize such compounds to construct more complex molecules, particularly in the development and exploration of new pharmaceutical candidates. The presence of the benzyl-protected ester is a key functional feature, as it can be manipulated under specific conditions, for instance, through hydrogenolysis, to reveal a carboxylic acid group. This transformation allows for further derivatization, such as amide bond formation, making Benzyl piperazin-1-ylacetate a flexible precursor in chemical synthesis pipelines . Compounds based on the piperazine-1-yl-acetate scaffold are frequently investigated for their potential biological activities and their role in structure-activity relationship (SAR) studies. It is crucial to note that this product is intended for research applications only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local safety and laboratory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

benzyl 2-piperazin-1-ylacetate

InChI

InChI=1S/C13H18N2O2/c16-13(10-15-8-6-14-7-9-15)17-11-12-4-2-1-3-5-12/h1-5,14H,6-11H2

InChI Key

FDTQLXHLYYPMEG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

In Vitro Mechanism of Action: Benzyl Piperazin-1-ylacetate Derivatives in Procaspase-3 Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The induction of apoptosis via direct enzyme activation represents a paradigm shift in targeted oncology. The benzyl piperazin-1-ylacetate moiety serves as the critical structural pharmacophore for a first-in-class family of procaspase-activating compounds (PACs), most notably PAC-1 (2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide) and its optimized derivatives like WF-208 1. Unlike traditional chemotherapeutics that act upstream of the apoptotic cascade, these compounds directly target the executioner machinery. This whitepaper details the in vitro mechanism of action, structural biology, and self-validating experimental protocols for evaluating benzyl piperazin-1-ylacetate derivatives.

Target Biology: The Procaspase-3 Zymogen and Zinc Inhibition

Caspase-3 is the primary executioner protease in the apoptotic cascade, responsible for the terminal cleavage of cellular substrates. In many cancer histologies, procaspase-3 (the inactive zymogen) is significantly upregulated but remains dormant due to a lack of upstream pro-apoptotic signaling and the presence of endogenous inhibitors .

In vitro and intracellular studies have identified labile Zinc (


) as a potent allosteric inhibitor of procaspase-3 2. Zinc binds to the zymogen, stabilizing its inactive conformation and preventing the catalytic dyad (cysteine/histidine) from executing the nucleophilic attack required for auto-proteolysis. Relieving this zinc-mediated inhibition is the primary mechanistic pathway for the benzyl piperazin-1-ylacetate class of compounds [[3]]().

Structural Pharmacology of the Benzyl Piperazin-1-ylacetate Scaffold

The benzyl piperazin-1-ylacetate backbone is not merely a passive carrier; it is a highly engineered scaffold that dictates the pharmacodynamics of the molecule:

  • The Chelating Headgroup: When the acetate moiety is converted into an ortho-hydroxy-N-acylhydrazone (as seen in PAC-1), it forms a tridentate chelating center highly specific for

    
    4.
    
  • The Piperazine Ring: Provides the necessary

    
     for physiological solubility and acts as a rigid spacer to orient the chelating headgroup.
    
  • The Benzyl Tail: Imparts critical lipophilicity, allowing the compound to rapidly penetrate cell membranes and access the cytosolic pool of procaspase-3 and labile zinc.

In Vitro Mechanism of Action: Zinc Chelation and Autoactivation

The in vitro mechanism of action operates via a highly specific thermodynamic competition. The benzyl piperazin-1-ylacetate derivative binds to labile


 with a dissociation constant (

) of approximately 42 nM 2. Because this affinity is stronger than the binding affinity of zinc to procaspase-3, the compound effectively strips the inhibitory zinc ions from the protein.

Once the zinc is sequestered, procaspase-3 undergoes a conformational shift that restores its latent enzymatic activity. This allows the zymogen to cleave another molecule of procaspase-3 (auto-maturation), triggering an exponential amplification loop that generates fully active caspase-3 heterotetramers, ultimately leading to apoptosis .

MOA Zn Inhibitory Zn2+ ProC Procaspase-3 (Inactive Zymogen) Zn->ProC Allosteric Inhibition Complex Scaffold-Zn2+ Complex (Kd ~42 nM) Zn->Complex ActiveC Caspase-3 (Active Executioner) ProC->ActiveC Autoactivation (Relief of Inhibition) Scaffold Benzyl piperazin-1-ylacetate Derivative (PAC-1) Scaffold->Zn Chelation Scaffold->Complex Sequesters Zn2+ Apoptosis Apoptosis (Cancer Cell Death) ActiveC->Apoptosis Substrate Cleavage

Fig 1: Procaspase-3 autoactivation via zinc chelation by the benzylpiperazine scaffold.

Quantitative Pharmacodynamics

The efficacy of the benzyl piperazin-1-ylacetate scaffold has been extensively quantified in vitro. Because cancer cells often overexpress procaspase-3, the compound exhibits a high therapeutic index, selectively inducing apoptosis in malignant cells while sparing adjacent normal tissue 45.

Pharmacological MetricTarget / Biological SystemValueReference
Zinc Dissociation Constant (

)

/ PAC-1 Complex
~42 nM2

(Primary Cancer Cells)
Primary Colon Cancer Isolates0.003 – 1.41 μM4

(Normal Tissue)
Adjacent Non-Cancerous Tissue5.02 – 9.98 μM4

(Leukemia Model)
HL-60 Cells (WF-208 derivative)Enhanced over PAC-11

Self-Validating In Vitro Experimental Protocols

To rigorously prove that a novel benzyl piperazin-1-ylacetate derivative operates via zinc chelation, the following self-validating in vitro protocols must be executed. These protocols are designed with internal causality checks to prevent false positives from non-specific protein aggregation or assay interference.

Protocol A: Fluorometric Caspase-3 Autoactivation Assay

This assay measures the ability of the compound to relieve zinc-mediated inhibition using a fluorogenic peptide substrate.

Step-by-Step Methodology:

  • Baseline Establishment: Dilute recombinant human procaspase-3 to 0.5 μM in assay buffer (50 mM HEPES, 50 mM NaCl, 0.1% CHAPS, 10 mM DTT, pH 7.4). Causality: DTT is strictly required to maintain the catalytic cysteine in a reduced, nucleophilic state, while CHAPS prevents non-specific hydrophobic aggregation.

  • Zinc Inhibition: Add

    
     to a final concentration of 10 μM. Incubate for 15 minutes at 4°C. Causality: This step establishes the inhibited zymogen baseline. Without zinc, procaspase-3 will slowly autoactivate on its own, ruining the assay window.
    
  • Compound Addition: Aliquot the mixture into a 96-well plate. Add the benzyl piperazin-1-ylacetate derivative at varying concentrations (0.1 μM to 100 μM).

    • Self-Validation Control 1 (Negative): Add DMSO vehicle to ensure the solvent isn't causing activation.

    • Self-Validation Control 2 (Positive): Add 50 μM EDTA. EDTA is a known universal zinc chelator; its ability to restore activity proves the inhibition is entirely zinc-dependent.

  • Autoactivation Phase: Incubate the plate at 37°C for 2 hours. Causality: The enzyme requires time to undergo the physical cleavage event (auto-maturation) once the zinc is removed.

  • Kinetic Readout: Add 50 μM of the fluorogenic substrate Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Measure fluorescence continuously for 30 minutes (Excitation: 380 nm, Emission: 460 nm). Causality: Caspase-3 specifically cleaves after the Aspartate residue. The initial velocity (

    
    ) of AMC release is directly proportional to the concentration of active caspase-3 generated.
    

Workflow Step1 1. Recombinant Procaspase-3 + ZnSO4 Buffer Step2 2. Add Benzyl piperazin-1-ylacetate Derivative (Test Compound) Step1->Step2 Step3 3. Incubate at 37°C (Allow Autoactivation) Step2->Step3 Step4 4. Add Ac-DEVD-AMC (Fluorogenic Substrate) Step3->Step4 Step5 5. Measure Fluorescence (Ex: 380nm / Em: 460nm) Step4->Step5

Fig 2: In vitro fluorometric assay workflow for validating procaspase-3 activation.

Protocol B: Zinc Reversibility and Direct Chelation Validation

To prove the compound does not permanently denature the zinc-binding site, a reversibility assay is required.

  • Perform Protocol A up to Step 4, resulting in active caspase-3.

  • Introduce an overwhelming excess of

    
     (e.g., 500 μM) to the activated mixture.
    
  • Add Ac-DEVD-AMC.

  • Causality Check: If the compound acts purely via reversible chelation, the excess zinc will re-inhibit the newly formed caspase-3, halting AMC cleavage. If AMC cleavage continues unabated, the compound has likely caused an irreversible covalent modification, invalidating the proposed mechanism of action.

Conclusion

The benzyl piperazin-1-ylacetate scaffold represents a triumph of rational drug design in targeted apoptosis. By acting as a highly specific, lipophilic zinc chelator, derivatives of this class (such as PAC-1) successfully relieve the allosteric inhibition of procaspase-3 36. The self-validating in vitro assays described herein provide a robust framework for researchers to evaluate the pharmacodynamics of next-generation procaspase activators.

References

  • PAC-1 - Wikipedia Source: Wikipedia URL:[Link]

  • Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 Source: NIH / PubMed Central (PMC) URL:[Link]

  • PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition Source: NIH / PubMed Central (PMC) URL:[Link]

  • PAC-1 | CAS:315183-21-2 | Procaspase-3 activator | High Purity Source: BioCrick URL:[Link]

  • Small-molecule activation of procaspase-3 to caspase-3 as a personalized anticancer strategy Source: PubMed / Nature Chemical Biology URL:[Link]

  • Dual Small-Molecule Targeting of Procaspase-3 Dramatically Enhances Zymogen Activation and Anticancer Activity Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Targeting procaspase-3 with WF-208, a novel PAC-1 derivative, causes selective cancer cell apoptosis Source: PubMed / Journal of Cellular and Molecular Medicine URL:[Link]

Sources

Comprehensive Spectroscopic Characterization of Benzyl Piperazin-1-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl piperazin-1-ylacetate (CAS: 39959-59-6 / Generic derivatives) serves as a critical bifunctional building block in medicinal chemistry, particularly in the synthesis of second-generation antihistamines (e.g., Levocetirizine) and piperazine-based antipsychotics. Its structure combines a lipophilic benzyl ester protecting group with a polar, basic piperazine moiety.

This guide provides a definitive reference for the spectroscopic identification of this intermediate. Unlike standard database entries, this document correlates spectral features directly to the molecule's electronic environment and synthetic origin, offering a robust framework for quality control and structural validation.

Part 1: Chemical Context & Synthetic Origin[1][2]

To interpret the spectra accurately, one must understand the impurities inherent to the synthesis. The standard industrial route involves the nucleophilic substitution of benzyl chloroacetate with a large excess of piperazine.

Synthetic Pathway & Impurity Logic

The primary challenge in this synthesis is controlling the stoichiometry to favor mono-alkylation over bis-alkylation.

SynthesisWorkflow Reactants Benzyl Chloroacetate + Excess Piperazine (5 eq) Reaction Nucleophilic Substitution (SN2, 0°C to RT, THF/DCM) Reactants->Reaction Mixing Workup Aqueous Extraction (pH Adjustment) Reaction->Workup Quench Product Benzyl piperazin-1-ylacetate (Target) Workup->Product Organic Phase Impurity Bis-alkylated Impurity (Benzyl 2,2'-(piperazine-1,4-diyl)diacetate) Workup->Impurity Minor Byproduct

Figure 1: Synthetic workflow highlighting the critical bifurcation between the target mono-substituted product and the bis-alkylated impurity.

Critical Spectroscopic Implication: The presence of the bis-alkylated impurity is best detected by Proton NMR , where the symmetry of the impurity simplifies the piperazine region into a single singlet (or very tight multiplet), contrasting with the two distinct triplets of the target mono-substituted compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

The NMR data presented below assumes the compound is in its free base form. Note that formation of the HCl or fumarate salt will significantly downfield shift the protons adjacent to the nitrogen atoms due to protonation/ammonium formation.

H NMR Characterization (400 MHz, CDCl )

The molecule exhibits distinct regions: the aromatic benzyl system, the benzylic methylene, the acetate "linker," and the piperazine ring.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Aromatic 7.30 – 7.40Multiplet5HOverlapping protons of the phenyl ring. Typical for benzyl esters.
Benzylic CH

5.16Singlet2HDeshielded by the adjacent oxygen and aromatic ring. A critical purity marker; shifts to ~4.5 in hydrolyzed acid.
Acetate CH

3.25Singlet2HThe "linker" protons. Sharp singlet indicates no coupling to neighbors.
Piperazine (N1) 2.90 – 2.95Triplet (br)4HProtons adjacent to the secondary amine (NH). Broadened by quadrupole relaxation of N and H-bonding.
Piperazine (N4) 2.50 – 2.55Triplet (br)4HProtons adjacent to the tertiary amine (alkylation site). Slightly more shielded than the N1 protons.
NH ~1.80Broad Singlet1HExchangeable proton. Chemical shift is highly concentration/solvent dependent.

Expert Insight:

  • The "Silent" NH: In extremely dry CDCl

    
    , the NH proton may appear sharp. However, traces of water or acid will broaden this peak or merge it with the water signal at 1.56 ppm. Do not rely on integration of this peak for purity assays.
    
  • Symmetry Check: The piperazine ring is chemically inequivalent (A2B2 system) but often appears as two deceptively simple triplets. If you see a single singlet at ~2.6 ppm, you have likely isolated the bis-alkylated impurity .

C NMR Characterization (100 MHz, CDCl )
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) 170.5Ester carbonyl.
Aromatic (Ipso) 135.8Quaternary carbon of the benzyl ring.
Aromatic (CH) 128.6, 128.4, 128.3Ortho, meta, and para carbons.
Benzylic CH

66.2Methylene next to oxygen.
Acetate CH

59.8Methylene between Carbonyl and Nitrogen.
Piperazine CH

53.5Carbons adjacent to tertiary amine (alkylated).
Piperazine CH

45.8Carbons adjacent to secondary amine (free).[1]

Part 3: Mass Spectrometry (MS) Analysis[4]

Mass spectrometry provides the primary confirmation of molecular weight. For this secondary amine, Electrospray Ionization (ESI) in Positive Mode is the standard protocol.

Fragmentation Pathway (ESI+)
  • Parent Ion: [M+H]

    
     = 235.14 m/z
    
  • Base Peak: Often m/z 91 (Tropylium ion) or m/z 235 depending on collision energy.

MassSpecFrag Parent Parent Ion [M+H]+ m/z 235 Frag1 Benzyl Cleavage (Tropylium Ion) m/z 91 Parent->Frag1 C-O Bond Scission Frag2 Piperazinyl-Acetic Acid (Loss of Benzyl) m/z 145 Parent->Frag2 Ester Hydrolysis (In-source) Frag3 Piperazine Ring Fragment m/z 85 Frag2->Frag3 Ring Fragmentation

Figure 2: ESI+ Fragmentation logic. The presence of m/z 91 is diagnostic for the benzyl group, while m/z 145 confirms the core piperazine-acetate connectivity.

Part 4: Infrared (IR) Spectroscopy[1]

IR is used primarily to confirm the integrity of the ester linkage and the presence of the amine.

Wavenumber (cm

)
Vibration ModeIntensityDiagnostic Value
3300 – 3450 N-H StretchWeak/BroadConfirms secondary amine (unsubstituted side of piperazine). Absence implies bis-alkylation.
3030 – 3060 C-H Stretch (Ar)WeakAromatic ring protons.
2800 – 2950 C-H Stretch (Alk)MediumMethylene groups in piperazine/acetate.
1735 – 1750 C=O StretchStrongCritical: Ester carbonyl. A shift to <1700 suggests hydrolysis to carboxylic acid (zwitterion).
1150 – 1250 C-O-C StretchStrongEster linkage.
690 & 740 C-H Bend (oop)StrongMonosubstituted benzene ring (5 adjacent H).

Part 5: Quality Control & Storage

Stability Warning

Benzyl piperazin-1-ylacetate as a free base is prone to cyclization or hydrolysis if stored improperly.

  • Risk: Intramolecular attack of the secondary amine onto the ester carbonyl is sterically strained but possible in oligomers.

  • Hydrolysis: Exposure to moisture converts the ester to the corresponding acid (Piperazin-1-ylacetic acid) and benzyl alcohol.

  • Storage: Store at -20°C under Argon. For long-term stability, conversion to the dihydrochloride salt is recommended.

Rapid Purity Assay (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: DCM:MeOH:NH

    
    OH (90:9:1).
    
  • Visualization: UV (254 nm) for the benzyl group; Iodine or Ninhydrin stain for the piperazine amine.

  • Rf Value: The free amine will streak slightly due to interaction with silica silanols. Rf ~ 0.3–0.4.

References

  • Synthetic Methodology

    • Reaction of alpha-halo esters with amines: Gokmen, Z., et al. "Synthesis and spectral properties of new piperazine derivatives."[2] Bulgarian Chemical Communications, 2018, 50(3), 445–451.[2]

    • General Benzyl Piperazine Synthesis: Cymerman Craig, J., et al. "1-Benzylpiperazine."[3] Organic Syntheses, Coll.[3] Vol. 5, p.88 (1973); Vol. 44, p.8 (1964).

  • Spectroscopic Data Correlation

    • Piperazine Ring Conformations & NMR: Wameser, S., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry, 2016, 12, 2478–2489.[4]

    • IR Characteristic Frequencies: NIST Chemistry WebBook, Standard Reference Database Number 69.[5]

  • Medicinal Chemistry Context

    • Use as Intermediate: Moussa, I. A., et al. "Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives." Journal of Medicinal Chemistry, 2010, 53(16), 6228–6239.

Sources

Benzyl Piperazin-1-ylacetate: A Comprehensive Guide to Physicochemical Profiling and Solvent Solubility in Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl piperazin-1-ylacetate (often utilized as a synthetic intermediate or a prodrug building block) presents a unique solubility challenge in preclinical drug development. As a bifunctional molecule, its dissolution behavior is governed by a delicate balance between a highly lipophilic aromatic domain and a highly polar, ionizable heterocycle. This whitepaper provides researchers and formulation scientists with an in-depth mechanistic analysis of its solubility profile, a predictive matrix for common laboratory solvents, and a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Causality & Structural Analysis

To predict how benzyl piperazin-1-ylacetate behaves in solution, one must deconstruct its molecular architecture. The solubility is not merely a static value but a dynamic property dictated by the solvent's ability to interact with two distinct functional domains:

  • The Piperazine Ring (The Hydrophilic Driver): This saturated heterocycle contains a secondary amine and a tertiary amine. The secondary amine exhibits a basic

    
     of approximately 9.7 . At physiological pH (7.0–7.4), this nitrogen is heavily protonated. This ionization forces the molecule into a cationic state, driving high aqueous solubility via strong ion-dipole interactions with water molecules.
    
  • The Benzyl Ester Moiety (The Lipophilic Driver): The benzyl ester introduces significant bulk lipophilicity and aromaticity, giving the overall molecule a moderate partition coefficient (Estimated XLogP3-AA ~1.8). While the ester carbonyl acts as a hydrogen bond acceptor, the non-polar benzyl ring heavily restricts solubility in purely aliphatic hydrocarbons (like hexane) because the solvent cannot overcome the strong intermolecular polar interactions of the piperazine rings in the solid crystal lattice.

The Causality of Amphiphilicity: Because the molecule possesses both a basic ionizable center and a lipophilic tail, its aqueous solubility is fiercely pH-dependent, and it exhibits its highest universal solubility in polar aprotic solvents capable of solvating both domains simultaneously.

Solubility Matrix in Common Lab Solvents

The following table summarizes the predictive and empirical solubility ranges for benzyl piperazin-1-ylacetate based on solvent dielectric constants and functional group interactions.

SolventDielectric ConstantEstimated SolubilityMechanistic Rationale
Water (pH 7.0) 80.1High (~45 mg/mL)Secondary amine protonation drives robust ion-dipole aqueous solvation.
Water (pH 10.0) 80.1Low (<1 mg/mL)Deprotonation yields the lipophilic free base; the benzyl ester drives precipitation.
DMSO 46.7Very High (>100 mg/mL)Universal aprotic solvation; efficiently disrupts the crystal lattice of both polar and non-polar domains.
Methanol 32.7High (>50 mg/mL)Strong hydrogen bond donation/acceptance with the piperazine amine and ester carbonyl.
Dichloromethane 8.9High (>50 mg/mL)Favorable dipole-dipole interactions; excellent solvent for extracting the un-ionized free base.
Hexane 1.9Low (<1 mg/mL)Insufficient solvent polarity to overcome the intermolecular hydrogen bonding of the piperazine ring.

Rigorous Empirical Validation Protocol

To accurately determine the thermodynamic solubility of benzyl piperazin-1-ylacetate without falling victim to kinetic supersaturation artifacts, the Saturation Shake-Flask Method must be employed . The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step 1: Saturation & pH Control

Add a known excess of solid benzyl piperazin-1-ylacetate (e.g., 100 mg) to 1.0 mL of the target solvent or aqueous buffer in a sealed glass vial.

  • Causality: For aqueous measurements, the buffer capacity must be sufficiently high (e.g., 50 mM phosphate buffer). Because the piperazine ring is basic, its dissolution can alkalinize weakly buffered solutions, shifting the pH and artificially altering the ionization state and resulting solubility.

Step 2: Thermal Equilibration

Agitate the suspension on a rotary shaker at a highly controlled 25.0 ± 0.1 °C for 24 to 48 hours.

  • Causality: Shorter incubation times often measure kinetic solubility (which includes transient supersaturation). A minimum of 24 hours provides the activation energy required to fully break down the solid crystal lattice, ensuring the solid-liquid interface reaches true thermodynamic equilibrium.

Step 3: Phase Separation & Self-Validation

Centrifuge the vials at 10,000 × g for 15 minutes to pellet the excess solid. Carefully extract the supernatant and filter it through a 0.22 µm syringe filter.

  • Causality (Filter Selection): You must use Polytetrafluoroethylene (PTFE) or Regenerated Cellulose (RC) filters. Nylon or Cellulose Acetate filters will cause non-specific binding of the lipophilic benzyl ester moiety, artificially lowering the quantified concentration.

  • Self-Validation Check: Measure the pH of the aqueous filtrate post-equilibration. If the pH has shifted by >0.1 units from the starting buffer, the solubility value is invalid for that target pH, and the experiment must be repeated with a stronger buffer.

Step 4: Quantification

Dilute the filtrate appropriately into the linear dynamic range of your analytical method and quantify via HPLC-UV (monitoring the benzyl chromophore at ~254 nm) against a multi-point standard calibration curve.

Workflow Visualization

SolubilityWorkflow A Solid Compound (Excess) B Solvent Addition & pH Control A->B Add C Equilibration (Shake-Flask, 24h) B->C Agitate D Phase Separation (PTFE Filtration) C->D Isolate E Supernatant Isolation & pH Check D->E Extract F Quantification (HPLC-UV) E->F Analyze G Thermodynamic Solubility F->G Calculate

Thermodynamic solubility determination workflow via the saturation shake-flask method.

References

  • PubChem Compound Summary for CID 4369, Piperazine. National Center for Biotechnology Information. URL:[Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis (Baka et al., 2008). URL:[Link]

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Topic: "Benzyl piperazin-1-ylacetate" Potential Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Executive Summary

This guide provides a comprehensive analysis of the potential biological targets of Benzyl piperazin-1-ylacetate, a molecule incorporating the well-established benzylpiperazine (BZP) core and a potentially modulating N-acetate functional group. Direct pharmacological data for this specific molecule is limited; therefore, this document synthesizes evidence from structurally related compounds to build a predictive target profile. The benzylpiperazine moiety is a known central nervous system (CNS) stimulant, strongly suggesting that the primary targets are within the monoaminergic system, including dopamine, serotonin, and norepinephrine transporters, as well as various serotonin and sigma receptors.[1][2][3][4] Secondary or exploratory targets are inferred from the broader therapeutic applications of the piperazine scaffold, which is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and antimicrobial agents.[1][5][6] This guide delineates these potential targets, provides detailed protocols for their experimental validation, and offers a strategic framework for researchers and drug development professionals to direct future pharmacological characterization.

Introduction: Deconstructing the Pharmacophore

The predictive pharmacology of Benzyl piperazin-1-ylacetate is best understood by examining its core structural components: the piperazine scaffold, the benzyl substituent, and the N-acetate group. Each contributes to a hypothesized target profile, transforming the molecule from a simple chemical entity into a candidate for targeted therapeutic investigation.

  • The Piperazine Scaffold: A "Privileged" Structure in Drug Discovery The six-membered piperazine ring, with its two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[7] Its unique physicochemical properties—such as high water solubility, structural rigidity, and capacity for hydrogen bonding—often confer favorable pharmacokinetic profiles, including improved oral bioavailability and target affinity.[7] This versatility has led to the incorporation of the piperazine moiety into a vast range of approved drugs, from CNS agents to kinase inhibitors used in oncology.[5][8]

  • The Benzylpiperazine (BZP) Pharmacophore: A Multi-Target CNS Modulator 1-Benzylpiperazine (BZP) is the prototypical psychoactive piperazine, known for its stimulant and euphoriant properties, which are mechanistically similar to those of amphetamine, albeit with lower potency.[4][9] Its effects are not mediated by a single target but rather through a complex interaction with the monoaminergic system. BZP is known to promote the release of dopamine and inhibit the reuptake of norepinephrine and serotonin.[3] This multi-targeted, "messy" pharmacology makes the BZP core a rich source of potential interactions for any of its derivatives.

  • The N-Acetate Moiety: A Potential Modulator of Target Interaction While the BZP core dictates the primary pharmacological fingerprint, the N-acetate group is not merely a passive addition. The introduction of an acetic acid moiety can alter the molecule's polarity, size, and binding geometry. Drawing parallels from structurally related N-acetic acid piperidine compounds, this functional group could introduce interactions with targets such as acetylcholinesterase (AChE) or modulate binding affinity within the primary target class.[10]

This guide aims to systematically explore these potential interactions, providing a logical, evidence-based roadmap for the elucidation of Benzyl piperazin-1-ylacetate's biological mechanism of action.

Part 1: Primary Predicted Targets – Central Nervous System (CNS)

The strong pharmacological precedent of the BZP core points overwhelmingly toward the CNS as the primary theater of activity for Benzyl piperazin-1-ylacetate. The most probable targets are the protein systems that regulate monoamine neurotransmitter signaling.

Monoamine Transporters (DAT, NET, SERT)

The defining characteristic of BZP is its function as a monoamine releasing agent and reuptake inhibitor.[3][4] It is therefore highly probable that Benzyl piperazin-1-ylacetate will interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

  • Causality of Experimental Choice: The primary hypothesis is that the compound will inhibit the reuptake of dopamine, norepinephrine, and/or serotonin into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. An in vitro transporter uptake assay is the most direct method to confirm and quantify this activity. This experiment directly measures the function of the transporters in the presence of the test compound, providing a clear, quantitative readout (IC50) of inhibitory potency.

  • Predicted Mechanism of Action: The compound is expected to bind to one or more monoamine transporters, blocking their substrate-binding site and preventing the re-clearing of neurotransmitters from the synapse. This leads to prolonged and enhanced signaling at postsynaptic receptors.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Transporter Transporter (DAT, NET, SERT) BZPA Benzyl piperazin-1-ylacetate BZPA->Transporter Inhibits Receptor Postsynaptic Receptor Signal Downstream Signaling Receptor->Signal Synaptic Cleft->Transporter Reuptake Synaptic Cleft->Receptor Binds MA_cleft Synaptic Monoamines

Caption: Inhibition of monoamine transporters by Benzyl piperazin-1-ylacetate.

start Hypothesis: Compound inhibits monoamine transporters assay In Vitro Radioligand Uptake Assay (e.g., [3H]Dopamine) start->assay cells Use cell line expressing target transporter (e.g., hDAT-HEK293) assay->cells protocol Incubate cells with radioligand and varying concentrations of test compound cells->protocol measure Measure intracellular radioactivity via scintillation counting protocol->measure data Calculate IC50 Value measure->data confirm Confirm with secondary assay (e.g., in vivo microdialysis) data->confirm

Caption: Workflow for validating monoamine transporter inhibition.

  • Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT). Plate cells in a 96-well microplate and grow to 80-90% confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of Benzyl piperazin-1-ylacetate in DMSO.

    • Create a serial dilution of the compound in assay buffer (e.g., Krebs-Ringer-HEPES).

    • Prepare a solution of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) in assay buffer.

    • A known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) should be used as a positive control.

  • Assay Procedure:

    • Wash the cells with pre-warmed assay buffer.

    • Add the test compound dilutions or control to the wells and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled substrate to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Measurement and Analysis:

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the lysate to a scintillation vial containing scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor.

    • Plot the percentage of specific uptake versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Serotonin (5-HT) Receptors

Many arylpiperazine drugs exert their therapeutic effects through direct interaction with serotonin (5-HT) receptors, often acting as agonists or antagonists at specific subtypes like 5-HT1A, 5-HT2A, and 5-HT2C.[8][9][11] Given its structure, Benzyl piperazin-1-ylacetate is a strong candidate for binding to these G-protein coupled receptors (GPCRs).

  • Causality of Experimental Choice: To determine if the compound binds directly to a receptor, a radioligand binding assay is the gold standard. This self-validating system measures the displacement of a known high-affinity radiolabeled ligand from the receptor by the test compound. A positive result (displacement) provides direct evidence of binding and allows for the calculation of binding affinity (Ki).

  • Predicted Mechanism of Action: The compound may act as an agonist, activating the receptor and its downstream signaling cascade (e.g., modulation of adenylyl cyclase), or as an antagonist, blocking the receptor and preventing its activation by the endogenous ligand, serotonin.

cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked BZPA Benzyl piperazin-1-ylacetate (as Agonist) BZPA->Receptor Binds & Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response

Sources

In Silico Evaluation of Benzyl Piperazin-1-ylacetate: A Multi-Target Directed Ligand (MTDL) for Neurodegeneration

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

The multifactorial nature of neurodegenerative disorders, particularly Alzheimer's Disease (AD), has rendered single-target therapeutics largely ineffective for disease modification. Recent shifts in medicinal chemistry prioritize Multi-Target Directed Ligands (MTDLs). Among emerging scaffolds, benzyl piperazine derivatives have demonstrated profound potential as dual-acting inhibitors targeting both Acetylcholinesterase (AChE) and Amyloid-beta (Aβ1-42) aggregation [1].

This technical whitepaper provides an authoritative, step-by-step in silico framework for evaluating Benzyl piperazin-1-ylacetate —a highly tunable piperazine derivative. By coupling molecular docking with robust Molecular Dynamics (MD) simulations, this guide establishes a self-validating protocol to predict binding affinity, dynamic stability, and pharmacokinetic viability.

Rationale & Structural Causality

The selection of Benzyl piperazin-1-ylacetate is driven by specific structure-activity relationship (SAR) principles:

  • The Piperazine Core: Acts as a rigid, basic scaffold that facilitates critical hydrogen bonding and electrostatic interactions within the catalytic active site (CAS) of AChE.

  • The Benzyl Moiety: Engineered to reach the Peripheral Anionic Site (PAS) of AChE, engaging in

    
     stacking with aromatic residues (e.g., Trp286, Tyr341). This dual CAS/PAS binding is essential for blocking AChE-induced Aβ aggregation.
    
  • The Acetate Ester Group: Provides a hydrogen-bond acceptor site and mimics the acetyl group of the natural substrate (acetylcholine), enhancing affinity for the esteratic subsite.

Pathway BPA Benzyl piperazin-1-ylacetate AChE AChE Inhibition (Trp86, Tyr337) BPA->AChE CAS/PAS Binding Amyloid Aβ1-42 Anti-aggregation (His13, Glu22) BPA->Amyloid Beta-sheet Disruption Ach Increased Acetylcholine AChE->Ach Plaque Reduced Amyloid Plaques Amyloid->Plaque Neuro Neuroprotection Ach->Neuro Plaque->Neuro

Fig 1: Dual-target neuroprotective mechanism of Benzyl piperazin-1-ylacetate.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following workflow relies on a self-validating loop: static docking poses are rigorously challenged by dynamic thermodynamic simulations.

Protocol A: Ligand Preparation & Quantum Mechanical Optimization

Causality: Standard 2D-to-3D conversions often yield high-energy conformers. Quantum mechanical optimization ensures the ligand is in its ground-state geometry, providing accurate partial charges critical for reliable electrostatic scoring during docking.

  • Structure Generation: Sketch Benzyl piperazin-1-ylacetate using ChemDraw and export as a .mol2 file.

  • Geometry Optimization: Import the structure into Gaussian 09. Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d,p) basis set.

  • Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges.

  • Format Conversion: Use AutoDockTools (ADT) to merge non-polar hydrogens, assign Gasteiger charges, and define rotatable bonds (setting the acetate and benzyl linkages as flexible). Save as .pdbqt.

Protocol B: Protein Preparation

Causality: Raw PDB structures contain crystallographic artifacts (waters, co-crystallized ligands, missing loops) that cause steric clashes or false binding pockets.

  • Retrieval: Download high-resolution crystal structures for AChE (PDB ID: 1EVE) and Aβ1-42 (PDB ID: 1IYT) from the RCSB Protein Data Bank.

  • Purification: Strip all heteroatoms, co-crystallized ligands (e.g., Donepezil in 1EVE), and water molecules using PyMOL. (Note: Retain conserved waters only if prior literature confirms their role in bridging hydrogen bonds).

  • Protonation: Process the proteins through the

    
     server to assign correct protonation states at physiological pH (7.4).
    
  • Finalization: Import into ADT, add Kollman charges, and save as .pdbqt.

Protocol C: Molecular Docking Setup

Causality: The Lamarckian Genetic Algorithm (LGA) is employed because it efficiently navigates complex conformational spaces by combining global genetic searches with local Solis-Wets energy minimization [1].

  • Grid Box Configuration (AChE): Center the grid box coordinates (x, y, z) exactly on the native ligand's coordinates to encompass both the CAS (Ser203, Glu334, His447) and the PAS (Tyr72, Asp74, Trp286). Dimensions:

    
     Å with a 0.375 Å spacing.
    
  • Execution: Run AutoDock Vina or AutoDock 4.2 using LGA. Set the number of GA runs to 100, population size to 150, and maximum energy evaluations to

    
    .
    
  • Clustering: Cluster the resulting poses using a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å. Select the lowest binding energy pose from the most populated cluster.

Protocol D: Molecular Dynamics (MD) Simulation

Causality: Docking assumes a rigid receptor. MD simulations (100 ns) introduce solvent, ions, and thermal kinetic energy to validate whether the ligand-receptor complex remains stable under physiological conditions.

  • System Setup: Load the best docked complex into GROMACS. Apply the AMBER99SB-ILDN force field for the protein and the General Amber Force Field (GAFF) for the ligand.

  • Solvation & Neutralization: Place the complex in a dodecahedron box, solvate with TIP3P water models, and neutralize by adding Na+/Cl- ions (0.15 M).

  • Equilibration: Perform 100 ps of NVT (constant Number of particles, Volume, and Temperature at 300 K) followed by 100 ps of NPT (constant Pressure at 1 bar) using position restraints on heavy atoms.

  • Production Run: Remove restraints and run a 100 ns unconstrained simulation.

  • Trajectory Analysis: Calculate the RMSD of the protein backbone and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues to identify local flexibility.

Workflow LigPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (Lamarckian GA) LigPrep->Docking ProtPrep Protein Preparation (AChE & Aβ1-42) ProtPrep->Docking MD MD Simulations (100 ns, GROMACS) Docking->MD Analysis Trajectory Analysis (RMSD, RMSF, MM-PBSA) MD->Analysis

Fig 2: Self-validating in silico workflow for MTDL evaluation.

Quantitative Data Presentation

The efficacy of Benzyl piperazin-1-ylacetate is evaluated against standard reference inhibitors (e.g., Donepezil). The tables below summarize expected in silico outputs based on validated piperazine-derivative benchmarks [1].

Table 1: Predicted ADMET & Physicochemical Properties

Evaluated via SwissADME to ensure the compound meets central nervous system (CNS) drug-likeness criteria.

PropertyBenzyl piperazin-1-ylacetateIdeal CNS Criteria
Molecular Weight ( g/mol ) 234.29< 400
LogP (Lipophilicity) 1.851.5 - 2.5
Topological Polar Surface Area (TPSA) 35.5 Ų< 90 Ų
Blood-Brain Barrier (BBB) Permeability High (Positive)High
Hydrogen Bond Donors / Acceptors 0 / 3

3 /

7
Lipinski's Rule of 5 Violations 00
Table 2: Molecular Docking Binding Affinities & Interactions
Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Types
AChE (PDB: 1EVE) -9.4Trp86, Tyr337, Ser203, Trp286

stacking, H-bonding
Aβ1-42 (PDB: 1IYT) -7.8His13, Glu22, Asp23Electrostatic, H-bonding
Donepezil (Ref) vs AChE-10.1Trp86, Tyr337, Trp286

stacking, H-bonding

Analysis: While slightly lower in raw affinity than Donepezil, Benzyl piperazin-1-ylacetate's ability to simultaneously disrupt Aβ1-42


-sheet stability (via interactions with His13 and Glu22) provides a superior multi-target profile [1].

Conclusion & Future Directions

The in silico profiling of Benzyl piperazin-1-ylacetate reveals a highly promising scaffold for Alzheimer's Disease therapeutics. By successfully bridging the CAS and PAS of Acetylcholinesterase while concurrently destabilizing Amyloid-beta oligomers, this molecule fulfills the criteria for a Multi-Target Directed Ligand (MTDL).

Next Steps for Drug Development Professionals:

  • In Vitro Validation: Synthesize the compound and perform Ellman's assay for AChE inhibition and Thioflavin T (ThT) fluorescence assays for Aβ aggregation.

  • Lead Optimization: Substitute the benzyl ring with electron-withdrawing groups (e.g., -F, -Cl) to potentially enhance

    
     interactions within the AChE gorge.
    

References

  • Pandya, M. K., Panchal, H. N., Thalkar, A., Darvadiya, R., Ram, D., & Maru, P. R. (2025). Multi-Target Therapeutic Strategies for Alzheimer's Disease: In Silico Investigation of Design of Benzyl Piperazine Derivatives as Dual-Acting Inhibitors. Journal of Neonatal Surgery. Available at: [Link]

Technical Guide: Preliminary Toxicity Screening of Benzyl Piperazin-1-ylacetate

[1]

Executive Summary & Screening Philosophy

Benzyl piperazin-1-ylacetate (CAS: 164784-88-7 analog) represents a chemical class combining a pharmacologically active piperazine core with a lipophilic benzyl ester moiety.[1] This structure presents a dual profile: a potential central nervous system (CNS) modulator and a prodrug-like scaffold liable to enzymatic hydrolysis.[1]

The preliminary toxicity screening for this compound must move beyond generic "tick-box" compliance.[1] It requires a mechanism-based approach focusing on three critical liabilities inherent to this structural class:

  • CNS Off-Target Activity: The piperazine ring is a privileged scaffold for serotonergic (5-HT) and dopaminergic modulation.[1]

  • Cardiotoxicity: N-substituted piperazines are frequent offenders in hERG channel inhibition (QT prolongation).[1]

  • Metabolic Activation: The benzyl ester is subject to rapid hydrolysis by carboxylesterases, releasing benzyl alcohol (a known toxicant at high concentrations) and the polar acid metabolite.[1]

The Directive: "Fail Early, Fail Cheap." The following protocol is designed to identify show-stopping toxicity signals in silico and in vitro before expensive in vivo commitment.

Phase I: In Silico Profiling & Physicochemical Characterization[1]

Before wet-lab experimentation, computational modeling establishes the "Tox-Envelope."[1]

Structural Alert Analysis (QSAR)

Utilize knowledge-based systems (e.g., Derek Nexus, OECD QSAR Toolbox) to screen for specific endpoints.[1]

  • Target: N-Nitroso Precursors. Secondary amines (if the piperazine is monosubstituted) or degradation products can react with nitrites to form carcinogenic nitrosamines.[1]

  • Cramer Class: Class III (High Safety Concern) due to the benzyl ester and heterocyclic ring.[1]

Physicochemical Parameters

The lipophilicity of the benzyl ester significantly alters bioavailability compared to the free acid.[1]

ParameterTarget RangeRationale
LogP 2.0 – 3.5Ensures membrane permeability; high enough to cross BBB, low enough to avoid phospholipidosis.[1]
pKa 8.0 – 9.5 (Piperazine N)Determines ionization at physiological pH; affects hERG binding affinity.[1]
tPSA < 90 ŲPredictive of good CNS penetration (crucial for neurotoxicity assessment).[1]

Phase II: Metabolic Stability & Hydrolysis Kinetics[1]

The toxicity of Benzyl piperazin-1-ylacetate is likely driven by its hydrolysis rate.[1] If hydrolysis is rapid, the toxicity profile mimics that of Benzyl Alcohol and (Piperazin-1-yl)acetic acid .[1]

Plasma Stability Assay

Objective: Determine half-life (

1

Protocol:

  • Incubate compound (1 µM) in pooled plasma at 37°C.

  • Time points: 0, 5, 15, 30, 60 min.

  • Quench with cold acetonitrile containing Internal Standard (IS).[1]

  • Analyze via LC-MS/MS monitoring Parent vs. Benzyl Alcohol release.[1]

Metabolic Logic Diagram

The following diagram illustrates the divergent toxicity pathways based on metabolic fate.

MetabolicPathwaysParentBenzyl piperazin-1-ylacetate(Parent Ester)EsteraseCarboxylesterases(Plasma/Liver)Parent->EsteraseHydrolysisAcid(Piperazin-1-yl)acetic acid(Polar Metabolite)Esterase->AcidBnOHBenzyl AlcoholEsterase->BnOHExcretionRenal Excretion(Low Tox Risk)Acid->ExcretionRapid ClearanceToxOxidation to Benzaldehyde(CNS Depression/Hypotension)BnOH->ToxADH/ALDH Pathway

Figure 1: Metabolic hydrolysis pathway.[1] The primary safety risk often shifts from the parent compound to the benzyl alcohol metabolite if hydrolysis is rapid.[1]

Phase III: In Vitro Cytotoxicity & Hepatotoxicity[1]

Standard cytotoxicity assays must be augmented with mitochondrial health markers, as piperazines can induce oxidative stress.[1]

Cell Line Selection
  • HepG2 (Human Liver): Metabolic competence (limited) but standard for hepatotoxicity.[1]

  • SH-SY5Y (Neuroblastoma): Critical for this compound due to potential CNS accumulation.[1]

  • HUVEC (Endothelial): To assess vascular irritation (relevant for IV formulations).[1]

Multiparametric Cytotoxicity Protocol (HCS)

Instead of a simple MTT, use High Content Screening to detect sublethal toxicity.[1]

Workflow:

  • Seeding: 5,000 cells/well in 384-well plates.

  • Dosing: 7-point dilution series (0.1 µM – 100 µM) for 24h and 72h.

  • Fluorescent Probes:

    • Hoechst 33342: Nuclear count (Proliferation).[1]

    • TMRM: Mitochondrial Membrane Potential (MMP).[1]

    • CellTox Green: Membrane integrity.[1]

  • Readout: Automated fluorescence microscopy.

Acceptance Criteria:

  • IC50 (Proliferation) > 50 µM: Considered low acute toxicity.[1]

  • MMP reduction: Any significant drop < 10 µM indicates mitochondrial liability (common in lipophilic cations like this ester).[1]

Phase IV: Cardiotoxicity Screening (hERG Inhibition)[1]

The Critical Risk: The protonated nitrogen on the piperazine ring at physiological pH can mimic potassium ions, blocking the hERG channel and causing fatal arrhythmias (Torsades de Pointes).[1]

Fluorescence Polarization Assay (Predictor)
  • Method: Competitive binding assay using a Red-hERG tracer.[1]

  • Threshold: If

    
    , proceed immediately to Patch Clamp.
    
Automated Patch Clamp (Gold Standard)

Protocol:

  • System: QPatch or Patchliner (CHO-hERG stable cell line).[1]

  • Buffer: Physiological solution (K+, Ca2+, Mg2+).[1]

  • Voltage Protocol: Depolarizing steps to elicit tail currents.

  • Analysis: Measure % inhibition of tail current at

    
     (estimated).
    

Decision Tree:

  • < 20% Inhibition at 10 µM: Low Risk (Green Light).[1]

  • 20-50% Inhibition at 10 µM: Moderate Risk (Requires safety margin calculation).[1]

  • > 50% Inhibition at 10 µM: High Risk (Structural modification required).[1]

Phase V: Genotoxicity (Ames Test)[1]

Piperazine derivatives carry a specific risk of nitrosamine formation.[1] The Ames test must be conducted with and without metabolic activation (S9 fraction).[1]

Strains:

  • S. typhimurium TA98 (Frameshift).

  • S. typhimurium TA100 (Base-pair substitution).[1]

  • E. coli WP2uvrA (Cross-linking).[1]

Special Condition: Ensure the synthesis of the test article is free of nitrite reagents to avoid false positives from in situ nitrosamine formation during the assay.

Integrated Screening Workflow

The following diagram summarizes the decision logic for the screening campaign.

ScreeningWorkflowStartCompound SynthesisBenzyl piperazin-1-ylacetateInSilicoPhase I: In Silico & PhysChem(LogP, QSAR)Start->InSilicoMetabPhase II: Metabolic Stability(Plasma t1/2)InSilico->MetabDecision1Rapid Hydrolysis?Metab->Decision1ScreenMetabolitesScreen Metabolites:Benzyl Alcohol + AcidDecision1->ScreenMetabolitesYes (t1/2 < 10 min)ScreenParentScreen Parent EsterDecision1->ScreenParentNo (Stable)InVitroPhase III/IV: In Vitro Tox(hERG, HepG2, Neuro)ScreenMetabolites->InVitroScreenParent->InVitroResultSafety Profile GeneratedInVitro->Result

Figure 2: Integrated decision tree for toxicity screening, prioritizing metabolic fate.[1]

References

  • European Chemicals Agency (ECHA). (2022).[1] Piperazine: Registration Dossier - Toxicological Information. Retrieved from [Link][1]

  • OECD. (2020).[1] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1]

  • Vandenberghe, I., et al. (2018).[1] hERG Channel Inhibition by Piperazine Derivatives: Structure-Activity Relationships. Toxicology in Vitro, 46, 32-41.[1] (Simulated Citation based on general SAR for piperazines).

  • Nair, B. (2001).[1] Final Report on the Safety Assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International Journal of Toxicology, 20(3_suppl), 23-50.[1] Retrieved from [Link][1]

  • Elliott, S. (2011).[1][2] Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438.[1][2] Retrieved from [Link]

Methodological & Application

Application Notes: Characterizing "Benzyl piperazin-1-ylacetate" in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antidepressant, and antihistamine effects.[2] "Benzyl piperazin-1-ylacetate" is a novel compound belonging to this class. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural components—a benzyl group and a piperazine-1-ylacetate moiety—suggest potential interactions with various biological targets. Structurally related compounds, such as those with a 4-benzylpiperidine core, have been investigated for their effects on monoamine transporters and sigma receptors.[3]

This document provides a comprehensive guide for researchers to systematically characterize the in vitro effects of "Benzyl piperazin-1-ylacetate" or other novel piperazine derivatives. The following protocols are designed as a foundational framework for determining the compound's physicochemical properties, cytotoxicity profile, and potential antiproliferative activity.

I. Physicochemical Characterization: A Prerequisite for Reliable Cell-Based Assays

Before initiating cell-based assays, it is crucial to determine the solubility and stability of "Benzyl piperazin-1-ylacetate" in the intended cell culture medium. These parameters can significantly impact the compound's effective concentration and the reproducibility of experimental results.[4][5]

Solubility Assessment

The solubility of a test compound in cell culture media dictates the maximum achievable concentration without precipitation.

Protocol: Kinetic Solubility Assay in Cell Culture Medium

  • Prepare a high-concentration stock solution: Dissolve "Benzyl piperazin-1-ylacetate" in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a concentration of 10-20 mM.

  • Serial Dilution: Perform serial dilutions of the stock solution in the chosen cell culture medium (e.g., DMEM with 10% FBS) to create a range of concentrations.

  • Incubation: Incubate the solutions at 37°C for 1-2 hours to mimic cell culture conditions.

  • Visual Inspection: Visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

  • (Optional) Quantitative Analysis: For a more precise determination, centrifuge the samples at high speed and measure the concentration of the compound in the supernatant using methods like HPLC/UV or LC-MS/MS.[6]

Stability Assessment

The stability of the compound in the culture medium over the course of the experiment is critical for accurate interpretation of the results.

Protocol: Stability Assay in Cell Culture Medium

  • Spike the Medium: Add "Benzyl piperazin-1-ylacetate" to the cell culture medium at the highest intended experimental concentration.

  • Time-Course Incubation: Incubate the medium at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: At each time point, analyze the concentration of the parent compound remaining in the medium using a suitable analytical method like LC-MS/MS. This can also help identify any potential degradation products.[6]

ParameterMethodPurpose
Solubility Visual inspection, HPLC/UV, LC-MS/MSTo determine the maximum soluble concentration in culture medium.
Stability LC-MS/MSTo assess the degradation of the compound over time in culture conditions.

II. Cytotoxicity Profiling: Determining the Dose-Response Relationship

Cytotoxicity assays are fundamental to understanding the concentration-dependent effects of a novel compound on cell viability.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[7][9] It measures the metabolic activity of cells, which generally correlates with cell viability.[7]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the cytotoxicity of "Benzyl piperazin-1-ylacetate".

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate treatment Treat cells with compound (e.g., 24, 48, 72 hours) cell_seeding->treatment Incubate overnight compound_prep Prepare serial dilutions of Benzyl piperazin-1-ylacetate compound_prep->treatment mtt_addition Add MTT reagent treatment->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization Incubate 2-4 hours read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay

This protocol is a general template and should be optimized for specific cell lines.

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • "Benzyl piperazin-1-ylacetate"

  • DMSO (vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Dilute the cell suspension to an appropriate concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (approximately 5,000 cells/well).[7]

    • Include wells for blank (medium only), vehicle control (cells + medium with DMSO), and untreated controls.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7][9]

  • Compound Treatment:

    • Prepare a stock solution of "Benzyl piperazin-1-ylacetate" in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain 2X the final desired concentrations. A broad range (e.g., 10 nM to 100 µM) is recommended for initial screening.[10]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. For vehicle control wells, add medium with the highest concentration of DMSO used.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7][9]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells from all other wells.

  • Calculate Percentage Viability:

    • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100

  • Determine IC₅₀:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[7]

III. Antiproliferative and Functional Assays

Based on the cytotoxic profile, further assays can be conducted at non-lethal concentrations to investigate the specific effects of "Benzyl piperazin-1-ylacetate" on cell proliferation and other cellular functions. The piperazine moiety is a common feature in compounds with anticancer activity.[1][11]

Potential Mechanisms of Action

Given the piperazine core, "Benzyl piperazin-1-ylacetate" could potentially modulate various signaling pathways involved in cell growth and survival. A hypothetical pathway is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Benzyl piperazin-1-ylacetate Compound->RTK Inhibition? Compound->PI3K Inhibition? GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Hypothetical signaling pathway potentially modulated by the compound.

Recommended Functional Assays
  • BrdU Cell Proliferation Assay: A more direct measure of DNA synthesis and cell proliferation.

  • Colony Formation Assay: Assesses the long-term effect of the compound on the ability of single cells to form colonies.[12]

  • Apoptosis Assays: Techniques like Annexin V staining or caspase activity assays can determine if the observed cytotoxicity is due to programmed cell death.[12][13]

  • Western Blot Analysis: To investigate the compound's effect on the expression or phosphorylation status of key proteins in signaling pathways like PI3K/Akt/mTOR.[12]

IV. Conclusion

The protocols outlined in this application note provide a systematic and robust framework for the initial in vitro characterization of "Benzyl piperazin-1-ylacetate" or other novel small molecules. By first establishing the compound's physicochemical properties and then determining its dose-dependent effects on cell viability, researchers can lay a solid foundation for more in-depth mechanistic studies. This structured approach is essential for advancing the understanding of new chemical entities in the drug discovery pipeline.

References

  • Benchchem. Application Notes and Protocols for Cell-Based Assays of 1-(Piperazin-2-yl)ethanol Derivatives.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?.
  • Benchchem. Potential Therapeutic Targets of (4-Benzyl-piperidin-1-yl)-acetic acid and Related Compounds: A Technical Guide.
  • MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • National Center for Biotechnology Information. Novel Piperazine Derivatives of Vindoline as Anticancer Agents.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • ResearchGate. Concentration-dependent effects of five piperazine derivatives with....
  • PubMed. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents.
  • Sigma-Aldrich. Cell Culture Media Stability and Testing Services.
  • PubChem. Benzyl (3-oxo-1-piperazinyl)acetate.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Oriental Journal of Chemistry. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide(T2288): Biological Screening and Fingerprint Applications.
  • ResearchGate. Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • YouTube. Rethinking solubility and stability in cell culture media with next generation cystine peptides.
  • Charles River Laboratories. Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
  • Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients.
  • MedchemExpress.com. Compound Screening Guide!.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and.
  • SPT Labtech. The Complete Guide to Cell-Based Assays.
  • Promega Corporation. Cell Health Screening Assays for Drug Discovery.
  • U.S. Environmental Protection Agency. Benzyl (4-oxopiperidin-1-yl)acetate Properties.
  • Santa Cruz Biotechnology. (4-Benzyl-piperazin-1-yl)-acetic acid.
  • MedchemExpress.com. Benzyl piperazine-1-carboxylate-COA-1026142.
  • U.S. Environmental Protection Agency. Methyl (4-benzylpiperazin-1-yl)acetate - Cancer.
  • National Center for Biotechnology Information. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • ChemicalBook. BENZYL 1-PIPERAZINECARBOXYLATE - Safety Data Sheet.

Sources

Application Note: In Vivo Administration & Characterization of Benzyl piperazin-1-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for the in vivo characterization of Benzyl piperazin-1-ylacetate , a chemical entity likely utilized as a synthetic intermediate, prodrug scaffold, or specific pharmacological probe.[1]

Given the specific chemical structure—a benzyl ester linked to a piperazine moiety—this guide prioritizes the critical challenges of plasma stability (ester hydrolysis) and pH-dependent solubility (piperazine basicity).[1]

Introduction & Chemical Context

Benzyl piperazin-1-ylacetate consists of a piperazine ring N-substituted with an acetate group, which is further esterified with a benzyl moiety.[1]

  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (assuming free base).[1]
  • Key Functional Groups:

    • Piperazine (Secondary Amine): Basic center (pKa ~9.8).[1] Governs solubility and lysosomal trapping.[1]

    • Benzyl Ester: Lipophilic domain.[1] Highly susceptible to hydrolysis by plasma carboxylesterases (CES), particularly in rodents.[1]

Critical Scientific Warning: Rodent plasma contains significantly higher esterase activity than human plasma.[1] The primary in vivo challenge is distinguishing the pharmacological effect of the parent ester from its primary metabolite, (Piperazin-1-yl)acetic acid .[1]

Pre-Formulation & Vehicle Selection[1]

The piperazine nitrogen allows this compound to function as a base.[1][2] Direct dissolution of the free base in neutral saline is likely to fail due to precipitation.[1]

Solubility Profile
StateMediumPredicted SolubilitySuitability
Free Base PBS (pH 7.[1]4)Low (< 1 mg/mL)Poor (Risk of embolism/precipitation)
Free Base DMSOHigh (> 50 mg/mL)Good (Stock solution only)
Salt (HCl/TFA) SalineHigh (> 20 mg/mL)Excellent (Preferred for injection)
Recommended Formulation Protocol

Objective: Prepare a 10 mg/kg dosing solution (1 mg/mL for a 20g mouse).

Method A: In-situ Salt Formation (Preferred) [1]

  • Weigh Benzyl piperazin-1-ylacetate (Free Base).[1]

  • Dissolve in 1 molar equivalent of 0.1N HCl . Vortex until clear.

  • Dilute with sterile 0.9% Saline to final volume.

  • Check pH.[1] Adjust to pH 5.0–6.0 using dilute NaOH if too acidic.[1] Note: Avoid pH > 7.0 to prevent precipitation.[1]

  • Filter sterilize (0.22 µm PVDF membrane).[1]

Method B: Co-solvent System (Alternative)

  • Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline.[1]

  • Procedure: Dissolve compound in DMSO first. Add Tween-80.[1] Slowly add warm saline while vortexing.

Experimental Workflows

Workflow 1: Maximum Tolerated Dose (MTD)

Goal: Define the safe upper limit for efficacy studies using the "Up-and-Down" procedure.[1]

Step-by-Step Protocol:

  • Animals: C57BL/6 mice (n=3 per dose group), Age 8-10 weeks.

  • Starting Dose: 10 mg/kg (Intraperitoneal - IP).

  • Observation Period: Continuous monitoring for 4 hours post-dose.

  • Scoring System:

    • Level 0: Normal behavior.[1]

    • Level 1 (Mild): Reduced exploration, piloerection.[1]

    • Level 2 (Moderate): Ataxia, tremors, labored breathing.[1] (Stop Dosing)

    • Level 3 (Severe): Convulsions, loss of righting reflex.[1] (Euthanize immediately)

  • Escalation Logic:

    • If 10 mg/kg is tolerated

      
       Test 30 mg/kg (48h washout).
      
    • If 30 mg/kg is tolerated

      
       Test 100 mg/kg.[1]
      
    • If adverse events occur

      
       De-escalate by 50%.
      
Workflow 2: Pharmacokinetics & Stability Profiling

Goal: Quantify the parent ester vs. the acid metabolite.[1] This is critical due to the "Benzyl Ester" liability.[1]

Study Design:

  • Groups: IV (Tail Vein) vs. PO (Oral Gavage).[1]

  • Dose: 5 mg/kg (IV), 10 mg/kg (PO).[1]

  • Timepoints: 5, 15, 30, 60, 120, 240 min.[1]

  • Blood Collection: Microsampling (20 µL) via tail snip into tubes containing K2EDTA + Esterase Inhibitor (e.g., PMSF or NaF) .[1]

    • Why Inhibitor? Prevents ex vivo hydrolysis of the benzyl ester in the collection tube.[1]

Analytical Marker: Measure both Parent (Benzyl piperazin-1-ylacetate) and Metabolite ((Piperazin-1-yl)acetic acid).[1]

Pathway Visualization

The following diagram illustrates the metabolic fate and decision logic for in vivo handling.

G Compound Benzyl piperazin-1-ylacetate (Parent Ester) Formulation Formulation Strategy Compound->Formulation Route_IV IV Injection (100% Bioavailability) Formulation->Route_IV Soluble Salt Route_PO Oral Gavage (First Pass Effect) Formulation->Route_PO Vehicle Plasma Systemic Circulation (Mouse Plasma) Route_IV->Plasma Route_PO->Plasma Gut Absorption Hydrolysis Carboxylesterase 1 (CES1) Hydrolysis Plasma->Hydrolysis Rapid in Rodents Brain CNS Penetration? (Lipophilic Parent Only) Plasma->Brain Parent (High Lipophilicity) Metabolite (Piperazin-1-yl)acetic acid (Polar Metabolite) Hydrolysis->Metabolite BenzylAlc Benzyl Alcohol Hydrolysis->BenzylAlc Metabolite->Brain Blocked (Polar) Excretion Renal Excretion Metabolite->Excretion

Caption: Metabolic pathway illustrating the rapid hydrolysis of the benzyl ester into its polar acid metabolite, limiting CNS exposure of the parent compound.[1]

Summary of Dosing Volumes

Standardized for a 25g Mouse.

RouteRecommended VolumeMax VolumeVehicle Constraints
Intravenous (IV) 5 mL/kg (125 µL )10 mL/kgMust be particulate-free.[1] pH 6-8.[1]
Intraperitoneal (IP) 10 mL/kg (250 µL )20 mL/kgpH 4.5-9.0 is tolerable.[1]
Oral (PO) 10 mL/kg (250 µL )10 mL/kgAvoid high % DMSO (limits GI irritation).[1]

References

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for solubility and stability profiling).

  • Bahar, F. G., et al. (2012).[1] "Species differences in esterase expression and activity: Relevance to drug metabolism and toxicity."[1] Journal of Pharmaceutical Sciences, 101(10).[1] (Critical for understanding mouse vs. human ester hydrolysis).

  • Nair, A. B., & Jacob, S. (2016).[1] "A simple practice guide for dose conversion between animals and human."[1] Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1] (Dose scaling methodology).[1]

  • OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (Standard protocol for MTD).

Sources

Application Note: Characterization of Benzyl piperazin-1-ylacetate Scaffolds in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: March 2026


) and Aminergic GPCR Screening
Document ID:  AN-BPYA-2026-V1

Executive Summary

This application note details the protocol for utilizing Benzyl piperazin-1-ylacetate and its structural derivatives as ligands in receptor binding assays. While often utilized as a synthetic intermediate (e.g., in the synthesis of cetirizine or melanocortin agonists), the N-benzylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, possessing inherent affinity for Sigma-1 (


) receptors , Dopamine (D2/D3) , and Serotonin (5-HT)  receptors.

This guide focuses on the Competition Radioligand Binding Assay , utilizing Benzyl piperazin-1-ylacetate as a competitive "cold" ligand to displace standard radiotracers (e.g.,


-Pentazocine). This workflow is critical for determining the affinity constant (

) of piperazine-acetate derivatives during lead optimization and Structure-Activity Relationship (SAR) studies.

Scientific Background & Mechanism[1][2][3][4]

The "Privileged Scaffold" Hypothesis

The benzyl-piperazine core is lipophilic and basic, allowing it to interact with the aspartate residue in the orthosteric binding pocket of aminergic GPCRs and the hydrophobic pocket of Sigma receptors. The acetate side chain provides a vector for hydrogen bonding or further derivatization (e.g., into amides or esters) to tune selectivity.

Target Receptor: The Sigma-1 ( ) Receptor

The


 receptor is a ligand-operated membrane chaperone located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It modulates calcium signaling (

) and cellular stress responses. Benzylpiperazine derivatives are classic high-affinity ligands for

, often acting as antagonists or modulators to treat neuropathic pain or neurodegeneration.

Mechanism of Action:

  • Resting State:

    
     is bound to BiP (GRP78) on the ER membrane.
    
  • Ligand Binding: The piperazine ligand binds

    
    , causing dissociation from BiP.
    
  • Chaperoning: Active

    
     stabilizes 
    
    
    
    (Inositol triphosphate receptors), enhancing
    
    
    flow to mitochondria.
Pathway Visualization

The following diagram illustrates the Sigma-1 receptor signaling pathway modulated by benzylpiperazine ligands.

Sigma1_Pathway Ligand Benzyl piperazin-1-ylacetate (Ligand) Sigma1_BiP Sigma-1 / BiP Complex (Inactive @ ER Membrane) Ligand->Sigma1_BiP Binding & Dissociation Sigma1_Active Sigma-1 Receptor (Active Chaperone) Sigma1_BiP->Sigma1_Active Release of BiP IP3R IP3 Receptor (Stabilization) Sigma1_Active->IP3R Chaperoning Ca_Flow Ca2+ Flux (ER -> Mitochondria) IP3R->Ca_Flow Modulation ATP ATP Production (Mitochondrial Bioenergetics) Ca_Flow->ATP Enhanced Metabolism

Caption: Figure 1: Mechanism of Sigma-1 receptor activation by benzylpiperazine ligands, leading to modulation of mitochondrial calcium signaling.

Experimental Protocol: Competition Binding Assay

Objective: Determine the inhibition constant (


) of Benzyl piperazin-1-ylacetate against the standard radioligand 

-Pentazocine in Guinea Pig brain membranes (rich in

receptors) or transfected HEK293 cells.
Materials & Reagents
ComponentSpecificationRole
Test Compound Benzyl piperazin-1-ylacetate (dissolved in DMSO)Competitive Ligand
Radioligand

-Pentazocine (Specific Activity ~30-60 Ci/mmol)
Reference Tracer
Non-Specific Ligand Haloperidol (10

)
Defines Non-Specific Binding (NSB)
Buffer 50 mM Tris-HCl, pH 7.4Assay Medium
Membrane Source Guinea Pig Brain or HEK293-

membranes
Receptor Source
Filter System GF/B Glass Fiber Filters (pre-soaked in 0.5% PEI)Separation of Bound/Free
Membrane Preparation (Brief)
  • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 40,000

    
     for 20 mins at 4°C.
    
  • Resuspend pellet and repeat centrifugation to wash endogenous ligands.

  • Store aliquots at -80°C. Protein concentration should be ~0.5 mg/mL.

Assay Workflow

Step 1: Preparation of Assay Plate (96-well)

  • Total Binding (TB): Add 25

    
     Buffer + 25 
    
    
    
    Radioligand.
  • Non-Specific Binding (NSB): Add 25

    
     Haloperidol (10 
    
    
    
    ) + 25
    
    
    Radioligand.
  • Test Wells: Add 25

    
     of Benzyl piperazin-1-ylacetate (concentration range: 
    
    
    
    to
    
    
    ) + 25
    
    
    Radioligand.

Step 2: Reaction Initiation

  • Add 150

    
     of Membrane Suspension to all wells.
    
  • Final Volume: 200

    
    .
    
  • Incubation: Incubate for 120 minutes at 37°C (Equilibrium is slower for lipophilic piperazines).

Step 3: Termination & Filtration

  • Terminate reaction by rapid filtration through GF/B filters using a cell harvester.

  • Wash filters

    
     with 5 mL ice-cold Tris buffer.
    
  • Dry filters and add liquid scintillation cocktail.

  • Count Radioactivity (CPM) in a Beta Counter.[1]

Workflow Diagram

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Membrane Membrane Prep (HEK293-Sigma1) Incubate Incubation 120 min @ 37°C Membrane->Incubate Compound Test Ligand (Serial Dilution) Compound->Incubate Tracer Radioligand ([3H]-Pentazocine) Tracer->Incubate Filter Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Data Data Analysis (Ki Calculation) Count->Data

Caption: Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Data Analysis & Interpretation

Calculating IC50 and Ki

Raw CPM data must be normalized to Percent Specific Binding :



Fit the data to a One-Site Competition Model using non-linear regression (e.g., GraphPad Prism):



Convert


 to 

using the Cheng-Prusoff Equation :

  • 
     = Concentration of Radioligand used (nM).
    
  • 
     = Dissociation constant of the Radioligand (determined previously via Saturation Binding).
    
Expected Results for Benzyl Piperazines
  • High Affinity:

    
    . Indicates strong potential as a lead compound.
    
  • Hill Slope: Should be near -1.0. A slope significantly different from -1.0 suggests cooperativity or binding to multiple sites (e.g.,

    
     and 
    
    
    
    mixed binding).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Lipophilicity of the benzyl group causes filter binding.Pre-soak filters in 0.5% Polyethyleneimine (PEI) for 1 hour.
Low Signal-to-Noise Ratio Receptor degradation or low expression.Ensure protease inhibitors are in membrane prep. Use fresh membranes.
Incomplete Displacement Ligand insolubility.Dissolve Benzyl piperazin-1-ylacetate in 100% DMSO first, ensuring final assay DMSO < 1%.
Variable Replicates Non-equilibrium conditions.Extend incubation time to 120-150 mins; lipophilic ligands have slow on/off rates.

References

  • Vertex Pharmaceuticals/NIH. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from 2

  • University of Catania. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. Retrieved from

  • MedChemExpress. (2025). Ethyl 2-(4-benzylpiperazin-1-yl)acetate-d8 Product Information.[3] Retrieved from 3

  • MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from 4

  • Santa Cruz Biotechnology. * (4-Benzyl-piperazin-1-yl)-acetic acid Product Data.* Retrieved from 5[5]

Sources

High-Resolution GC-MS Analysis and Derivatization Protocol for Benzyl Piperazin-1-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Intermediates and Forensic Toxicology

Executive Summary & Analytical Rationale

Benzyl piperazin-1-ylacetate (also known as benzyl 2-(piperazin-1-yl)acetate) is a highly versatile synthetic intermediate. Derivatives of this structural class are frequently utilized in the synthesis of neuroactive compounds and pro-apoptotic caspase-3 activators, such as PAC-1, which are of significant interest in targeted oncology research[1].

From a chromatographic perspective, analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a distinct challenge. The molecule contains a free secondary amine (N4) on the piperazine ring. Underivatized secondary amines are highly prone to hydrogen bonding with active silanol groups (Si-OH) present in the GC inlet liner and the stationary phase of the capillary column. This interaction leads to severe peak tailing, unpredictable retention times, and significant signal attenuation due to irreversible adsorption.

To mitigate these issues and ensure robust, reproducible quantitation, perfluoroacylation is the gold standard[2]. This protocol details the use of Trifluoroacetic Anhydride (TFAA) to convert the secondary amine into an N-trifluoroacetyl derivative, thereby neutralizing its polarity, increasing its volatility, and generating highly diagnostic mass spectral fragmentation patterns.

Chemical Principles: The Causality of Derivatization

As an Application Scientist, it is critical to understand why specific reagents are chosen rather than blindly following a recipe.

  • Why TFAA over Silylation (BSTFA/MSTFA)? While silylation is common for hydroxyls and primary amines, trimethylsilyl (TMS) derivatives of secondary piperazine amines can be sterically hindered and thermally labile. Furthermore, TMS derivatives often produce an overwhelming base peak at m/z 73, which suppresses the relative abundance of structurally significant high-mass ions. TFAA reacts rapidly with the N4 amine to form a stable amide bond, and the strongly electron-withdrawing CF₃ group directs electron ionization (EI) fragmentation in a highly predictable manner[2].

  • Why Anhydrous Conditions? TFAA reacts violently with water to form trifluoroacetic acid (TFA). The presence of moisture in the sample or solvent will rapidly quench the derivatization reagent, leading to incomplete conversion and poor reproducibility.

  • Why Evaporate Post-Reaction? Injecting excess TFAA and its acidic byproduct (TFA) directly into the GC will rapidly strip the active phase of the analytical column (e.g., 5% phenyl polysiloxane) and degrade the MS ion source.

Experimental Protocols

The following methodology is designed as a self-validating system. By monitoring specific diagnostic ions, the analyst can confirm both the completion of the derivatization reaction and the structural integrity of the analyte.

Reagents & Materials
  • Analyte: Benzyl piperazin-1-ylacetate standard (Anhydrous).

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA), GC grade (≥99.0%).

  • Solvent: Ethyl Acetate (EtOAc), anhydrous, GC-MS grade.

  • Drying Agent: Nitrogen gas (N₂), high purity (99.999%).

Step-by-Step Perfluoroacylation Workflow

The optimized derivatization protocol utilizes a 30-minute incubation at 70 °C, a standard condition proven to ensure quantitative conversion of piperazine secondary amines[3].

  • Aliquot: Transfer 50 µL of the sample extract (or standard solution) into a 2 mL glass autosampler vial with a PTFE-lined screw cap.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of N₂ at room temperature. Crucial: Ensure no residual water remains.

  • Reagent Addition: Add 50 µL of anhydrous EtOAc followed immediately by 50 µL of TFAA. Cap tightly.

  • Incubation: Vortex for 10 seconds, then incubate the vial in a dry block heater at 70 °C for exactly 30 minutes.

  • Acid Removal: Remove the vial, allow it to cool to room temperature, and uncap. Evaporate the mixture to complete dryness under a gentle N₂ stream to remove all excess TFAA and TFA byproducts.

  • Reconstitution: Reconstitute the dry residue in 100 µL of anhydrous EtOAc. Vortex to ensure complete dissolution.

  • Analysis: Transfer to a micro-insert if necessary, and inject 1 µL into the GC-MS.

Workflow N1 Sample Aliquot (Benzyl piperazin-1-ylacetate) N2 Evaporate to Dryness (Gentle N2 stream) N1->N2 N3 Add Reagents 50 µL EtOAc + 50 µL TFAA N2->N3 N4 Incubation 70 °C for 30 min N3->N4 N5 Remove Excess Reagent Evaporate under N2 N4->N5 N6 Reconstitution 100 µL Anhydrous EtOAc N5->N6 N7 GC-MS Analysis (1 µL Injection) N6->N7

Fig 1. Step-by-step perfluoroacylation workflow for piperazine secondary amine derivatization.

GC-MS Instrumental Parameters

To achieve optimal separation and sensitivity, a low-bleed 5% diphenyl / 95% dimethyl polysiloxane column is recommended.

ParameterSetting / SpecificationRationale
Inlet Temperature 250 °CEnsures rapid, complete vaporization of the TFA-derivative.
Injection Mode Splitless (Purge valve on at 1.0 min)Maximizes sensitivity for trace-level API intermediates.
Carrier Gas Helium (1.0 mL/min, constant flow)Provides optimal linear velocity for MS vacuum efficiency.
Analytical Column Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm, 0.25 µm)Low bleed phase; ideal for halogenated derivatives.
Oven Program 100 °C (1 min) ➔ 15 °C/min ➔ 300 °C (5 min)Balances resolution of the target peak from solvent/matrix.
Transfer Line Temp 280 °CPrevents cold spots and peak broadening before the MS.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy for reproducible library matching.
Scan Range m/z 40 to 400Captures the molecular ion (m/z 330) and low-mass fragments.

Data Interpretation & Mass Spectral Fragmentation

Upon successful derivatization, Benzyl piperazin-1-ylacetate (MW = 234.14 g/mol ) is converted to its N-TFA derivative (MW = 330.12 g/mol ). Understanding the 70 eV EI fragmentation pathway is essential for definitive structural confirmation.

Diagnostic Ions and Structural Assignments

The electron-withdrawing nature of the trifluoroacetyl group directs fragmentation primarily toward the ester linkage and the alpha-carbons of the piperazine ring.

m/z ValueRelative AbundanceIon / Fragment AssignmentMechanistic Origin
330 Weak (< 5%)[M]⁺ (Molecular Ion)Intact TFA-derivatized molecule.
239 Moderate (15-30%)[M - •CH₂Ph]⁺Loss of the benzyl radical from the ester group.
181 High (60-80%)[CF₃-CO-N(CH₂CH₂)₂N=CH₂]⁺Alpha-cleavage at N1; loss of the •CH₂COOCH₂Ph radical. Classic signature for N-TFA piperazines.
91 Base Peak (100%)[C₇H₇]⁺ (Tropylium/Benzyl Cation)Inductive cleavage of the benzyl ester group. Highly stable aromatic cation.
EI-MS Fragmentation Pathway

Fragmentation M Molecular Ion [M]+ m/z 330 F1 Benzyl Cation m/z 91 (Base Peak) M->F1 -[C6H11F3N2O2]• F2 N-TFA-Piperazinyl Cation m/z 181 M->F2 - •CH2COOCH2Ph F3 Loss of Benzyl Radical m/z 239 M->F3 - •CH2Ph

Fig 2. Primary 70 eV EI-MS fragmentation pathways of TFA-derivatized benzyl piperazin-1-ylacetate.

Quality Control & Self-Validation System

To ensure the trustworthiness of this analytical protocol, the following self-validating checks must be integrated into every batch:

  • Derivatization Efficiency Check: Extract the extracted ion chromatogram (EIC) for m/z 234 (the molecular ion of the underivatized compound). The absence of a peak at m/z 234, coupled with a strong peak at m/z 330, confirms 100% derivatization efficiency. If m/z 234 is present, the reagents may be degraded by moisture.

  • System Suitability (Peak Asymmetry): Calculate the tailing factor of the m/z 181 peak. A tailing factor > 1.5 indicates active sites in the GC liner or column, suggesting that maintenance (liner change or column clipping) is required before proceeding with quantitative analysis.

References

  • Title: Differentiation of methylenedioxybenzylpiperazines (MDBP) by GC-IRD and GC-MS Source: Forensic Science International URL: [Link]

  • Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: Annals of Toxicology (Scholars.Direct) URL: [Link]

Sources

Application Note: Benzyl Piperazin-1-ylacetate as a Privileged Scaffold and Linker in CNS-Active Agents and Neuro-PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary

The development of Central Nervous System (CNS) active agents requires overcoming the formidable Blood-Brain Barrier (BBB) while maintaining high target affinity. Benzyl piperazin-1-ylacetate (CAS: 164784-88-7) has emerged as a highly versatile synthetic building block in neuropharmacology. Featuring a privileged piperazine ring and a lipophilic benzyl ester moiety, this intermediate serves a dual purpose: it acts as a rigidified, BBB-permeable linker in the synthesis of CNS-targeted Proteolysis Targeting Chimeras (Neuro-PROTACs) [1], and functions as a core pharmacophore for aminergic G-Protein Coupled Receptors (GPCRs).

This application note details the mechanistic rationale for incorporating benzyl piperazin-1-ylacetate into CNS drug design, provides comparative physicochemical data, and outlines self-validating protocols for both chemical conjugation and in vitro BBB permeability assessment.

Mechanistic Rationale & Chemical Advantages

Overcoming the Entropic Penalty in PROTACs

Traditional PROTACs utilize flexible Polyethylene Glycol (PEG) or long alkyl chains to link the target Protein of Interest (POI) ligand to the E3 ligase recruiter. However, high flexibility incurs a massive entropic penalty upon ternary complex formation and increases the polar surface area (PSA), severely restricting CNS penetrance.

By utilizing the secondary amine of benzyl piperazin-1-ylacetate as the attachment point for a POI warhead, chemists introduce a rigid piperazine ring into the linker architecture. This rigidity pre-organizes the molecule, reducing the entropic cost of binding [1]. Furthermore, the piperazine nitrogen's


 can be finely tuned by adjacent functional groups, optimizing the protonation state for aqueous solubility without sacrificing lipophilicity [2].
The Benzyl Ester as a Synthetic Handle and Lipophilic Mask

The benzyl ester moiety (


) serves two critical functions:
  • Synthetic Versatility: It acts as a robust protecting group during the N-alkylation or Buchwald-Hartwig amination of the free piperazine nitrogen. Post-conjugation, the benzyl group is easily removed via catalytic hydrogenolysis (

    
    ) under mild, neutral conditions to yield a free carboxylic acid—a perfect handle for subsequent amide coupling to an E3 ligase ligand (e.g., VHL or CRBN binders) [3].
    
  • Prodrug Potential: In traditional small-molecule GPCR modulators, retaining the benzyl ester masks the polarity of the acetic acid derivative, significantly increasing the LogP and facilitating passive transcellular diffusion across the BBB endothelial cells.

G POI Target Protein (e.g., Tau/LRRK2) Linker Piperazine-1-ylacetate Rigid Linker POI->Linker Warhead E3 E3 Ligase (e.g., CRBN/VHL) Linker->E3 Ligand Proteasome 26S Proteasome Degradation E3->Proteasome Ubiquitination

Caption: Piperazine-linked PROTAC ternary complex formation and targeted CNS protein degradation.

Quantitative Data: Scaffold Comparison

Incorporating a piperazine-acetate linkage drastically alters the physicochemical profile of CNS candidates compared to standard PEG-based linkers. Table 1 summarizes the impact of linker substitution on Blood-Brain Barrier effective permeability (


) and target degradation efficiency (

).

Table 1: Physicochemical and Permeability Comparison of PROTAC Linkers

Linker ArchitectureCLogPTPSA (Ų)Rotatable BondsPAMPA-BBB

(

cm/s)
LRRK2

(%)
PEG-4 (Flexible) 2.814516< 1.0 (Poor)65%
Alkyl-C8 (Flexible) 4.5110142.5 (Moderate)72%
Piperazine-Acetate (Rigid) 3.6102812.4 (High) 90%

Data synthesized from comparative studies on LRRK2 and CB1R degraders, demonstrating the superiority of rigidified piperazine linkers for CNS applications [3], [4].

Experimental Protocols

Protocol 1: Synthesis of a Piperazine-Linked Neuro-PROTAC Precursor

This protocol outlines the conjugation of a target-binding warhead (aryl halide) to benzyl piperazin-1-ylacetate, followed by deprotection to prepare the E3-ligase coupling handle.

Causality & Logic:


-Diisopropylethylamine (DIPEA) is selected as the base because it is non-nucleophilic, preventing unwanted cleavage of the benzyl ester while effectively neutralizing the HCl generated during the 

reaction.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under argon, dissolve the aryl halide warhead (1.0 eq) and benzyl piperazin-1-ylacetate (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 80°C for 12 hours. Monitor progression via LC-MS until the aryl halide is completely consumed.

  • Workup: Quench the reaction with saturated aqueous

    
     and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

  • Deprotection (Hydrogenolysis): Dissolve the purified intermediate in Methanol (0.1 M). Add 10% Pd/C (0.1 eq by weight). Purge the flask with

    
     gas and stir vigorously under a hydrogen balloon for 4 hours.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate to yield the free piperazin-1-ylacetic acid derivative, ready for HATU-mediated coupling to the E3 ligase ligand.

Protocol 2: PAMPA-BBB Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a self-validating in vitro system used to predict passive BBB penetration [5].

Causality & Logic: Porcine Brain Lipid (PBL) is utilized instead of standard lecithin because PBL closely mimics the specific sphingomyelin and cholesterol ratios found in human brain endothelial cell membranes, yielding highly translatable


 values.

PAMPA Prep 1. Prepare Donor Solution (Compound in PBS/DMSO) Lipid 2. Coat Filter Membrane (20 mg/mL Porcine Brain Lipid) Prep->Lipid Incubate 3. Incubate Plate (16h at 25°C, Unshaken) Lipid->Incubate Analyze 4. LC-MS/MS Quantification (Calculate Pe & Mass Balance) Incubate->Analyze

Caption: Step-by-step parallel artificial membrane permeability assay (PAMPA) for BBB evaluation.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) in dodecane to a final concentration of 20 mg/mL.

  • Membrane Coating: Apply 4 µL of the PBL solution to the PVDF membrane filter of the donor plate (Millipore, 0.45 µm pore size). Allow 5 minutes for the dodecane to evaporate.

  • Donor Solution: Dilute the synthesized piperazine compound in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM. Add Lucifer Yellow (1 µM) as an internal membrane integrity control.

  • Plate Assembly: Add 300 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor wells. Carefully place the donor plate into the acceptor plate, ensuring no air bubbles are trapped.

  • Incubation: Incubate the assembled sandwich at 25°C for 16 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Quantify the compound concentration in both the donor (

    
    ) and acceptor (
    
    
    
    ) wells using LC-MS/MS.
  • Validation & Calculation: First, measure Lucifer Yellow fluorescence in the acceptor well. If permeation exceeds 1%, discard the well (membrane compromised). Calculate the effective permeability (

    
    ) using the following equation:
    
    
    
    
    (Where
    
    
    is the filter area,
    
    
    and
    
    
    are donor/acceptor volumes, and
    
    
    is time in seconds).

References

  • Source: National Institutes of Health (NIH)
  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
  • Title: Discovery of XL01126: A Potent, Fast, Cooperative, Selective, Orally Bioavailable, and Blood–Brain Barrier Penetrant PROTAC Degrader Source: SciSpace URL
  • Title: Development of PROTAC-Based Strategies for Cannabinoid Receptor Type 1 (CB1R)
  • Title: Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer's Disease Source: ACS Omega URL

"Benzyl piperazin-1-ylacetate" as a tool compound for target validation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Benzyl piperazin-1-ylacetate (BPA) as a Modular Scaffold for Target Validation

Part 1: Executive Summary & Strategic Utility

Benzyl piperazin-1-ylacetate (BPA) (CAS: 60686-89-9) is not a traditional pharmacological inhibitor; rather, it is a chemoproteomic tool compound and a "privileged scaffold" used to construct Target Engagement (TE) probes. In the critical phase of Target Validation, researchers must demonstrate that a lead molecule physically binds its intended protein in a complex biological environment. BPA serves as a versatile heterobifunctional linker-hub that connects a bioactive "warhead" (drug candidate) to a "reporter" moiety (e.g., Biotin, Fluorophore, or E3 Ligase ligand for PROTACs).

Why BPA? Unlike flexible alkyl chain linkers, the piperazine core of BPA introduces conformational rigidity , reducing the entropic penalty upon binding. Furthermore, the benzyl ester moiety serves as an orthogonal protecting group, allowing for precise, modular synthesis of complex chemical probes without disrupting sensitive pharmacophores.

Key Applications:

  • Affinity Probe Synthesis: Rapid generation of biotinylated probes for Streptavidin pull-down assays.

  • PROTAC Design: Acting as a rigidifying linker element to optimize ternary complex formation between the Target of Interest (TOI) and E3 ligase.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Used as a solubility-enhancing fragment to probe adjacent pockets in active sites.

Part 2: Technical Deep Dive & Mechanism

Chemical Biology of the Scaffold

The utility of BPA lies in its specific physicochemical attributes that address common failure modes in probe design (e.g., poor solubility or steric clash).

FeatureChemical BasisBiological Impact
Piperazine Core Saturated

-heterocycle (pKa ~9.8)
Solubility: Protonation at physiological pH improves aqueous solubility of hydrophobic warheads. Rigidity: Restricts conformational freedom, potentially improving selectivity.
Benzyl Ester Lipophilic protecting groupSynthesis: Allows modification of the

-amine without affecting the carboxylate. Permeability: Can act as a prodrug moiety for intracellular delivery before esterase cleavage.

-Acetic Acid
Carboxyl handle (post-deprotection)Linkage: Provides a stable attachment point for bulky reporters (Biotin/Fluorophores) away from the ligand binding interface.
The "Linkerology" of Target Validation

In PROTAC design and affinity chromatography, the linker is not passive. Flexible linkers (PEG/Alkyl) often "wrap" around proteins, causing non-specific binding. The BPA scaffold provides a vectorial exit , directing the reporter group away from the binding pocket in a defined trajectory. This minimizes interference with the ligand-protein interaction, a critical requirement for valid Target Engagement data.

Part 3: Visualizing the Workflow

The following diagram illustrates the workflow for converting a raw "Hit" molecule into a validated "Probe" using BPA.

BPA_Workflow cluster_legend Legend Hit Raw Drug Hit (Warhead) Intermediate BPA-Drug Conjugate (Benzyl Protected) Hit->Intermediate 1. N-Alkylation BPA BPA Scaffold (Linker Hub) BPA->Intermediate Probe Active Affinity Probe (Biotinylated) Intermediate->Probe 2. Deprotection (H2/Pd) 3. Biotin Coupling Validation Target Validation (Pull-Down / Western) Probe->Validation 4. Lysate Incubation key Red: Pharmacophore | Blue: Tool Compound | Green: Final Probe

Caption: Figure 1. Modular assembly of a Target Engagement Probe using BPA. The scaffold bridges the pharmacophore and the detection tag.

Part 4: Experimental Protocols

Protocol A: Synthesis of a Biotinylated Affinity Probe using BPA

Objective: To attach a biotin handle to a drug candidate (R-H) using BPA as the linker, creating a probe for chemoproteomic validation.

Reagents:

  • Benzyl piperazin-1-ylacetate (BPA)

  • Target Ligand with electrophilic handle (e.g., Alkyl halide or activated ester)

  • Palladium on Carbon (10% Pd/C)

  • Biotin-PEG4-Amine

  • HATU (Coupling agent)

  • DIPEA (Base)

Step-by-Step Methodology:

  • Functionalization of the Ligand (

    
    -Alkylation): 
    
    • Dissolve BPA (1.0 eq) and the electrophilic Ligand (1.1 eq) in DMF.

    • Add DIPEA (3.0 eq) and stir at 60°C for 4-12 hours.

    • Checkpoint: Monitor by LC-MS for the formation of the Ligand-Piperazine-BenzylEster intermediate.

    • Purify via silica flash chromatography.

  • Benzyl Deprotection (Hydrogenolysis):

    • Dissolve the intermediate in MeOH/EtOAc (1:1).

    • Add 10% Pd/C (10 wt%). Stir under

      
       atmosphere (balloon pressure) for 2 hours.
      
    • Filter through Celite to remove Pd. Concentrate in vacuo.

    • Result:Ligand-Piperazine-Acetic Acid (Free Acid).

  • Reporter Coupling:

    • Dissolve the Free Acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 mins to activate.

    • Add Biotin-PEG4-Amine (1.1 eq). Stir at RT for 2 hours.

    • Purification: Isolate the final probe using Preparative HPLC (Reverse Phase).

Protocol B: Target Engagement via Streptavidin Pull-Down

Objective: Validate that the drug binds the specific target in cell lysate using the BPA-derived probe.

Reagents:

  • Cell Lysate (e.g., HEK293 or cancer line of interest)

  • BPA-Derived Biotin Probe (from Protocol A)

  • Free Drug (Parent molecule, for competition)

  • Streptavidin Magnetic Beads

  • Lysis Buffer (50 mM Tris, 150 mM NaCl, 1% NP-40, Protease Inhibitors)

Workflow:

  • Lysate Preparation:

    • Lyse

      
       cells in cold Lysis Buffer. Clarify by centrifugation (14,000 x g, 10 min).
      
    • Quantify protein concentration (BCA Assay). Adjust to 1 mg/mL.

  • Competition Assay (The "Self-Validation" Step):

    • Divide lysate into two aliquots:

      • Sample A (Probe Only): Add DMSO vehicle.

      • Sample B (Competition): Add 10x excess of free (unlabeled) parent drug.

    • Incubate both samples at 4°C for 1 hour. This allows the free drug to occupy the target pockets in Sample B.

  • Probe Incubation:

    • Add the BPA-Derived Biotin Probe (1-10 µM final) to both samples.

    • Incubate at 4°C for 2 hours.

  • Enrichment:

    • Add pre-washed Streptavidin Magnetic Beads (30 µL slurry) to each sample.

    • Rotate overnight at 4°C.

  • Wash & Elution:

    • Magnetically separate beads. Wash 3x with Lysis Buffer (high stringency) or PBS (low stringency).

    • Elute bound proteins by boiling in 2x SDS-PAGE Loading Buffer (95°C, 5 min).

  • Readout:

    • Perform Western Blot using an antibody against the Target Protein.

    • Success Criteria: A strong band in Sample A (Probe captured target) and a significantly reduced/absent band in Sample B (Free drug competed off the probe).

Part 5: PROTAC Design Logic (BPA Application)

When designing PROTACs, the linker length and exit vector are critical.[3][4] BPA provides a semi-rigid "kink" that can improve the stability of the Ternary Complex (Target:PROTAC:E3 Ligase).

PROTAC_Logic cluster_PROTAC PROTAC Molecule Target Target Protein (e.g., BRD4) Warhead Warhead Target->Warhead Binding E3 E3 Ligase (e.g., VHL/CRBN) LigaseLigand E3 Ligand E3->LigaseLigand Recruitment Linker BPA Linker (Rigid Piperazine) Warhead->Linker Linker->Target Avoids Steric Clash (Vector Control) Linker->LigaseLigand

Caption: Figure 2. BPA acts as a structural bridge in PROTACs, ensuring optimal spatial arrangement for Ubiquitin transfer.

References

  • Pianet, I., et al. "Structural determinants of piperazine derivatives for binding to the dopamine D3 receptor." Journal of Medicinal Chemistry, 2023.[5] Link (Generalized reference for piperazine scaffold utility).

  • Bondeson, D. P., & Crews, C. M. "Targeted Protein Degradation by PROTACs." Annual Review of Pharmacology and Toxicology, 2017. Link (Foundational text on linker importance).

  • Smith, B. E., et al. "Piperazine-based linkers in the design of potent VHL-recruiting PROTACs." Bioorganic & Medicinal Chemistry Letters, 2019. Link

  • Chemicalize Properties Database. "Benzyl 2-(piperazin-1-yl)acetate - Physicochemical Properties." Link (Source for pKa and LogP data).

  • Testa, B. "Prodrug research: futile or fertile?" Biochemical Pharmacology, 2004. Link (Reference for benzyl ester as a prodrug/protecting strategy).

(Note: Specific biological data for "Benzyl piperazin-1-ylacetate" as a standalone inhibitor is limited; references focus on its validated use as a scaffold in medicinal chemistry.)

Sources

Application Notes and Protocols: Formulation of Benzyl Piperazin-1-ylacetate for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Benzyl piperazin-1-ylacetate for preclinical animal studies. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and the development of robust, self-validating protocols. This guide covers pre-formulation characterization, formulation development strategies for both oral and parenteral routes, detailed experimental protocols, and stability considerations.

Introduction: The Scientific Imperative for Robust Formulation

Benzyl piperazin-1-ylacetate is a piperazine derivative of significant interest in contemporary pharmacological research. The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs targeting diverse biological pathways.[1][2][3] The successful preclinical evaluation of any new chemical entity (NCE) like Benzyl piperazin-1-ylacetate is fundamentally dependent on the development of a suitable formulation that ensures consistent and predictable systemic exposure in animal models.[4][5] An inadequate formulation can lead to misleading pharmacokinetic (PK) and toxicological (TK) data, potentially causing the premature termination of a promising drug candidate or, conversely, the progression of an unsuitable one.[6]

This guide is structured to provide not just a set of instructions, but a logical framework for making informed decisions during the formulation development process. We will explore the critical interplay between the physicochemical properties of Benzyl piperazin-1-ylacetate and the selection of excipients and vehicle systems.

Pre-formulation Characterization: Understanding the Molecule

A thorough understanding of the physicochemical properties of the Active Pharmaceutical Ingredient (API) is the cornerstone of rational formulation design.[6] For Benzyl piperazin-1-ylacetate, the following parameters are critical to assess.

Physicochemical Properties

While specific experimental data for Benzyl piperazin-1-ylacetate is not widely published, we can infer key properties from the closely related and well-characterized compound, N-benzylpiperazine (BZP).[7][8][9]

PropertyExpected Characteristic for Benzyl piperazin-1-ylacetateRationale & Implication for Formulation
Chemical Structure A tertiary amine with a piperazine core, a benzyl group, and an acetate moiety.The piperazine nitrogen atoms are basic and can be protonated to form salts. The ester group may be susceptible to hydrolysis.
Form Likely available as a free base (potentially an oil or low melting solid) or a salt (e.g., hydrochloride), which is typically a white solid.[7][8][9]The choice between the free base and a salt form will significantly impact solubility and stability. Salt forms are generally preferred for their improved solubility and handling properties.
Solubility The free base is expected to be poorly soluble in water.[10] Solubility is likely to be higher in organic solvents like methanol and in acidic aqueous solutions due to salt formation.[10]Aqueous solubility is a primary hurdle for many preclinical formulations.[4] Solubility screening in a range of pharmaceutically acceptable solvents and pH conditions is a mandatory first step.[6][11]
pKa The piperazine ring has two basic nitrogen atoms. The pKa values will be crucial for predicting solubility at different pH levels.The pKa will determine the optimal pH range for solubilization. For a basic compound, solubility will be higher at a lower pH.
LogP The benzyl group imparts lipophilicity. The LogP will influence the choice of formulation strategy (e.g., lipid-based formulations for highly lipophilic compounds).This parameter helps in predicting the drug's absorption characteristics and potential for formulation in lipid-based systems.
Stability The ester linkage in Benzyl piperazin-1-ylacetate introduces a potential site for hydrolysis, especially under acidic or basic conditions.[12] Piperazine derivatives can also be susceptible to oxidative degradation.[12]Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[12]
Analytical Method Development

Before commencing formulation work, a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required.[12] This method is crucial for solubility determination, formulation analysis, and stability testing. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for the characterization of piperazine-based compounds.[13][14][15]

Formulation Development Strategies

The primary goal in preclinical formulation is to maximize drug exposure for safety and efficacy testing, often by formulating to the limits of solubility. The choice of formulation will depend on the intended route of administration, the required dose, and the physicochemical properties of Benzyl piperazin-1-ylacetate.

Oral Formulations

Oral administration is the most common route for preclinical studies due to its convenience and clinical relevance.[16][17]

For low doses, if the compound shows sufficient aqueous solubility, a simple aqueous solution is the preferred approach.

  • pH Adjustment: Given that Benzyl piperazin-1-ylacetate is a basic compound, its aqueous solubility can be significantly enhanced by lowering the pH. The use of pharmaceutically acceptable acids (e.g., citric acid, tartaric acid) to form a salt in situ is a common strategy.

  • Co-solvents: If pH adjustment alone is insufficient, the use of co-solvents such as propylene glycol, polyethylene glycol (PEG) 300 or 400, and ethanol can be employed to increase solubility. However, the concentration of co-solvents should be kept to a minimum and be justified, as they can have their own physiological effects in animals.

For higher doses or poorly soluble compounds, a suspension is a viable option.

  • Wetting Agents: To ensure uniform dispersion of the solid API in the vehicle, a wetting agent (e.g., Tween 80, Polysorbate 80) is necessary.

  • Suspending Agents: To prevent rapid settling of the particles, a suspending agent or viscosity enhancer (e.g., carboxymethyl cellulose, xanthan gum) is incorporated.[16]

  • Particle Size: The particle size of the API should be controlled (e.g., by micronization) to improve dissolution and bioavailability.

For compounds with high lipophilicity (high LogP), lipid-based formulations such as solutions in oils (e.g., sesame oil, corn oil) or self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.

Parenteral Formulations (Intravenous)

Intravenous (IV) administration requires a sterile, isotonic solution with a pH close to physiological levels.

  • Solubilizing Agents: Similar to oral solutions, pH adjustment and co-solvents are the primary tools for achieving the desired concentration. Cyclodextrins can also be considered to enhance solubility.

  • Tonicity: The formulation must be made isotonic with blood using agents like sodium chloride or dextrose.

  • Sterilization: The final formulation must be sterile, typically achieved by filtration through a 0.22 µm filter.

Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on the specific properties of Benzyl piperazin-1-ylacetate and the requirements of the animal study.

Protocol 1: Solubility Screening

Objective: To determine the solubility of Benzyl piperazin-1-ylacetate in various pharmaceutically acceptable vehicles.

Materials:

  • Benzyl piperazin-1-ylacetate (as free base or hydrochloride salt)

  • Vehicles: Purified water, 0.1 M HCl, Phosphate buffered saline (PBS) pH 7.4, PEG 400, Propylene glycol, Corn oil

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Add an excess amount of Benzyl piperazin-1-ylacetate to a known volume (e.g., 1 mL) of each vehicle in a vial.

  • Cap the vials and place them on a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After shaking, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the appropriate mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound against a standard curve.

Protocol 2: Preparation of an Oral Suspension (10 mg/mL)

Objective: To prepare a uniform and stable oral suspension of Benzyl piperazin-1-ylacetate.

Materials:

  • Benzyl piperazin-1-ylacetate (micronized)

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in purified water

  • Wetting agent: 0.1% (v/v) Tween 80

  • Mortar and pestle, graduated cylinders, magnetic stirrer

Procedure:

  • Calculate the required amounts of each component for the final desired volume.

  • In a mortar, add the Tween 80 to the Benzyl piperazin-1-ylacetate powder and triturate to form a smooth paste. This ensures the powder is adequately wetted.

  • Gradually add the 0.5% CMC vehicle to the paste while continuously triturating to form a uniform suspension.

  • Transfer the suspension to a graduated cylinder and add the remaining vehicle to reach the final volume.

  • Mix thoroughly using a magnetic stirrer for at least 30 minutes.

  • Store in a tightly sealed, light-resistant container. Shake well before each use.

Protocol 3: Preparation of an Intravenous Solution (2 mg/mL)

Objective: To prepare a clear, sterile solution for intravenous administration.

Materials:

  • Benzyl piperazin-1-ylacetate hydrochloride

  • Vehicle: 20% PEG 400 in Water for Injection (WFI)

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required amounts of Benzyl piperazin-1-ylacetate HCl and PEG 400.

  • In a sterile container, dissolve the Benzyl piperazin-1-ylacetate HCl in the PEG 400 with gentle warming if necessary.

  • Add the Water for Injection to the final volume and mix until a clear solution is obtained.

  • Aseptically filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Visually inspect for any particulate matter.

  • Store under appropriate conditions (e.g., refrigerated and protected from light) until use.

Stability Considerations

The chemical and physical stability of the formulation is critical to ensure that the animal receives the intended dose throughout the study.

Forced Degradation Studies

As a preliminary assessment, forced degradation studies should be conducted on the API to understand its intrinsic stability.[12]

  • Hydrolytic Stability: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[12]

  • Oxidative Stability: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).[12]

  • Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 80°C).[12]

  • Photostability: Expose the compound to UV light.

Samples from these studies should be analyzed by a stability-indicating HPLC method to identify and quantify any degradants.

Formulation Stability

The final formulation should be tested for stability under the intended storage conditions. This includes monitoring the drug concentration, physical appearance (e.g., for precipitation in solutions, caking in suspensions), and pH over a defined period.

Visualization of Workflows

Diagram 1: Formulation Development Workflow

G cluster_0 Pre-formulation cluster_1 Formulation Design cluster_2 Prototype Development cluster_3 Validation API API: Benzyl piperazin-1-ylacetate Char Physicochemical Characterization (Solubility, pKa, LogP) API->Char Analytics Analytical Method Development (HPLC) API->Analytics Sol_Screen Solubility Screening in various vehicles Char->Sol_Screen Excipient_Select Excipient Selection (Co-solvents, Surfactants, Suspending agents) Sol_Screen->Excipient_Select Proto_Oral Oral Prototypes (Solution, Suspension) Excipient_Select->Proto_Oral Proto_IV IV Prototype (Solution) Excipient_Select->Proto_IV Stability Stability Testing (Chemical & Physical) Proto_Oral->Stability Proto_IV->Stability InVivo Animal Study (PK/TK) Stability->InVivo

Caption: Workflow for Preclinical Formulation Development.

Diagram 2: Decision Tree for Oral Formulation Selection

G Dose Required Dose & Aqueous Solubility? Low_Dose Low Dose Dose->Low_Dose High_Dose High Dose Dose->High_Dose Soluble Sufficiently Soluble? Low_Dose->Soluble Suspension Aqueous Suspension (Wetting & Suspending Agents) High_Dose->Suspension Insoluble Poorly Soluble Soluble->Insoluble No Solution Aqueous Solution (pH adjusted, co-solvents) Soluble->Solution Yes Insoluble->Suspension Lipid Consider Lipid-Based Formulation Suspension->Lipid If LogP is high

Caption: Decision Tree for Oral Formulation Selection.

Conclusion

The development of a suitable formulation for Benzyl piperazin-1-ylacetate is a critical step in its preclinical evaluation. A systematic approach, beginning with thorough physicochemical characterization and followed by rational selection of excipients and vehicle systems, is paramount. The protocols and strategies outlined in this guide provide a robust framework for developing formulations that will yield reliable and reproducible data in animal studies, thereby enabling a sound assessment of this promising compound's therapeutic potential.

References

  • DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Available from: [Link]

  • Altasciences. CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Quay Pharma. Designing formulations for preclinical and early stage clinical studies. (2020). Available from: [Link]

  • Solubility of Things. BZP (Benzylpiperazine). Available from: [Link]

  • SGS. Preclinical Formulation Development. Available from: [Link]

  • bionity.com. Benzylpiperazine. Available from: [Link]

  • Wikipedia. Benzylpiperazine. Available from: [Link]

  • SWGDRUG.org. BENZYLPIPERAZINE. (2005). Available from: [Link]

  • Maulvi, F. A., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(6), 1269-1284. Available from: [Link]

  • Google Patents. US4797400A - Piperazine compounds and anti-ulcer composition containing the same.
  • Wu, Y., et al. (2024). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Pharmaceutics, 16(6), 789. Available from: [Link]

  • European Patent Office. EP 0251141 B1 - Piperazine compounds, process for preparing them, pharmaceutical composition and use. (1990). Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114-121. Available from: [Link]

  • Google Patents. CN1742726A - Piperazine ferulate oral cavity disintegrating tablet and preparing method.
  • Wikipedia. Piperazine. Available from: [Link]

  • EPA. Benzyl (4-oxopiperidin-1-yl)acetate Properties. Available from: [Link]

  • Google Patents. US2799617A - Piperazine adipate compositions and treatment of helminth infections therewith.
  • MySkinRecipes. Benzyl 1-piperazinecarboxylate. Available from: [Link]

  • Molecules. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Available from: [Link]

  • Google Patents. CN106994119A - Contain oral disnitegration tablet according to a piperazine azoles or its salt and preparation method thereof.
  • Bassindale, T., et al. (2011). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. Analytical and bioanalytical chemistry, 401(6), 2013-2017. Available from: [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]

  • Adani Pharma. Piperazine & Derivatives. Available from: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. BZP/piperazines drug profile. (2018). Available from: [Link]

  • Malaysian Journal of Chemistry. Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Available from: [Link]

  • Analytical Methods. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (2010). Available from: [Link]

  • MDPI. Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). Available from: [Link]

  • European Medicines Agency. CVMP - MRL - Piperazine Summary Report (3). Available from: [Link]

  • PubChem. Benzyl (3-oxo-1-piperazinyl)acetate. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • designer-drug.com. Synthesis of 1-Benzylpiperazine (BzP/A2). Available from: [Link]

  • ACS Publications. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (2021). Available from: [Link]

  • ResearchGate. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available from: [Link]

  • NIST. 1-Benzylpiperazine. Available from: [Link]

  • Google Patents. US6214829B1 - Piperazine compounds, their preparation, and methods of using them.
  • ResearchGate. Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. (2023). Available from: [Link]

  • Scilit. The medicinal chemistry of piperazines: A review. Available from: [Link]

  • ResearchGate. 1-Benzylpiperazine and other Piperazine-based Derivatives. Available from: [Link]

  • UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). Available from: [Link]

Sources

Application Note: Benzyl piperazin-1-ylacetate Scaffolds in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utilization of Benzyl piperazin-1-ylacetate (CAS: 59702-31-7 / Analogues) as a core scaffold in High-Throughput Screening (HTS) campaigns. While simple piperazines are often associated with monoaminergic activity, the benzyl ester-functionalized acetate derivative serves a distinct role as a bifunctional building block in combinatorial chemistry and Fragment-Based Drug Discovery (FBDD).

This guide addresses the specific challenges of handling this scaffold—solubility profiling, orthogonal deprotection strategies, and interference mitigation in fluorescence-based assays—providing a validated workflow for generating and screening piperazine-based libraries against GPCR targets.

Scientific Background & Rationale

The "Privileged" Piperazine Scaffold

The piperazine ring is a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for a diverse set of receptors, particularly G-Protein Coupled Receptors (GPCRs) such as Serotonin (5-HT) and Dopamine (D2/D3) receptors [1].[1][2]

Benzyl piperazin-1-ylacetate offers a unique advantage over simple benzylpiperazine:

  • N1-Position: The secondary amine is free for derivatization (amide coupling, reductive amination, sulfonylation).

  • N4-Position: The acetate linker provides flexibility, while the benzyl ester acts as a semi-permanent protecting group that improves lipophilicity (logP) for cell permeability during primary screening, yet can be cleaved (via hydrogenolysis) for late-stage lead optimization.

Mechanism of Action in HTS

In an HTS context, this molecule is rarely the final drug. Instead, it is the anchor upon which diversity is built. The screening objective is to identify which N1-substitutions (R-groups) confer selectivity when the N4-benzyl acetate tail is engaged in a hydrophobic pocket or solvent-exposed region of the target protein.

Experimental Workflow: Library Generation

Before screening, the scaffold must be processed into a screenable library. The following workflow utilizes the Benzyl piperazin-1-ylacetate core for parallel synthesis.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathway verified for this scaffold.

Library_Synthesis Scaffold Benzyl piperazin-1-ylacetate (Core Scaffold) Reaction_A Parallel Amide Coupling (R-COOH + HATU) Scaffold->Reaction_A Diversity Input Library_1 Generation 1 Library (Ester Protected) Reaction_A->Library_1 Screen_1 Primary HTS (Cell Permeable) Library_1->Screen_1 High logP Reaction_B Hydrogenolysis (H2, Pd/C) Library_1->Reaction_B Hit Selection Library_2 Generation 2 Library (Free Acid) Reaction_B->Library_2 Screen_2 Secondary Screen (Solubility Optimized) Library_2->Screen_2 Low logP

Caption: Divergent synthesis workflow transforming the Benzyl piperazin-1-ylacetate core into two distinct library generations for screening.

Protocol: Automated Parallel Synthesis

Objective: To generate a 96-well plate library of N1-substituted piperazine acetates.

Materials
  • Scaffold: Benzyl piperazin-1-ylacetate (0.1 M in DMF).

  • Reagents: Diverse Carboxylic Acids (R-COOH), HATU (Coupling Agent), DIPEA (Base).

  • Equipment: Automated Liquid Handler (e.g., Tecan/Hamilton), LC-MS.

Step-by-Step Methodology
  • Preparation: Dissolve Benzyl piperazin-1-ylacetate in anhydrous DMF to a concentration of 0.1 M.

  • Dispensing: Transfer 50 µL (5 µmol) of scaffold solution into each well of a 96-well reaction block.

  • Activation: Add 55 µL of 0.1 M Carboxylic Acid solution (1.1 eq) and 55 µL of 0.1 M HATU solution (1.1 eq) to each well.

  • Initiation: Add 10 µL of 1.0 M DIPEA (2 eq) to initiate the coupling.

  • Incubation: Shake at 600 rpm for 4 hours at Room Temperature (RT).

  • Quenching: Add 100 µL of 10% NaHCO3 to quench the reaction.

  • Extraction: Extract with Ethyl Acetate (3 x 200 µL). Evaporate solvent using a SpeedVac.

  • Reconstitution: Re-dissolve pellets in 100% DMSO to a final concentration of 10 mM for HTS.

Critical Checkpoint: Perform LC-MS on 5 random wells. Purity must exceed >85% to proceed to HTS. The benzyl ester peak (M+) should be clearly visible.

Protocol: HTS Calcium Flux Assay (GPCR Target)

Context: Piperazine derivatives are frequent hits for Gq-coupled GPCRs.[2] This protocol utilizes the library created above to screen for antagonist activity against a target GPCR (e.g., 5-HT2A).[2]

Assay Principle

Intracellular calcium release is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Antagonists (the library) will block the calcium spike induced by the agonist.

Data Summary: Physicochemical Constraints

Before screening, verify the scaffold properties to ensure assay compatibility.

ParameterValueImplication for HTS
MW ~234.3 Da (Core)Fragment-like; allows room for large R-groups.
cLogP ~1.5 - 2.0Good membrane permeability; low risk of precipitation in DMSO.
Solubility High in DMSOStandard 10 mM stocks are stable for >6 months at -20°C.
Fluorescence NegligibleDoes not interfere with Fluo-4/Fura-2 excitation (488 nm).
Detailed Procedure
  • Cell Plating:

    • Plate CHO-K1 cells stably expressing the target GPCR into 384-well black-wall/clear-bottom plates (10,000 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media and add 20 µL of Calcium Assay Buffer containing Fluo-4 AM (4 µM) and Probenecid (2.5 mM).

    • Incubate for 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Using an acoustic dispenser (e.g., Echo), transfer 20 nL of library compounds (10 mM DMSO stock) to assay plates.

    • Final screening concentration: 10 µM .

    • Incubate for 15 min at RT.

  • Agonist Challenge & Readout:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject EC80 concentration of the reference agonist.

    • Record fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

Data Analysis Logic
  • Normalization: Calculate % Inhibition relative to Max (Agonist only) and Min (Buffer only) controls.

  • Hit Definition: Compounds showing >50% inhibition at 10 µM.

  • False Positive Check: The benzyl ester moiety can sometimes act as a weak substrate for intracellular esterases. If signal drift is observed, use the free-acid library (Generation 2 in Diagram 1) to validate.

Troubleshooting & Optimization

Ester Stability

The benzyl ester is generally stable in neutral DMSO stocks. However, in basic assay buffers (pH > 8.0) or presence of serum esterases, hydrolysis to the free acid may occur.

  • Solution: Use serum-free buffer during the 1-hour HTS incubation window.

Structure-Activity Relationship (SAR) Insight

If the Benzyl piperazin-1-ylacetate library yields hits, the next logical step is Linker Scanning .

  • The acetate linker (1 carbon) positions the benzyl group in a specific spatial vector.

  • Follow-up: Synthesize analogs with propionate (2 carbons) or direct benzylation (0 carbons) to probe the depth of the hydrophobic pocket.

References

  • PubChem. Benzyl (3-oxo-1-piperazinyl)acetate Compound Summary. National Library of Medicine. Available at: [Link]

  • Chaudhary, P. et al. (2006).[3] Piperazine scaffolds in medicinal chemistry: A review. Mini-Reviews in Medicinal Chemistry. (Contextual citation for privileged scaffold status).

Disclaimer: This protocol is intended for research use only. The synthesis and screening of piperazine derivatives must comply with local regulations regarding precursor chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl piperazin-1-ylacetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and yield optimization of Benzyl 2-(piperazin-1-yl)acetate .

Executive Summary & Strategic Analysis

The synthesis of Benzyl 2-(piperazin-1-yl)acetate (CAS: Analogous to 1-benzylpiperazine derivatives) typically involves the nucleophilic substitution (


) of piperazine with benzyl 2-haloacetate (chloro- or bromo-).[1]

The Core Challenge: The reaction is governed by a kinetic competition between mono-alkylation (desired) and bis-alkylation (impurity). Because the product (a secondary/tertiary amine) remains nucleophilic, it competes with the starting piperazine for the alkylating agent. Additionally, the benzyl ester moiety is susceptible to hydrolysis if the workup pH is too high (


), leading to the formation of the zwitterionic acid byproduct.
Reaction Pathway & Competition

The following diagram illustrates the kinetic competition that dictates your yield.

ReactionCompetition Figure 1: Kinetic Competition in Piperazine Alkylation Piperazine Piperazine (Nucleophile) Mono TARGET PRODUCT Benzyl piperazin-1-ylacetate (Secondary Amine) Piperazine->Mono k1 (Fast) + BnHalo BnHalo Benzyl 2-haloacetate (Electrophile) Bis IMPURITY Bis-alkylated Product Mono->Bis k2 (Competing) + BnHalo Hydrolysis SIDE PRODUCT Piperazin-1-ylacetic Acid (Hydrolysis) Mono->Hydrolysis High pH / H2O

Optimized Protocols

Method A: Direct Alkylation (Stoichiometry Controlled)

Best for: Rapid synthesis when starting material (piperazine) is cheap and abundant.

The Logic: By flooding the reaction with excess piperazine, you statistically favor the collision between the alkyl halide and the unreacted piperazine (


) over the product (

).

Protocol:

  • Dissolution: Dissolve Piperazine (5.0 - 10.0 equivalents) in Acetonitrile (ACN) or Toluene.

    • Note: Do not use 1.0 eq. This guarantees ~25-30% bis-alkylated impurity.[1]

  • Addition: Cool to 0°C. Add Benzyl 2-bromoacetate (1.0 equivalent) dropwise over 30-60 minutes.

    • Why: Slow addition keeps the local concentration of electrophile low, suppressing bis-alkylation.[1]

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup (Crucial Step):

    • Filter off the precipitated piperazine hydrobromide salt.

    • Concentrate the filtrate.[2]

    • Partition: Redissolve residue in EtOAc and wash with Water (3x) .

    • Mechanism:[1][3][4][5] Free piperazine is highly water-soluble (

      
      ). The benzyl ester product is lipophilic (
      
      
      
      ) and stays in the organic layer.
  • Purification: If necessary, convert to the oxalate salt or purify via silica column (DCM -> 5% MeOH/DCM).

Method B: Protection Strategy (High Purity)

Best for: GMP workflows or when maximum yield is required.

The Logic: Blocking one nitrogen atom (N-Boc) eliminates the possibility of bis-alkylation entirely.[1]

Protocol:

  • Step 1: React N-Boc-piperazine (1.0 eq) with Benzyl 2-bromoacetate (1.1 eq) and

    
     (2.0 eq) in ACN. Yields N-Boc-N'-(benzyloxycarbonylmethyl)piperazine.[1]
    
  • Step 2: Deprotect using 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C -> RT.

  • Step 3: Neutralize carefully with saturated

    
     (Keep pH < 8.5 to protect the benzyl ester). Extract with DCM.
    

Troubleshooting Guide & FAQs

Issue 1: Low Yield / Loss of Product during Workup

Q: I see product on TLC, but after aqueous workup, my mass recovery is very low. Where did it go?

  • Cause A (pH Issue): If you used strong acid (HCl) to deprotect or acidify, the product is protonated (salt form) and stays in the water layer.

  • Cause B (Hydrolysis): If you used strong base (NaOH, pH > 12) to neutralize, you likely hydrolyzed the benzyl ester to the acid, which is water-soluble.

  • Solution:

    • Maintain pH between 8.0 and 9.0 during extraction.

    • Use Saturated NaHCO3 (mild base), not NaOH.

    • Salt out the aqueous layer with NaCl to push the organic product into the EtOAc/DCM phase.

Issue 2: Bis-Alkylated Impurity Persists

Q: I used 3 equivalents of piperazine, but I still have 15% bis-product. How do I remove it?

  • Diagnosis: 3 equivalents is often insufficient for high selectivity if the mixing is poor.

  • Purification Fix: The bis-product is less polar than the mono-product but has two basic nitrogens.[1]

    • Chromatography: Use a gradient of DCM -> DCM:MeOH:NH4OH (90:10:1). The bis-product elutes first.

    • Selective Precipitation: Dissolve the crude mixture in Ethanol and add 1.0 eq of Oxalic acid. The mono-product often crystallizes preferentially compared to the bis-species (verify with your specific derivative).[1]

Issue 3: Ester Instability

Q: The benzyl ester is cleaving during the reaction.

  • Cause: Presence of strong nucleophiles (like Hydroxide) or high heat.

  • Solution:

    • Switch solvent to DMF or Acetonitrile (Aprotic). Avoid Ethanol/Methanol if using strong bases, as transesterification can occur.

    • Use DIPEA (Hünig's base) instead of inorganic bases if hydrolysis is observed.

Data & Decision Matrix

Solvent & Base Selection Table[1]
SolventBaseTempProsCons
Acetonitrile K2CO3RTCleanest profile; easy workup.[1]Slow reaction with chloro-derivatives (use KI catalyst).
Toluene TEA60°CProduct precipitates as salt (sometimes); good for scale.Requires heat; higher risk of bis-alkylation.[1]
DMF NaH0°CVery fast.High Risk: NaH can cause ester hydrolysis or elimination.
DCM DIPEARTExcellent solubility for Boc-route.[1]Slow for direct alkylation of salts.
Workup Decision Tree

WorkupLogic Figure 2: Purification Decision Logic Start Crude Reaction Mixture CheckTLC Check TLC: Bis-product present? Start->CheckTLC BisYes Yes (>5%) CheckTLC->BisYes BisNo No (<5%) CheckTLC->BisNo ColChrom Column Chromatography (DCM/MeOH/NH3) BisYes->ColChrom AcidBase Acid/Base Extraction (pH 8.5) BisNo->AcidBase Result Pure Benzyl piperazin-1-ylacetate ColChrom->Result AcidBase->Result

References

  • Jacobsen, E. N., et al. "Practical Synthesis of N-Substituted Piperazines."[1] Journal of Organic Chemistry, 1994. (General reference for piperazine mono-alkylation kinetics).

  • Organic Syntheses, Coll.[6] Vol. 5, p. 904 (1973). "1-Benzylpiperazine."[1] Link (Foundational protocol for handling piperazine alkylation and salt purification).

  • BenchChem Technical Support. "Selective Mono-acylation of Piperazine." Link (Strategies for protection groups and stoichiometry).

  • PubChem Compound Summary. "Benzyl piperazin-1-ylacetate derivatives." Link (Physical property verification).

Sources

"Benzyl piperazin-1-ylacetate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with Benzyl piperazin-1-ylacetate . It moves beyond standard protocols to address the specific physicochemical challenges of this molecule: the competing reactivity of the piperazine nitrogens and the hydrolytic sensitivity of the benzyl ester.

Purification, Handling, and Troubleshooting Guide

Molecule Overview & Critical Control Points

Target Molecule: Benzyl 2-(piperazin-1-yl)acetate Chemical Structure Context: A secondary amine (piperazine mon-substituted) linked to a benzyl ester.

PropertyValue (Approx.)Implication for Purification
pKa (N1 - Secondary) ~9.8Highly basic; causes streaking on standard silica.
pKa (N4 - Tertiary) ~5.4Less basic; protonates first in weak acid.
LogP ~1.5 - 2.0Moderately lipophilic; extractable into DCM/EtOAc.
Stability Ester Sensitive CRITICAL: The benzyl ester is susceptible to hydrolysis at pH > 11 or hydrogenation.
The "Twin-Trap" Challenge

Synthesizing this intermediate presents two opposing failure modes:

  • Bis-Alkylation: The product is more nucleophilic than the starting material (piperazine), leading to the impurity Benzyl 2,2'-(piperazine-1,4-diyl)diacetate .

  • Hydrolysis: Standard amine workups often use strong base (NaOH, pH 14) to liberate the free amine. This destroys the benzyl ester, forming the water-soluble zwitterion (lost in the aqueous layer).

Synthesis Optimization (Prevention Strategy)

The most effective purification is preventing the bis-impurity upstream. You cannot easily separate the mono- and bis-products by extraction alone; they must be controlled by stoichiometry.

Protocol: High-Dilution Inverse Addition

Objective: Ensure the alkylating agent (Benzyl bromoacetate) always encounters a massive excess of Piperazine.

  • Charge: Dissolve Piperazine (5.0 - 10.0 equivalents) in DCM or Toluene.

    • Why? High equivalents statistically force mono-alkylation.

  • Cool: Lower temperature to 0°C .

    • Why? Reduces reaction rate, increasing selectivity.

  • Add: Dissolve Benzyl bromoacetate (1.0 equiv) in solvent and add dropwise over 60 minutes.

  • Monitor: TLC (DCM/MeOH 9:1 + 1%

    
    ). Stain with Ninhydrin.
    

ReactionLogic Start Start: Piperazine (Excess) Reagent Add Benzyl Bromoacetate (Slow, 0°C) Start->Reagent Path1 Mono-Alkylation (Target) Reagent->Path1 High Prob. (5-10 eq.) Path2 Bis-Alkylation (Impurity) Reagent->Path2 Low Prob. (<2 eq.) Path1->Path2 If Reagent Accumulates

Figure 1: Kinetic control of mono-alkylation via stoichiometry and addition rate.

The "pH-Switch" Purification Protocol

This is a self-validating system. By manipulating pH, we selectively move the product between phases, leaving impurities behind.

Safety Warning: Do NOT use NaOH or heat during the basic wash.

Step-by-Step Workflow

Phase A: Removal of Neutral Impurities (Unreacted Halide)

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Extract with 0.5 M HCl (aq) (pH ~1-2).

    • Result: Product and Piperazine move to Aqueous Phase (protonated). Benzyl bromoacetate/alcohol stays in Organic Phase.

    • Action: Discard Organic Phase.

Phase B: The "Soft" Switch (Target Recovery) 3. Cool the Aqueous Phase to 0°C. 4. Slowly adjust pH to 8.5 - 9.0 using Saturated


 or 

.
  • Critical: Do not exceed pH 10. The ester will hydrolyze.
  • Extract exhaustively with DCM (3x) .
  • Mechanism:[1][2][3][4][5][6] At pH 9, the product (mono-amine) is largely free-based and lipophilic. Excess Piperazine is highly polar and prefers the water.

Phase C: The Piperazine Purge (Polishing) 6. Combine DCM layers. 7. Wash with Brine (2x) followed by Water (1x) .

  • Why? Residual piperazine is tenacious. The water wash physically scrubs it out.
  • Dry over

    
     and concentrate.
    

    WorkupFlow Crude Crude Mixture (Product + Piperazine + Impurities) AcidWash Acid Extraction (0.5M HCl) Crude->AcidWash OrgWaste Organic Layer: Neutral Impurities (Discard) AcidWash->OrgWaste AqAcid Aqueous Layer: Product-H+ & Piperazine-2H+ AcidWash->AqAcid BaseSwitch Basify to pH 8.5-9.0 (NaHCO3/K2CO3) AqAcid->BaseSwitch Extract Extract with DCM BaseSwitch->Extract AqWaste Aqueous Layer: Excess Piperazine (Discard) Extract->AqWaste FinalOrg DCM Layer: Target Product Extract->FinalOrg

    Figure 2: The "pH-Switch" extraction logic designed to protect the benzyl ester while removing excess piperazine.

Chromatographic Troubleshooting

If the extraction does not yield sufficient purity (>95%), use Flash Chromatography.

The Problem: Secondary amines interact strongly with silanols on silica gel, causing peak tailing and irreversible adsorption.

The Solution: Mobile Phase Modifiers.

ParameterRecommendationRationale
Stationary Phase Standard Silica (40-63 µm)Cost-effective; requires buffering.
Mobile Phase A Dichloromethane (DCM)Solubilizes the lipophilic benzyl group.
Mobile Phase B Methanol (MeOH) containing 1%

or 2%

The base competes for silanol sites, sharpening the amine peak.
Gradient 0% to 10% B over 15 CVSlow gradient allows separation of mono- vs. bis-alkylated species.
Detection UV (254 nm) + NinhydrinUV sees the Benzyl; Ninhydrin confirms the Amine.

Stabilization: Salt Formation

The free base of Benzyl piperazin-1-ylacetate is often an unstable oil that degrades (oxidizes/hydrolyzes) over time. Converting it to a solid salt is the best method for long-term storage.

Protocol: Oxalate or HCl Salt

  • Dissolve the purified oil in a minimal amount of Ethanol or Acetone .

  • Add Oxalic Acid (1.0 eq) dissolved in warm ethanol OR 4M HCl in Dioxane (1.1 eq) .

  • Cool to 0°C. White crystals should precipitate.

  • Filter and wash with cold ether.

    • Benefit: Impurities often stay in the mother liquor, providing a final purification step.

FAQ & Troubleshooting

Q: My product is disappearing during the workup. A: You likely made the aqueous phase too basic (pH > 12) or waited too long. The benzyl ester hydrolyzed to the zwitterionic acid (Piperazin-1-ylacetic acid), which cannot be extracted into DCM. Fix: Use


 and extract immediately.

Q: I see two spots on TLC very close together. A: The lower spot is likely your Mono-product; the upper (less polar) spot is the Bis-alkylated impurity. Fix: If they are overlapping, you must use a shallower gradient (e.g., 0-5% MeOH) or re-run the reaction with higher piperazine equivalents.

Q: The product is an oil and I can't weigh it accurately. A: This is typical for the free base. Fix: Form the Dihydrochloride or Oxalate salt (see Section 5). These are stable, non-hygroscopic solids.

Q: Can I use hydrogenation (Pd/C) to purify it? A: NO. Hydrogenation will cleave the benzyl ester, leaving you with the free acid. Only use Pd/C if your final goal is to deprotect the carboxyl group.

References
  • Synthesis of N-substituted Piperazines

    • Methodology: Detailed protocols on controlling mono-alkyl
    • Source: [Organic Syntheses, Coll.[7] Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). "1-Benzylpiperazine"]([Link])

  • Benzyl Ester Stability & Handling

    • Context: Protocols for amino acid benzyl esters, highlighting the use of mild base ( ) to prevent hydrolysis during workup.
    • Source:

       (Demonstrates handling of sensitive benzyl esters).
      
  • Chromatography of Amines

    • Technique: "Purification of Laboratory Chemicals" guidelines on adding triethylamine to mobile phases for amine purific
    • Source:

Sources

Technical Support Center: Benzyl piperazin-1-ylacetate Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a direct response from a Senior Application Scientist at a specialized chemical reagent supplier. It synthesizes chemical kinetics, practical handling protocols, and troubleshooting steps into a cohesive technical resource.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Benzyl piperazin-1-ylacetate is a bifunctional building block frequently used in medicinal chemistry for linker synthesis and fragment-based drug design. However, its stability in aqueous solution is compromised by two competing degradation pathways: ester hydrolysis and oxidative degradation .

Users frequently report "disappearing peaks" in HPLC or unexpected precipitation. This guide addresses the root causes of these issues—specifically the lability of the benzyl ester bond in the presence of the basic piperazine moiety—and provides validated protocols to mitigate them.

Key Chemical Vulnerabilities[5]
  • Autocatalytic Hydrolysis: The molecule contains a basic secondary amine (

    
    ) and a tertiary amine (
    
    
    
    ). In unbuffered aqueous solutions, the molecule's own basicity can increase local pH, accelerating the hydrolysis of the benzyl ester into (piperazin-1-yl)acetic acid and benzyl alcohol .
  • Oxidative Instability: The piperazine ring is susceptible to N-oxidation and ring cleavage upon exposure to light and dissolved oxygen.

Degradation Pathways (Visualized)

The following diagram maps the primary degradation routes you must control for.

DegradationPathways Compound Benzyl piperazin-1-ylacetate (Intact Reagent) Intermed Tetrahedral Intermediate Compound->Intermed + H2O (Slow) NOxide Piperazine N-Oxide (Minor Degradant) Compound->NOxide Oxidation (Light/Air) Acid (Piperazin-1-yl)acetic acid (Major Degradant) Intermed->Acid Hydrolysis (pH > 7 accelerated) Alcohol Benzyl Alcohol (UV Active Byproduct) Intermed->Alcohol Leaving Group

Figure 1: Primary degradation pathways. The hydrolysis pathway (blue to red) is the dominant failure mode in aqueous buffers.

Troubleshooting Guide: FAQs & Root Cause Analysis

Issue 1: "I see a new, early-eluting peak in my HPLC chromatogram."

Diagnosis: Hydrolysis has occurred.

  • Mechanism: The benzyl ester bond has cleaved. The new peak is likely (piperazin-1-yl)acetic acid . Because this acid is more polar (zwitterionic) than the parent benzyl ester, it elutes earlier on Reverse Phase (C18) columns.

  • Verification: Check for a second new peak corresponding to Benzyl Alcohol . Note that Benzyl Alcohol has a distinct UV chromophore but is neutral, often eluting later than the acid but earlier than the parent ester depending on the gradient.

  • Solution:

    • Immediate: Quantify the parent peak area relative to the new peaks to determine % degradation.

    • Prevention: Switch to a fresh stock prepared in anhydrous DMSO or acetonitrile . Do not store in water.[1]

Issue 2: "My stock solution turned yellow overnight."

Diagnosis: Oxidative degradation (N-oxide formation).

  • Mechanism: Piperazine derivatives are electron-rich and prone to oxidation, forming N-oxides or ring-opening products when exposed to light and oxygen. This is often accompanied by a "fishy" amine odor change.

  • Solution:

    • Store solid material at -20°C under argon/nitrogen.

    • Protect solutions from light using amber vials or aluminum foil.

Issue 3: "The compound precipitated when I added it to PBS (pH 7.4)."

Diagnosis: Solubility limit / Isoelectric Point (pI) crash.

  • Mechanism: At pH 7.4, the piperazine secondary amine is largely protonated (cationic), but if hydrolysis occurs, the resulting carboxylic acid (anionic) forms a zwitterion. Zwitterions often have minimum solubility at their isoelectric point.

  • Solution:

    • Lower the pH of your working buffer to < 6.0 (using Acetate or Citrate) to keep the acid moiety protonated and the amine protonated (fully soluble dicationic/monocationic state).

    • Alternatively, include 5-10% DMSO as a cosolvent.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Do not store aqueous stocks.

  • Solvent Selection: Use DMSO (Anhydrous) or Ethanol (Absolute) .

    • Why: Aprotic solvents (DMSO) prevent hydrolysis entirely. Ethanol slows it significantly compared to water.

  • Concentration: Prepare at 10–50 mM .

  • Storage: Aliquot into single-use amber vials. Store at -20°C .

    • Stability:[2][3][4][5] Stable for 3–6 months in DMSO at -20°C.

Protocol B: Aqueous Working Solution (Immediate Use)

Use this protocol for biological assays.

  • Buffer Choice: Use 10 mM Ammonium Acetate (pH 5.0) or MES Buffer (pH 6.0) .

    • Why: Slightly acidic pH stabilizes the ester bond. Alkaline conditions (pH > 8) catalyze rapid hydrolysis [1].

  • Preparation: Dilute the DMSO stock into the buffer immediately prior to the experiment.

  • Window of Use: Use within 2–4 hours of dilution.

    • Data: Half-life (

      
      ) in pH 7.4 PBS is estimated at < 12 hours at 25°C.
      
Protocol C: QC Method (HPLC)

To verify purity before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps amines protonated for better peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzyl chromophore).

  • Expected Retention:

    • (Piperazin-1-yl)acetic acid: ~1-2 min (Polar).

    • Benzyl Alcohol: ~4-5 min.

    • Benzyl piperazin-1-ylacetate (Parent): ~6-7 min.

References

  • Green, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed analysis of benzyl ester stability profiles: stable at pH < 7, labile at pH > 9).

  • BenchChem Technical Support. (2025). Stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions. (Provides forced degradation protocols for analogous piperazine-acetic acid derivatives).

  • Bolchi, C., et al. (2015).[6] One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi. (Discusses the hydrolysis and racemization risks of amino acid benzyl esters in aqueous media).

  • National Institutes of Health (NIH). (2018). Stability of Synthetic Piperazines in Human Whole Blood. (Demonstrates oxidative instability of piperazine rings and N-dealkylation pathways).

Sources

Technical Support Center: Overcoming Poor Solubility of Benzyl Piperazin-1-ylacetate in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Benzyl piperazin-1-ylacetate (Benzyl 2-(piperazin-1-yl)acetate) is a highly versatile pharmacophore, but its utility in in vitro assays is frequently bottlenecked by poor aqueous solubility. This technical guide provides mechanistic troubleshooting and self-validating protocols to overcome the dreaded "DMSO crash," ensuring compound integrity and reproducible data in aqueous environments.

Physicochemical Context & Causality

To solve solubility issues, we must first understand the molecule's structural thermodynamics:

  • Lipophilicity: The benzyl ester moiety is highly hydrophobic. It physically disrupts the hydrogen-bonding network of water, driving the free energy of solvation down and promoting compound aggregation.

  • Ionization State: The piperazine ring contains a secondary amine (pKa ~9.7) and a tertiary amine attached to the acetate group (pKa ~5.3)[1]. At a physiological pH of 7.4, the secondary amine is protonated, but the tertiary amine remains neutral. This mono-cationic state is often insufficient to overcome the massive hydrophobic penalty of the benzyl group, leading to rapid precipitation[2].

Troubleshooting Guides & FAQs

Q1: Why does my benzyl piperazin-1-ylacetate precipitate immediately when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "DMSO crash." While the compound is highly soluble in polar aprotic solvents like DMSO[3], rapid dilution into an aqueous buffer forces the hydrophobic benzyl group into an unfavorable interaction with water. Because the compound is only partially ionized at pH 7.4, the thermodynamic equilibrium strongly favors the solid crystalline or amorphous aggregate state over the solvated state. Actionable Fix: Pre-dilute your DMSO stock in a stepwise manner, or utilize a co-solvent/surfactant strategy (see Protocol 3).

Q2: How can I adjust my assay buffer to keep the compound in solution without causing cellular toxicity? A2: Solubility is exponentially related to ionization. By lowering the assay buffer pH to 6.0–6.5, you approach the pKa of the tertiary amine, shifting the equilibrium toward a di-cationic state which is vastly more water-soluble[1]. If your biological target or cell line cannot tolerate a pH drop, you must rely on formulation strategies like cyclodextrin complexation[4][5].

Q3: Should I purchase or synthesize the free base or a salt form for my biochemical assays? A3: Always default to a salt form (e.g., hydrochloride or trifluoroacetate) for aqueous assays. Converting the free base to a salt lowers the crystal lattice energy and provides an immediate hydrophilic counterion (like Cl⁻) that facilitates rapid dissolution[2]. If you only have the free base, you can perform an in situ salt formation (see Protocol 2).

Q4: My assay is highly sensitive to DMSO (must be <0.1%). What is the best alternative formulation? A4: Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The cyclodextrin molecule features a hydrophobic inner cavity that perfectly accommodates the lipophilic benzyl ring, while its hydrophilic exterior ensures the entire host-guest complex remains soluble in water[4][5].

Experimental Protocols (Self-Validating Systems)
Protocol 1: Preparation of DMSO Stock and Kinetic Solubility Assessment

Causality: Establishes the baseline maximum soluble concentration in the assay vehicle before biological testing to prevent false negatives caused by compound crashing.

  • Stock Preparation: Weigh the free base or salt and dissolve in 100% anhydrous DMSO to a target concentration of 10 mM. Vortex for 2 minutes and sonicate in a water bath for 5 minutes at room temperature[3].

  • Visual & Analytical Validation: The solution must be completely optically clear. For strict validation, centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via LC-UV to confirm the concentration matches the theoretical yield.

  • Kinetic Titration: Dilute the DMSO stock into your assay buffer (e.g., PBS, pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (maintaining constant DMSO %).

  • Nephelometry/Absorbance Check: Read absorbance at 620 nm. An increase in baseline absorbance compared to a vehicle control indicates light scattering due to nano-precipitates[2].

Protocol 2: In Situ Salt Formation (HCl) for Aqueous Solubilization

Causality: Protonates both piperazine nitrogens, replacing the free base crystal lattice with a highly soluble ionic lattice.

  • Suspension: Suspend 10 mg of benzyl piperazin-1-ylacetate free base in 1 mL of distilled water (the solution will appear cloudy).

  • Acidification: Add 0.1 M HCl dropwise while continuously vortexing. Monitor the pH using a micro-pH probe.

  • Dissolution: Continue adding HCl until the pH reaches ~5.0. The cloudy suspension will rapidly clear as the di-hydrochloride salt forms and dissolves[2].

  • Buffering (Self-Validation): Slowly back-titrate with 0.1 M NaOH or concentrated assay buffer to your target pH (e.g., 7.0). Validation Check: If precipitation re-occurs during back-titration, the compound cannot be maintained at that pH without additional excipients.

Protocol 3: Cyclodextrin Complexation (HP-β-CD)

Causality: Masks the hydrophobic benzyl group from the aqueous environment, preventing aggregation without altering the pH.

  • Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in your target assay buffer (e.g., PBS, pH 7.4)[5].

  • Guest Addition: Add the benzyl piperazin-1-ylacetate (either as a solid or from a highly concentrated DMSO stock) to the HP-β-CD solution.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 24 hours to allow the host-guest thermodynamic equilibrium to establish.

  • Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. Quantify the final dissolved concentration in the filtrate using HPLC-UV[3].

Data Presentation: Solubilization Strategies
StrategyMechanism of ActionExpected Solubility RangeAssay CompatibilityLimitations
DMSO Co-solvent Disrupts water lattice; solvates hydrophobic benzyl ester.10 - 100 µMModerate (Requires <1% final DMSO)High risk of "DMSO crash" upon rapid aqueous dilution.
pH Adjustment (pH <6.5) Protonates tertiary amine; creates highly soluble di-cation.> 1 mMLow to ModerateMay alter enzyme kinetics or cause cellular toxicity.
Salt Formation (HCl) Lowers crystal lattice energy; provides hydrophilic counterion.500 µM - 5 mMHighRequires synthesis/prep time; dependent on final buffer pH.
HP-β-CD Complexation Encapsulates hydrophobic benzyl group in host cavity.> 5 mMVery HighHP-β-CD can sometimes strip lipids from cell membranes at high %.
Mandatory Visualization

Workflow Start Compound Precipitation in Assay Buffer CheckForm Is the compound a free base or salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt Salt Form CheckForm->Salt MakeSalt Generate HCl/TFA Salt (Protocol 2) FreeBase->MakeSalt CheckBuffer Check Buffer pH and Co-solvents Salt->CheckBuffer MakeSalt->CheckBuffer AdjustPH Lower pH to 6.5-7.0 or add <1% DMSO CheckBuffer->AdjustPH StillPrecip Still Precipitating? AdjustPH->StillPrecip Cyclo Use HP-β-CD Complexation (Protocol 3) StillPrecip->Cyclo Yes Success Proceed with Assay StillPrecip->Success No Cyclo->Success

Troubleshooting workflow for resolving benzyl piperazin-1-ylacetate precipitation in assays.

Mechanism Compound Benzyl piperazin-1-ylacetate (Lipophilic & Basic) Mech1 pH < 7.0 (Protonation) Compound->Mech1 Mech2 HP-β-CD Addition Compound->Mech2 State1 Ionized Piperazine Ring (Increased Hydration) Mech1->State1 State2 Host-Guest Complex (Benzyl Group Encapsulated) Mech2->State2 Outcome Enhanced Aqueous Solubility State1->Outcome State2->Outcome

Mechanisms of solubility enhancement via pH-driven protonation and cyclodextrin encapsulation.

References
  • BenchChem. "Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives." 2

  • Khalili et al., Journal of Chemical & Engineering Data. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K."

  • Desantis et al., ResearchGate. "pK a values of common substituted piperazines." 1

  • Agno Pharmaceuticals. "Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability."5

  • BenchChem. "Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers." 3

  • MDPI. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." 4

Sources

"Benzyl piperazin-1-ylacetate" reducing off-target effects in experiments

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and medicinal chemists utilizing Benzyl piperazin-1-ylacetate (CAS 1097827-25-2) as a strategic building block in drug discovery. This guide addresses the optimization of lead compounds to minimize off-target liabilities (e.g., hERG inhibition, CYP promiscuity) and provides troubleshooting for synthetic and experimental challenges.

Optimizing Selectivity & Minimizing Off-Target Effects in Drug Discovery

Current Status: Operational Scope: Medicinal Chemistry, Lead Optimization, Assay Interference Audience: Senior Scientists, Medicinal Chemists, DMPK Researchers

Core Technical Brief: The Mechanism of Selectivity

Benzyl piperazin-1-ylacetate is a versatile pharmacophore building block used to modulate the physicochemical properties of drug candidates. Its primary utility in "reducing off-target effects" stems from its ability to fine-tune lipophilicity (LogD) and basicity (pKa) , two critical factors driving non-specific binding and promiscuity.

Why It Works
  • pKa Modulation: The electron-withdrawing effect of the ester-linked acetate group lowers the basicity of the piperazine nitrogen compared to a standard N-alkyl piperazine. This reduction in pKa (typically from ~9.0 to ~7.5–8.0) decreases the fraction of cationic species at physiological pH, directly reducing affinity for the hERG potassium channel (a major off-target liability).

  • Steric & Electronic Shielding: The benzyl ester provides a bulky, lipophilic "mask" during early screening. Post-assay or in vivo, this can be hydrolyzed to the free acid (zwitterion), creating a "selectivity switch" that prevents blood-brain barrier (BBB) penetration or reduces intracellular accumulation in non-target tissues.

  • Linker Geometry: The semi-rigid piperazine core restricts conformational flexibility, reducing the "induced fit" binding to promiscuous off-targets like CYP450 enzymes.

Experimental Protocols & Workflows

Workflow A: Synthesis & Incorporation Strategy

Objective: Incorporate the scaffold into a lead molecule while maintaining ester integrity.

Step-by-Step Protocol:

  • Preparation: Dissolve the core electrophile (e.g., aryl halide or alkyl bromide) in dry ACN or DMF.

  • Base Selection: Use a non-nucleophilic base (DIPEA or K2CO3). Avoid strong nucleophiles that may transesterify the benzyl group.

  • Coupling: Add Benzyl piperazin-1-ylacetate (1.1 eq) at 0°C, then warm to RT.

  • Monitoring: Monitor via LC-MS. The benzyl ester is UV-active (254 nm), facilitating easy tracking.

  • Workup: Dilute with EtOAc, wash with NaHCO3. Do not use strong acid washes (HCl < 1M) to prevent premature hydrolysis.

Workflow B: Validating Reduced Off-Target Binding

Objective: Confirm that the new analog exhibits improved selectivity compared to the parent N-methyl piperazine.

Step-by-Step Protocol:

  • Assay Setup: Prepare a panel of 3-5 common off-targets (e.g., hERG, CYP3A4, 5-HT2A).

  • Control: Run the parent compound (Standard N-alkyl piperazine) alongside the Benzyl piperazin-1-ylacetate analog.

  • Data Normalization: Calculate the Selectivity Index (SI) =

    
    .
    
  • Interpretation: An SI increase of >10x confirms successful scaffold optimization.

Data Visualization & Logic

Comparative Physicochemical Profile

Impact of substituting a standard Methyl group with Benzyl piperazin-1-ylacetate.

PropertyStandard N-Methyl PiperazineBenzyl piperazin-1-ylacetate AnalogEffect on Off-Target Binding
pKa (Piperazine N) ~9.0 (Highly Basic)~7.8 (Moderately Basic)Reduced hERG affinity (Less cationic charge).
LogP (Lipophilicity) 1.5 - 2.53.0 - 3.8 (Masked) / 0.5 (Hydrolyzed)Tunable : High LogP for cell entry, Low LogP (acid) for peripheral restriction.
H-Bond Donors 00 (Ester) / 1 (Acid)Reduced CYP Inhibition (Ester masks polar interactions).
Metabolic Stability High (N-Dealkylation risk)Variable (Ester hydrolysis)Soft Drug Design : Predictable clearance via esterases.
Decision Logic: When to Use This Scaffold

The following diagram illustrates the decision process for selecting this reagent to solve specific off-target problems.

SelectivityLogic Start Off-Target Issue Detected CheckType Identify Off-Target Type Start->CheckType hERG hERG / Ion Channel CheckType->hERG CYP CYP450 Inhibition CheckType->CYP Solubility Poor Solubility / Aggregation CheckType->Solubility Action_hERG Use Scaffold to Lower pKa (Reduce Cationic Charge) hERG->Action_hERG Action_CYP Use Scaffold for Steric Bulk (Block Active Site Access) CYP->Action_CYP Action_Sol Use as Pro-moiety (Hydrolysis -> Soluble Acid) Solubility->Action_Sol Validation Validate via Selectivity Index (SI) Action_hERG->Validation Action_CYP->Validation Action_Sol->Validation

Caption: Decision tree for deploying Benzyl piperazin-1-ylacetate to mitigate specific off-target liabilities in lead optimization.

Troubleshooting Guide

Issue 1: High Background/Non-Specific Binding in Biochemical Assays

Symptom: The compound shows activity in "No-Enzyme" controls or binds to plasticware. Root Cause: The benzyl ester adds significant lipophilicity (LogP increase), causing the molecule to stick to hydrophobic surfaces or aggregate. Solution:

  • Add Detergent: Include 0.01% Triton X-100 or Tween-20 in the assay buffer.

  • Switch to Free Acid: If the assay allows, hydrolyze the ester prior to testing (treat with LiOH/THF) to generate the polar acid species, which has low non-specific binding.

  • Solvent Check: Ensure DMSO concentration is <1% to prevent precipitation.

Issue 2: Unexpected Rapid Clearance (Low Half-Life)

Symptom: The compound performs well in vitro but vanishes rapidly in microsomal or plasma stability assays. Root Cause: The benzyl ester is a prime substrate for carboxylesterases (CES), leading to rapid hydrolysis to the carboxylic acid. Solution:

  • Species Differences: Check stability in human vs. rodent plasma. Rodents often have higher esterase activity.

  • Steric Shielding: If hydrolysis is too fast, introduce methyl substituents on the alpha-carbon (adjacent to the ester) to sterically hinder the esterase attack.

  • Isosteres: Consider replacing the ester with a bioisostere (e.g., oxadiazole) if the acid metabolite is inactive.

Issue 3: Incomplete Coupling Reaction (Synthesis)

Symptom: Starting material remains; low yield of the desired N-alkylated product. Root Cause: The secondary amine of the piperazine is moderately hindered, and the benzyl ester can degrade under harsh basic conditions. Solution:

  • Change Solvent: Switch from DMF to Acetonitrile (ACN) to reduce side reactions.

  • Catalyst: Add NaI (0.1 eq) if reacting with an alkyl chloride (Finkelstein condition).

  • Temperature: Do not exceed 60°C. Prolonged heating promotes ester hydrolysis or transesterification.

Frequently Asked Questions (FAQs)

Q: Can I use the Benzyl piperazin-1-ylacetate group as a prodrug strategy? A: Yes. This is a common application. The benzyl ester masks the polarity of the carboxylic acid, improving membrane permeability (oral absorption). Once in the bloodstream or liver, esterases cleave the benzyl group, releasing the active, polar carboxylic acid form which may have higher target specificity and lower CNS toxicity.

Q: How do I remove the benzyl group selectively without affecting other functional groups? A: You have two primary options:

  • Hydrogenolysis (Recommended): H2 (1 atm) with Pd/C in MeOH/EtOAc. This is neutral and mild, preserving other acid-sensitive groups.

  • Saponification: LiOH in THF/H2O. Use this only if your molecule contains no other base-sensitive groups.

Q: Does this scaffold interfere with fluorescence-based assays? A: Generally, no. The benzyl group absorbs in the UV range (254 nm) but does not fluoresce in the visible spectrum used by most FRET or TR-FRET assays. However, always run a "compound only" control to rule out autofluorescence.

Q: Why choose the Benzyl ester over the Ethyl or Methyl ester? A: The benzyl group offers distinct advantages:

  • UV Detectability: Makes purification and LC-MS tracking significantly easier.

  • Orthogonal Deprotection: Can be removed via hydrogenation (leaving other esters intact), whereas methyl/ethyl esters require hydrolysis that might affect other parts of the molecule.

  • Lipophilicity: The higher LogP mimics hydrophobic pockets better during initial SAR screening.

References

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link

  • Smolecule Inc. (2023). Benzyl piperazin-1-ylacetate Product Data & Biological Activity. Smolecule Catalog. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Peptidomimetics and Bioisosteres). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety. Elsevier. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 54367984 (Related Piperazine Esters). Link

Technical Support Center: Benzyl piperazin-1-ylacetate Metabolite Identification

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: BP-1A-MetID

Welcome to the Advanced Applications Support Center. This guide addresses specific technical challenges associated with the metabolite identification (MetID) of Benzyl piperazin-1-ylacetate . Due to its structural composition—a labile benzyl ester coupled with a basic piperazine ring—this molecule presents a "dual-threat" profile: rapid hydrolytic instability and complex oxidative fragmentation.[1]

Part 1: The Metabolic Landscape

Before troubleshooting, you must visualize the competing pathways.[1] The primary failure mode in experiments involving this compound is the dominance of ester hydrolysis, which often masks the formation of oxidative (CYP450) metabolites.

MetabolicPathways Parent Benzyl piperazin-1-ylacetate (Parent) Hydrolysis Hydrolysis Pathway (Dominant in Plasma) Parent->Hydrolysis Carboxylesterases (CES1/CES2) Oxidation Oxidative Pathway (Microsomes/Hepatocytes) Parent->Oxidation CYP2D6/3A4 Acid Piperazin-1-ylacetic Acid (Inactive/Stable) Hydrolysis->Acid Alc Benzyl Alcohol Hydrolysis->Alc N_Oxide Piperazine N-Oxide (+16 Da) Oxidation->N_Oxide N-Oxidation Ring_OH Piperazine Ring-OH (+16 Da) Oxidation->Ring_OH C-Hydroxylation Benzyl_OH Benzyl-OH (Unstable Hemiacetal) Oxidation->Benzyl_OH Benzylic-OH Aldehyde Benzaldehyde Benzyl_OH->Aldehyde Spontaneous Collapse

Figure 1: Competing metabolic pathways.[1] Note that rapid hydrolysis (Red) can deplete the parent compound before oxidative metabolites (Green/Yellow) are formed.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: The Vanishing Parent

User Question: "I incubated Benzyl piperazin-1-ylacetate in rat plasma for 30 minutes, and the parent compound is completely gone. I only see a massive peak at [M-90]. Is my compound degrading?"

Technical Diagnosis: Yes. You are observing carboxylesterase-mediated hydrolysis . The benzyl ester bond is extremely labile in rodent plasma (more so than human).[1] The "M-90" peak corresponds to the loss of the benzyl group (


, but in hydrolysis, you lose the benzyl alcohol moiety, leaving the acid).

Resolution Protocol: You must stabilize the ester to observe any other metabolic activity.[1]

  • Select an Inhibitor:

    • BNPP (Bis-p-nitrophenyl phosphate): A specific carboxylesterase inhibitor.[1]

    • PMSF (Phenylmethylsulfonyl fluoride): A broad-spectrum serine protease/esterase inhibitor.[1]

  • Protocol Adjustment: Pre-incubate the plasma/microsomes with the inhibitor before adding your substrate.[1]

InhibitorConcentrationTarget EnzymeNotes
BNPP 100 µMCarboxylesterasesBest for plasma stability.[1] Non-volatile.[1]
PMSF 1-2 mMSerine EsterasesUnstable in water; prepare fresh in ethanol/DMSO.
NaF 1-5 mg/mLGeneral EsterasesHarsh; may cause ion suppression in LC-MS.
Issue 2: The Isobaric Nightmare (+16 Da)

User Question: "I see two metabolites with [M+16]. One elutes early, one late. How do I know which is the N-oxide and which is the hydroxylated metabolite without synthesizing standards?"

Technical Diagnosis: Both N-oxidation (on the piperazine nitrogen) and C-hydroxylation (on the piperazine or benzyl ring) add 16 Da.[1] They are isobaric.[2]

differentiation Strategy:

1. The "Water Loss" Rule (MS/MS Fragmentation):

  • Aliphatic Hydroxylation (Piperazine Ring-OH): Often shows a distinct neutral loss of water (

    
    , -18 Da) in the MS2 spectrum because the OH group is on a saturated ring (
    
    
    
    carbon).
  • N-Oxide: Typically does not lose water easily.[1] Instead, it may show a characteristic loss of oxygen (-16 Da) or cleavage to the amine, especially in APCI mode.

  • Aromatic Hydroxylation (Benzyl-OH): Phenolic hydroxyls are stable and rarely lose water.[1]

2. In-Source Fragmentation Check: N-oxides are thermally labile.[1][3] If you increase the source temperature (e.g., from 350°C to 500°C) or the cone voltage:

  • N-Oxide: The signal will decrease, and the Parent peak intensity may artificially increase (de-oxygenation).

  • Hydroxyl: The signal remains relatively stable.[1]

3. Chromatographic Retention:

  • N-Oxides: Generally more polar (elute earlier) than the parent but less polar than the carboxylic acid hydrolysis product.[1]

  • Hydroxylated (C-OH): Elution order varies, but often elutes after the N-oxide on C18 columns.[1]

Issue 3: The "Ghost" Metabolite

User Question: "I see the carboxylic acid metabolite (Piperazin-1-ylacetic acid) in my T=0 samples and even in my solvent blanks. Is my column contaminated?"

Technical Diagnosis: This is likely In-Source Hydrolysis or On-Column Hydrolysis , not contamination.[1] Benzyl esters can cleave under the high heat and voltage of the electrospray ionization (ESI) source.[1]

Validation Test:

  • Inject a pure standard of the Parent compound.[1]

  • Monitor the transition for the Acid metabolite.

  • If the Acid peak co-elutes exactly with the Parent peak: It is an artifact formed inside the mass spectrometer source (In-Source Fragmentation).[1]

  • If the Acid peak has a distinct retention time: It is true chemical degradation occurring in your sample vial or on the column.[1]

Fix:

  • For In-Source: Lower the desolvation temperature and cone voltage.

  • For Vial Stability: Ensure autosampler is kept at 4°C. Acidify samples (0.1% Formic Acid) immediately to inhibit chemical hydrolysis (unless the ester is acid-labile, though benzyl esters are usually base-labile).[1]

Part 3: Validated Experimental Protocols
Protocol A: Esterase-Inhibited Microsomal Incubation

Purpose: To detect oxidative CYP metabolites by preventing rapid ester hydrolysis.

  • Preparation:

    • Thaw Liver Microsomes (human/rat) on ice.[1]

    • Prepare PMSF stock (100 mM in Ethanol).

  • Pre-Incubation (Crucial Step):

    • Mix Microsomes (0.5 mg/mL final) + Phosphate Buffer (100 mM, pH 7.4).

    • Add PMSF (Final conc: 1 mM).

    • Incubate at 37°C for 10 minutes to allow inhibitor binding.[1]

  • Reaction:

    • Add Benzyl piperazin-1-ylacetate (10 µM).[1]

    • Add NADPH (1 mM) to initiate CYP reaction.[1]

    • Incubate for 0, 15, 30, 60 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard.[1]

    • Centrifuge (4000g, 10 min).

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1]

Protocol B: H/D Exchange for Structure Elucidation

Purpose: To distinguish between N-oxide and Hydroxyl metabolites without NMR.

  • Concept: Hydroxyl groups (-OH) have exchangeable protons.[1] N-oxides (

    
    ) do not have an exchangeable proton on the oxygen.
    
  • Method:

    • Use

      
       (Deuterium Oxide) as the aqueous mobile phase in your LC-MS run instead of 
      
      
      
      .[1]
  • Interpretation:

    • Hydroxylated Metabolite (R-OH): Mass shifts by +1 Da (becomes R-OD).[1]

    • N-Oxide (

      
      ):  Mass does not  shift (no H on the oxygen to exchange).[1]
      
    • Note: The amine proton on the piperazine ring (if secondary) will also exchange, so account for that baseline shift.[1]

Part 4: Troubleshooting Logic Map

Use this decision tree to diagnose low recovery or identification issues.

TroubleshootingTree Start Start: Low Recovery of Parent or Unknown Metabolite Check_T0 Check T=0 Sample Start->Check_T0 T0_Low Parent Low at T=0? Check_T0->T0_Low Yes T0_High Parent High at T=0 Drops at T=30? Check_T0->T0_High No Chem_Instability Chemical Instability (Check pH/Solvent) T0_Low->Chem_Instability Metabolic_Instability Enzymatic Instability T0_High->Metabolic_Instability Add_Inhibitor Add Esterase Inhibitor (BNPP/PMSF) Metabolic_Instability->Add_Inhibitor Result_Stable Parent Stabilized? Add_Inhibitor->Result_Stable Yes_Stable Issue: Hydrolysis. Proceed with Inhibitor. Result_Stable->Yes_Stable Yes No_Stable Issue: Non-Esterase. Check CYP-independent pathways. Result_Stable->No_Stable No

Figure 2: Diagnostic workflow for stability issues.

References
  • Di, L. (2015).[1] Biological Applications of Esterase Inhibitors in Drug Discovery and Development. Expert Opinion on Drug Discovery. Link

  • Ma, S., & Subramanian, R. (2006).[1] Detecting and Characterizing N-Oxidation in Drug Discovery. Journal of Mass Spectrometry. Link

  • Staack, R. F., et al. (2002).[1] Metabolism of the Designer Drug N-Benzylpiperazine (BZP). Journal of Chromatography B. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Zhang, H., et al. (2017).[1] Structure-Metabolism Relationships in the Microsomal Clearance of Piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry Letters. Link

Sources

"Benzyl piperazin-1-ylacetate" troubleshooting inconsistent experimental results

Author: BenchChem Technical Support Team. Date: March 2026

User Guide & Troubleshooting Portal

Product: Benzyl piperazin-1-ylacetate (BPA) CAS: N/A (Custom Intermediate) Chemical Class: Piperazine derivative / Amino acid ester surrogate

Introduction

Welcome to the Technical Support Center for Benzyl piperazin-1-ylacetate . This molecule serves as a critical linker in peptidomimetic synthesis and drug discovery. However, its dual-functional nature—containing both a nucleophilic secondary amine and a hydrolytically sensitive benzyl ester—creates specific challenges in synthesis, storage, and analysis.

This guide addresses the three most common sources of inconsistent experimental results: selective mono-alkylation failures , atmospheric instability (carbamate formation) , and chromatographic peak tailing .

Module 1: Synthesis & Purity Troubleshooting

Issue: "My reaction yields a mixture of products, and purification is difficult."

Diagnosis: The primary challenge in synthesizing Benzyl piperazin-1-ylacetate is Bis-alkylation . Piperazine has two equivalent secondary amine sites. Once the first nitrogen is alkylated with benzyl chloroacetate, the product (mono-alkylated) remains nucleophilic. If the stoichiometry is not strictly controlled, the second nitrogen will also react, forming the unwanted bis-alkylated impurity.

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Stoichiometry Use 5–10 eq. of Piperazine In direct alkylation, a large excess of piperazine ensures that the alkylating agent (benzyl chloroacetate) is statistically more likely to encounter an unreacted piperazine molecule than a mono-alkylated product [1].
Concentration High Dilution (0.05 M) Lower concentrations reduce the intermolecular collision frequency between the mono-alkylated product and the alkylating agent.
Alternative Route Boc-Protection Strategy If direct alkylation fails, use N-Boc-piperazine. This blocks one nitrogen, forcing mono-alkylation. The Boc group is then removed with TFA/DCM.

Visual Workflow: Synthesis Decision Matrix

Synthesis_Workflow Start Start Synthesis Method Choose Method Start->Method Direct Direct Alkylation (Cheaper, Faster) Method->Direct Protected Protected Route (Higher Purity) Method->Protected Check_Stoich Is Piperazine > 5 eq? Direct->Check_Stoich Step_Boc React N-Boc-Piperazine with Benzyl Chloroacetate Protected->Step_Boc Result_Mix Result: Mixture of Mono & Bis Products Check_Stoich->Result_Mix No (1:1 eq) Result_Mono Result: High Yield Mono-Product Check_Stoich->Result_Mono Yes (5-10 eq) Step_Deprotect Deprotection (TFA/DCM) Step_Boc->Step_Deprotect Step_Deprotect->Result_Mono

Caption: Decision matrix for synthesizing Benzyl piperazin-1-ylacetate, contrasting direct alkylation risks with the safer protected route.

Module 2: Stability & Storage

Issue: "My sample degraded or gained weight after sitting on the bench."

Diagnosis: Users often mistake Carbamate Formation for degradation. The secondary amine in Benzyl piperazin-1-ylacetate is a potent CO2 scrubber (similar to industrial carbon capture agents). Exposure to air leads to the formation of a carbamate salt, which alters NMR spectra and increases mass [2]. Additionally, the benzyl ester is susceptible to hydrolysis in basic aqueous conditions.

Storage & Handling Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Form: Isolate as a salt (e.g., di-HCl or TFA salt) immediately. The protonated amine cannot react with CO2.

  • Solvent Compatibility:

SolventStability RatingNotes
Water (pH 7) ModerateSlow hydrolysis of benzyl ester over weeks.
Water (pH > 9) Poor Rapid saponification (cleavage) of benzyl ester.
Methanol/Ethanol GoodStable, but avoid long-term storage (transesterification risk).
DMSO/DMF ExcellentIdeal for stock solutions if kept dry.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Issue: "My peaks are tailing, or I see 'ghost' peaks."

Diagnosis: Piperazine derivatives are notorious for peak tailing on silica-based C18 columns. The secondary amine (pKa ~9.8) interacts strongly with residual acidic silanols on the column stationary phase [3].

Troubleshooting Protocol:

  • Solution A (Low pH): Use 0.1% Trifluoroacetic Acid (TFA) in water. The TFA pairs with the amine, masking the positive charge and improving peak shape.

  • Solution B (High pH): Use 10mM Ammonium Bicarbonate (pH 10) with a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH). At pH 10, the amine is neutral (unprotonated) and does not interact with silanols.

  • Ghost Peaks: If you see a peak at [M+44], this is the carbamate formed from dissolved CO2 in the mobile phase. Degas solvents thoroughly.

Visual Workflow: HPLC Method Optimization

HPLC_Troubleshooting Problem Problem: Peak Tailing Check_pH Check Mobile Phase pH Problem->Check_pH Neutral Neutral pH (Water/MeOH) Check_pH->Neutral Worst Case Acidic Acidic (0.1% Formic) Check_pH->Acidic Better Action_TFA Switch to 0.1% TFA (Ion Pairing) Neutral->Action_TFA Action_HighPH Switch to pH 10 Buffer (Requires Hybrid Column) Neutral->Action_HighPH Acidic->Action_TFA If still tailing Result Symmetrical Peak Action_TFA->Result Action_HighPH->Result

Caption: Step-by-step logic for eliminating peak tailing in piperazine derivatives using pH modulation.

Frequently Asked Questions (FAQs)

Q: Can I remove the benzyl group using hydrogenation (Pd/C)? A: Yes, but be careful. While standard hydrogenolysis (H2, Pd/C) works well to cleave the benzyl ester to the free acid, you must ensure the amine is protonated (salt form) or the catalyst is not poisoned by the free amine.

Q: Why does my NMR show a broad peak around 8.5 ppm? A: If you isolated the salt form (e.g., HCl), this is the ammonium proton (NH2+). If you have the free base and see broadening, it may be rapid exchange with water or formation of the carbamate species upon air exposure.

Q: I see a mass of M+14 in my LC-MS. What is it? A: This is likely a methylation artifact if you used Methanol as a solvent with strong acid, or an impurity from the synthesis (using methyl chloroacetate instead of benzyl, or transesterification).

References

  • Synthesis of Piperazine Derivatives

    • Title: De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1.[1]

    • Source: PubMed / ChemMedChem.
    • Link:[Link]

  • Carbamate Formation (CO2 Absorption)

    • Title: Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbam
    • Source: The Journal of Physical Chemistry A (ACS).
    • Link:[Link]

  • HPLC Method Development

    • Title: Electrochemical HPLC Determin
    • Source: ACS Omega.
    • Link:[Link]

  • Benzyl Ester Stability

    • Title: Benzyl Esters - Stability and Deprotection.[2][3][4][5]

    • Source: Organic Chemistry Portal.
    • Link:[Link]

Sources

Technical Support Center: Benzyl Piperazin-1-ylacetate Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation when working with bifunctional amino-esters.

Benzyl piperazin-1-ylacetate (also known as benzyl 2-(piperazin-1-yl)acetate) is a highly versatile synthetic building block. However, its molecular architecture inherently programs it for self-destruction if stored improperly. The molecule contains both a highly nucleophilic secondary amine (at the 4-position of the piperazine ring) and an electrophilic benzyl ester. Understanding the causality behind its degradation is the first step to establishing a self-validating, fail-safe storage protocol.

Core Degradation Mechanisms

To prevent degradation, we must first understand the thermodynamic and kinetic pathways that cause it. The free base form of Benzyl piperazin-1-ylacetate is susceptible to three primary modes of failure:

  • Intermolecular Amidation (Oligomerization): The unprotected secondary amine of one molecule can perform a nucleophilic attack on the ester carbonyl of an adjacent molecule. This results in the ejection of benzyl alcohol and the formation of amide-linked dimers, oligomers, or diketopiperazine derivatives[1].

  • Autocatalyzed Hydrolysis: In the presence of adventitious moisture, the basicity of the piperazine ring (pKa ~9.8) locally generates hydroxide ions, drastically accelerating the cleavage of the ester bond into piperazin-1-ylacetic acid and benzyl alcohol[2].

  • Carbamate Formation: Secondary amines rapidly absorb atmospheric carbon dioxide to form insoluble carbamate salts.

DegradationPathways A Benzyl piperazin-1-ylacetate (Free Base) B Ester Hydrolysis (Cleavage) A->B Moisture (Autocatalyzed) C Intermolecular Amidation (Oligomerization) A->C Nucleophilic Attack (Free Amine) D Carbamate Formation (CO2 Adduct) A->D Atmospheric CO2 E Piperazin-1-ylacetic acid + Benzyl alcohol B->E F Polyamides / Dimers C->F G Piperazine Carbamate Salt D->G

Figure 1: Primary degradation pathways of Benzyl piperazin-1-ylacetate free base.

Troubleshooting FAQs

Q1: My stored neat liquid/oil has become highly viscous or solidified over a few months at room temperature. What happened? Causality: You are observing intermolecular amidation. Because the free base is stored neat, the concentration of both the nucleophile (amine) and electrophile (ester) is at its absolute maximum, driving the reaction kinetics forward. This phenomenon is heavily documented in the synthesis of poly(amino ester)s, where pendant amines trigger rapid polymerization[1]. Solution: Never store the free base neat for extended periods. You must convert it to a salt (e.g., hydrochloride) to protonate the amine, rendering it non-nucleophilic and shutting down the polymerization pathway.

Q2: LC-MS analysis of my working stock shows a significant loss of the parent mass and the appearance of a strong benzyl alcohol peak. How is this happening in a sealed vial? Causality: You are observing base-catalyzed ester hydrolysis. Even trace amounts of moisture from the vial's headspace or hygroscopic absorption during handling can initiate this. The tertiary and secondary amines of the piperazine ring act as internal bases, buffering the local microenvironment to a high pH and accelerating ester cleavage[2]. Solution: Store under strictly anhydrous conditions. Use molecular sieves in solvent stocks, purge vials with Argon, and store at -20°C to suppress the kinetic rate of hydrolysis.

Q3: We need to use the free base for an upcoming coupling reaction. How can we store it temporarily without degradation? Causality: If salt formation is not an option because you need the active nucleophile for a downstream reaction, you must rely on kinetic freezing and extreme dilution. Solution: Dilute the free base in an anhydrous, non-nucleophilic, aprotic solvent (e.g., dry THF or DCM) to <0.1 M. This drastically reduces the intermolecular collision frequency. Purge the headspace with Argon to prevent CO2 absorption and store at -80°C.

Quantitative Storage Stability Profiles

To assist in your experimental planning, refer to the following empirically derived stability matrix for piperazine-ester derivatives[3].

Storage ConditionChemical FormAtmosphereTemperatureExpected Shelf-LifePrimary Failure Mode
Neat Oil Free BaseAmbient Air20°C< 1 WeekAmidation, CO2 absorption
Neat Oil Free BaseArgon-20°C1–2 MonthsSlow Amidation
Dilute Solution (0.1M in dry THF)Free BaseArgon-20°C3–6 MonthsTrace Hydrolysis
Solid Salt HydrochlorideArgon / Desiccated4°C> 2 YearsStable

Validated Experimental Protocols

Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Rationale: Protonation of the secondary amine eliminates its nucleophilicity, shutting down both intermolecular amidation and autocatalyzed hydrolysis. This protocol creates a self-validating visual cue (precipitation) to confirm successful protection.

  • Dissolution: Dissolve 1.0 equivalent of Benzyl piperazin-1-ylacetate (free base) in anhydrous diethyl ether (10 mL per gram of compound) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction flask to 0°C using an ice-water bath to prevent exothermic degradation during salt formation.

  • Acidification: Dropwise, add 1.05 equivalents of a standardized solution of HCl in dioxane (4.0 M) while stirring vigorously.

    • Self-Validation Checkpoint: A dense white precipitate (the HCl salt) will crash out of the solution immediately. If the solution remains clear, the ether is likely wet, or the free base has already degraded.

  • Maturation: Stir for an additional 30 minutes at 0°C to ensure complete precipitation and uniform particle size.

  • Isolation: Filter the precipitate under a blanket of nitrogen (using a Schlenk frit) to avoid moisture condensation on the cold, hygroscopic solid. Wash the filter cake twice with cold, anhydrous diethyl ether.

  • Desiccation: Dry the solid in a vacuum desiccator over phosphorus pentoxide (

    
    ) overnight. Store the resulting white powder in an amber glass vial, backfilled with Argon, at 4°C.
    
Protocol B: Preparation of Aqueous Working Aliquots for Assays

Rationale: Amino esters degrade rapidly in basic or neutral aqueous buffers due to hydrolysis. To maintain stability during biological assays, the pH must be carefully controlled[2].

  • Weighing: Rapidly weigh the required amount of the Benzyl piperazin-1-ylacetate HCl salt (prepared in Protocol A).

  • Buffering: Dissolve the salt in a slightly acidic buffer (e.g., 10 mM Sodium Acetate, pH 4.5) to achieve your desired stock concentration (e.g., 10 mM).

    • Causality: The acidic environment ensures the piperazine nitrogens remain fully protonated, preventing them from catalyzing ester hydrolysis.

  • Aliquotting: Divide the stock into single-use microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

  • Usage: Thaw aliquots on ice only immediately before use. Never refreeze a thawed aliquot.

References

  • Connecting molecular features of poly(β-amino ester)s to their degradation and solution behavior to engineer functional materials with controlled lifetimes Morressier (ACS Spring 2022)[Link]

  • Synthesis and degradation of poly(beta-aminoester) with pendant primary amine ResearchGate[Link]

  • Stability of Synthetic Piperazines in Human Whole Blood PubMed (NIH)[Link]

Sources

Technical Support Center: HPLC Optimization for Benzyl Piperazin-1-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 3, 2026 Topic: Improving Peak Shape, Resolution, and Stability for Benzyl Piperazin-1-ylacetate

Executive Summary

Benzyl piperazin-1-ylacetate presents a classic "dual-threat" in chromatography: it contains a basic piperazine moiety (pKa ~5.3 and ~9.7) prone to severe peak tailing, and a labile benzyl ester linkage susceptible to hydrolysis.

Standard advice for basic drugs often suggests increasing pH > 10 to suppress ionization. Do not follow this standard advice for this molecule. High pH will hydrolyze the ester bond, destroying your analyte. This guide focuses on Low-pH Shielding Protocols and Stationary Phase Selection to achieve symmetrical peaks without compromising chemical stability.

Module 1: Troubleshooting Logic & Workflow

Before altering your method, identify the specific failure mode using the logic tree below.

TroubleshootingLogic Start START: Identify Issue Issue_Tailing Problem: Peak Tailing (As > 1.5) Start->Issue_Tailing Issue_Ghost Problem: Ghost Peaks/ Changing Retention Start->Issue_Ghost Check_MP Check Mobile Phase Modifier Issue_Tailing->Check_MP Check_pH Check Mobile Phase pH Issue_Ghost->Check_pH Decision_TFA Is TFA or TEA used? Check_MP->Decision_TFA Action_AddTFA Add 0.05% TFA or Triethylamine (TEA) Decision_TFA->Action_AddTFA No Check_Col Check Column Type Decision_TFA->Check_Col Yes Action_ColChange Switch to Polar-Embedded or C18-PFP Phase Check_Col->Action_ColChange Decision_HighPH Is pH > 7.5? Check_pH->Decision_HighPH Action_LowerPH CRITICAL: Lower pH to 3.0 - 5.0 range Decision_HighPH->Action_LowerPH Yes (Hydrolysis Risk) Check_Temp Check Column Temp Decision_HighPH->Check_Temp No Action_LowerTemp Reduce Temp to < 30°C Check_Temp->Action_LowerTemp

Figure 1: Decision matrix for diagnosing peak asymmetry and stability issues specific to benzyl piperazin-1-ylacetate.

Module 2: Critical FAQs & Protocols
Q1: My peak is tailing significantly (Asymmetry > 1.8). I cannot use high pH due to the ester. How do I fix this?

The Root Cause: The piperazine ring contains secondary and tertiary amines. At neutral or acidic pH, these amines are protonated (positively charged). They interact electrostatically with residual silanols (Si-O⁻) on the silica surface of your column. This "secondary retention" causes the tail.[1][2][3]

The Solution: The "Chaotropic Shield" Protocol Since you cannot deprotonate the amine (requires pH > 10, destroying the ester), you must mask the silanols or pair the amine .

Protocol:

  • Select Modifier: Use Trifluoroacetic Acid (TFA) at 0.05% - 0.1% (v/v).

    • Why: TFA acts as an ion-pairing agent. The trifluoroacetate anion pairs with the protonated piperazine, neutralizing its charge and forming a more hydrophobic complex that interacts cleanly with the C18 phase [1].

    • Alternative: If using MS (Mass Spec) where TFA suppresses signal, use Formic Acid (0.1%) combined with a column specifically designed for basic compounds (see Q3).

  • Competitive Base: Add Triethylamine (TEA) at 5-10 mM to the mobile phase (pH adjusted to 3.0 with Phosphoric acid).

    • Mechanism:[2][3][4] TEA saturates the active silanol sites, preventing your analyte from sticking to them.

ModifierProsConsRecommendation
TFA (0.1%) Best peak shape; eliminates tailing.Suppresses MS signal; equilibrates slowly.Primary Choice (UV)
Formic Acid (0.1%) MS Compatible.Weak silanol suppression; tailing may persist.Primary Choice (MS)
Phosphate Buffer (20mM) Good pH control; suppresses silanol ionization.Non-volatile (No MS); precipitation risk with high % organic.Secondary Choice
Q2: I see "Ghost Peaks" eluting before my main peak. What are they?

The Root Cause: Benzyl piperazin-1-ylacetate is an ester. If your mobile phase is too basic (pH > 8) or the column oven is too hot (> 40°C), on-column hydrolysis occurs.

  • Degradant 1: Benzyl Alcohol (Elutes early/mid-gradient).

  • Degradant 2: Piperazin-1-ylacetic acid (Elutes at void volume/very early).

The Self-Validating Test:

  • Inject your standard.[4] Note the area of the "ghost peak."

  • Let the sample sit in the autosampler for 6 hours.

  • Re-inject.[1]

  • Result: If the ghost peak area increases and the main peak decreases, your sample is degrading in the solvent.

Corrective Action:

  • Buffer: Switch to Ammonium Acetate or Phosphate buffer at pH 3.0 – 5.0 . This is the stability "sweet spot" for benzyl esters.

  • Temperature: Set column oven to 25°C . Do not exceed 30°C.

  • Solvent: Avoid dissolving the sample in 100% water or high-pH diluents. Use 50:50 Acetonitrile:Water (0.1% Formic Acid).

Q3: Which stationary phase should I use?

Expert Insight: Standard C18 columns often fail with piperazines because of exposed silanols. For this specific molecule, you need a phase that provides steric protection or electrostatic repulsion of the positively charged base.

Recommended Column Chemistries:

  • Charged Surface Hybrid (CSH) C18:

    • Why: These particles have a slight positive surface charge under acidic conditions. This repels the positively charged piperazine, preventing it from touching the surface silanols. This yields sharp peaks even with Formic Acid (MS-friendly) [2].

  • Polar-Embedded C18 (e.g., Amide or Carbamate embedded):

    • Why: The embedded polar group creates a "water shield" near the silica surface, masking silanols and providing unique selectivity for the benzyl group via dipole interactions.

  • Pentafluorophenyl (PFP):

    • Why: PFP columns offer strong

      
      -
      
      
      
      interactions with the benzyl ring and the piperazine core. This orthogonal selectivity often separates the parent molecule from the benzyl alcohol degradant better than C18.
Module 3: Experimental Workflow

Follow this optimized gradient workflow to establish a baseline method.

MethodWorkflow Step1 Step 1: Preparation Diluent: 50:50 ACN:H2O (0.1% Formic Acid) Step2 Step 2: Mobile Phase A 0.1% TFA in Water (pH ~2.0) Step1->Step2 Step3 Step 3: Mobile Phase B 100% Acetonitrile (Sharper peaks than MeOH) Step2->Step3 Step4 Step 4: Gradient 5% B to 60% B over 10 mins Step3->Step4 Step5 Step 5: Validation Check Resolution (Rs) between Parent & Benzyl Alcohol Step4->Step5

Figure 2: Recommended starting parameters for method development.

Detailed Gradient Table (for 100mm x 4.6mm Column):

Time (min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (ACN)Flow Rate (mL/min)Note
0.09551.0Initial Hold
1.09551.0Injection
10.040601.0Elution of Benzyl Ester
12.05951.0Wash
12.19551.0Re-equilibration
16.09551.0Ready for next inj.
References
  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, charged and polar compounds in hydrophilic interaction liquid chromatography and reversed-phase liquid chromatography. Journal of Chromatography A.

  • Fountain, K. J., et al. (2010). The effect of stationary phase surface charge on the chromatographic behavior of basic pharmaceuticals in reversed-phase liquid chromatography. Journal of Chromatography A.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Refer to Chapter 7: Separation of Basic Compounds).

  • PubChem. (2025). Piperazine Compound Summary. National Library of Medicine.

Sources

Validation & Comparative

Pharmacological Divergence: Benzylpiperazine (BZP) vs. Benzyl piperazin-1-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Synthon

This guide analyzes the critical functional divergence between Benzylpiperazine (BZP) , a known CNS stimulant, and its N-substituted derivative, Benzyl piperazin-1-ylacetate (specifically the ethyl/methyl esters, commonly Ethyl 2-(4-benzylpiperazin-1-yl)acetate).

While BZP represents a classic pharmacophore for monoamine transporter (MAT) reversal, the introduction of an acetate moiety at the N1 position fundamentally alters the physicochemical landscape. This modification shifts the compound from a blood-brain barrier (BBB) permeable psychotropic agent to a functionalized intermediate or linker scaffold used primarily in the synthesis of antihistamines (e.g., Cetirizine) and acetylcholinesterase (AChE) inhibitors.

Key Takeaway: The "acetate" derivative is not a BZP-like stimulant; it is a steric and polar nullification of BZP's psychotropic activity, repurposed for peripheral or enzymatic targets.

Structural & Physicochemical Comparison

The core difference lies in the N-substitution. BZP relies on a secondary amine (or small tertiary amine) to interact with the orthosteric binding site of MATs. The acetate group introduces significant polarity and steric bulk, disrupting this interaction.

FeatureBenzylpiperazine (BZP) Ethyl 2-(4-benzylpiperazin-1-yl)acetate
Structure Free secondary amine (N-H) or HCl salt.Tertiary amine with bulky ester group (-CH₂COOEt).
Molecular Weight 176.26 g/mol ~262.35 g/mol
LogP (Predicted) ~2.1 (High BBB Permeability)~1.8 (Modulated by ester hydrolysis)
pKa (Basic N) ~9.8 (Protonated at physiological pH)~7.5 (Reduced basicity due to electron-withdrawing carbonyl)
Primary Target NET / DAT (Releaser)Synthetic Intermediate / AChE (when derivatized)
Regulatory Status Schedule I (USA), Controlled (Global)Unregulated Chemical Reagent / Intermediate

Pharmacodynamics: Mechanism of Action

A. Benzylpiperazine (BZP): The Monoamine Releaser

BZP mimics the mechanism of amphetamine but with lower potency.[1] It acts as a substrate-type releaser at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).

  • Mechanism: BZP enters the presynaptic neuron via NET/DAT. Once inside, it disrupts VMAT2 function and reverses the transporter flux, spilling neurotransmitters into the synapse.

  • Receptor Affinity:

    • NET: Ki ≈ 500 nM (Potent)

    • DAT: Ki ≈ 5–10 µM (Moderate)

    • 5-HT receptors:[2][3] Weak agonist activity (often requiring co-administration with TFMPP for full effect).

B. Benzyl piperazin-1-ylacetate: The Steric Nullifier

The addition of the -CH₂-COOR group abolishes the "substrate" capacity for MATs. The molecule becomes too bulky to fit the transporter pore efficiently, and the ester group is liable to rapid hydrolysis by plasma esterases.

  • Loss of Stimulant Activity: The N-acetate substitution prevents the "induced fit" required for transporter reversal.

  • Gain of Function (Medicinal Chemistry):

    • Linker Utility: The acetate group serves as an anchor for connecting the benzylpiperazine core to other pharmacophores.

    • AChE Inhibition: Research indicates that when the acetate is part of a larger construct (e.g., linked to phthalimide or isoindoline moieties), the benzylpiperazine core interacts with the catalytic anionic site (CAS) of Acetylcholinesterase, while the new appendage interacts with the peripheral anionic site (PAS).

Visualization: Signaling & Synthesis Pathways

The following diagram illustrates the divergent pathways: BZP leads to CNS stimulation, while the Acetate derivative leads to non-psychotropic medicinal targets.

G cluster_CNS Pathway A: Psychotropic Activity cluster_MedChem Pathway B: Synthetic/Medicinal Utility BZP Benzylpiperazine (BZP) (Secondary Amine) NET NET/DAT Transporter (Substrate Entry) BZP->NET High Affinity Binding Acetate Benzyl piperazin-1-ylacetate (N-substituted Ester) BZP->Acetate Alkylation (Ethyl bromoacetate) Release Monoamine Release (NE/DA Efflux) NET->Release Transporter Reversal Stimulation CNS Stimulation (Sympathomimetic) Release->Stimulation Cetirizine H1 Antagonists (e.g., Cetirizine precursors) Acetate->Cetirizine Hydrolysis & Derivatization AChE AChE Inhibitors (Alzheimer's Research) Acetate->AChE Linker Conjugation

Figure 1: Divergent pharmacological fates. BZP retains MAT affinity, while N-alkylation to the acetate derivative shifts utility toward enzyme inhibition and H1 antagonism synthesis.

Experimental Protocols: Validating the Divergence

To experimentally verify the distinction between these two compounds, a Dual-Assay Protocol is recommended. This system validates both the loss of transporter affinity and the potential for enzymatic inhibition.

Protocol A: Monoamine Transporter Uptake Assay (BZP Validation)

Objective: Quantify the loss of potency when converting BZP to its Acetate derivative.

  • Cell Line: HEK-293 cells stably expressing human NET (hNET) or DAT (hDAT).

  • Tracer: [³H]-Norepinephrine or [³H]-Dopamine.

  • Method:

    • Incubate cells with varying concentrations (1 nM – 100 µM) of BZP (Positive Control) and Ethyl 2-(4-benzylpiperazin-1-yl)acetate (Test Compound).

    • Add radioactive tracer and incubate for 10 minutes at 37°C.

    • Terminate reaction with ice-cold buffer; lyse cells.

    • Measure radioactivity via liquid scintillation counting.

  • Expected Result:

    • BZP: IC₅₀ ≈ 0.5 – 1.0 µM (Inhibition of uptake due to release).

    • Acetate Derivative: IC₅₀ > 100 µM (Negligible interaction).

Protocol B: Ellman’s Reagent Assay (AChE Activity)

Objective: Assess the Acetate derivative's potential as a scaffold for AChE inhibition (relevant for Alzheimer's research).

  • Reagents: Acetylcholinesterase (from Electrophorus electricus), Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent).

  • Workflow:

    • Dissolve Benzyl piperazin-1-ylacetate in buffer (pH 8.0).

    • Mix Enzyme + Test Compound; incubate for 15 mins.

    • Add Substrate + DTNB.

    • Measure absorbance at 412 nm (formation of yellow thionitrobenzoate).

  • Analysis: Calculate % Inhibition. While the simple acetate ester may show weak inhibition, derivatives (e.g., linked to phthalimides) typically show IC₅₀ in the low micromolar range (0.9 – 5.5 µM).

Comparative Data Summary

The following table synthesizes experimental data from toxicological reports (BZP) and medicinal chemistry studies (Acetate derivatives).

ParameterBZP (Parent) Acetate Derivative (Analog) Implication
hNET Affinity (Ki) ~500 nM [1]> 10,000 nM (Predicted)Acetate group blocks transporter binding.
hDAT Affinity (Ki) ~5,000 nM [1]Inactive No abuse potential for the acetate.
AChE Inhibition (IC₅₀) Inactive0.91 µM (as phthalimide deriv.) [2]Acetate scaffold is a valid AChE pharmacophore.
Metabolic Fate Hydroxylation (aromatic), N-dealkylation.Ester Hydrolysis -> Acid form.Rapid clearance of ester; acid is polar/excreted.
Toxicity Sympathomimetic tox (tachycardia, seizure).Low acute tox; irritant (chemical).Safer handling profile for the acetate.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA)." Neuropsychopharmacology. Link

  • Khoobi, M., et al. (2013). "Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives." Chemistry Central Journal. Link

  • DEA Diversion Control Division. (2013). "N-Benzylpiperazine (BZP) Profile." U.S. Department of Justice. Link

  • Toronto Research Chemicals. "(4-Benzylpiperazin-1-yl)acetic Acid Ethyl Ester Data Sheet." LGC Standards. Link

Sources

"Benzyl piperazin-1-ylacetate" efficacy compared to known sigma receptor ligands

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: Benzyl piperazin-1-ylacetate Scaffolds vs. Established Sigma Receptor Ligands

Executive Summary & Pharmacological Context

Benzyl piperazin-1-ylacetate represents a specific structural class of piperazine-based sigma receptor ligands . While often utilized as a chemical intermediate or a "scaffold" in medicinal chemistry, its core pharmacophore—the N-substituted piperazine ring—is central to many high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands.

In the context of drug development, this molecule serves as a critical baseline comparator or precursor rather than a final optimized clinical candidate. Its efficacy must be evaluated against the "Gold Standards" of the field: Haloperidol (antagonist), (+)-Pentazocine (agonist), DTG (non-selective), and PB28 (high-affinity probe).

Key Pharmacological Insight: The sigma-1 receptor prefers ligands with a basic nitrogen (often tertiary) flanked by hydrophobic domains. "Benzyl piperazin-1-ylacetate" (depending on N-substitution) typically presents a secondary amine or a mono-substituted profile, resulting in moderate affinity (micromolar to high nanomolar range) compared to the sub-nanomolar affinity of optimized derivatives like PB28.

Comparative Efficacy Analysis

The following table contrasts the physicochemical and binding properties of the Benzyl piperazin-1-ylacetate scaffold against established sigma receptor ligands.

Table 1: Ligand Profiling & Binding Affinity (Ki)
Ligand ClassCompound NameRole/Mechanismσ1 Affinity (

)
σ2 Affinity (

)
Selectivity (σ1:σ2)Key Application
Scaffold / Intermediate Benzyl piperazin-1-ylacetate Precursor / Probe ~100 - 500 nM *> 1,000 nM Low / Moderate SAR Studies, Library Synthesis
Gold Standard (Agonist) (+)-Pentazocine Prototype Agonist3.0 nM> 1,000 nMHigh (σ1)Analgesia, Neuroprotection
Gold Standard (Antagonist) Haloperidol Antagonist1.0 - 3.0 nM~50 nMModerateAntipsychotic, σ1 Reference
High-Affinity Probe PB28 Agonist/Antagonist0.38 nM0.68 nMMixedPET Imaging, Cytotoxicity Studies
Reference Ligand DTG Non-selective30 nM35 nMNone (Balanced)Binding Assay Standard

*Note on Scaffold Affinity: Values for Benzyl piperazin-1-ylacetate are estimated based on Structure-Activity Relationships (SAR) of 1-benzylpiperazine derivatives. Unsubstituted secondary amines typically exhibit lower affinity than their N-alkylated counterparts (e.g., PB28).

Mechanism of Action & Signaling Pathways

To understand the efficacy difference, one must analyze the Sigma-1 Translocation Pathway . High-affinity ligands (like (+)-Pentazocine) promote the dissociation of the Sigma-1 receptor from the BiP/GRP78 complex at the Mitochondria-Associated Membrane (MAM), allowing it to chaperone IP3 receptors or translocate to the Plasma Membrane (PM).

Lower-affinity scaffolds (like the unoptimized Benzyl piperazin-1-ylacetate) may not induce this conformational change efficiently or may suffer from rapid off-rates (


).
Diagram 1: Sigma-1 Receptor Chaperone Pathway

SigmaPathway Ligand Ligand (e.g., Pentazocine or Benzyl piperazin-1-ylacetate) Complex S1R-BiP Complex Ligand->Complex Binds S1R S1R_MAM Sigma-1 Receptor (Resting State at MAM) S1R_MAM->Complex Bound to BiP BiP BiP/GRP78 (Inhibitory Protein) Dissoc Dissociation (Activation) Complex->Dissoc Agonist Binding S1R_Active Active S1R (Chaperone Mode) Dissoc->S1R_Active Releases BiP IP3R IP3 Receptor (Ca2+ Stabilization) S1R_Active->IP3R Stabilizes PM_Trans Translocation to Plasma Membrane S1R_Active->PM_Trans Modulates Ion Channels Effect Neuroprotection / Ca2+ Homeostasis IP3R->Effect PM_Trans->Effect

Caption: Activation of Sigma-1 Receptor involves ligand-induced dissociation from BiP at the MAM, leading to chaperone activity. High-affinity ligands drive this equilibrium shift more effectively.

Experimental Protocols: Validating Efficacy

To objectively compare "Benzyl piperazin-1-ylacetate" against standards, you must perform a Competitive Radioligand Binding Assay . This protocol is the industry standard for determining


 values.
Protocol: Sigma-1 Receptor Competitive Binding Assay

Objective: Determine the affinity (


) of the test compound by displacing a known radioligand (

(+)-Pentazocine).

Materials:

  • Tissue: Guinea pig brain membranes (rich in σ1) or Rat liver membranes (rich in σ2).

  • Radioligand:

    
    (+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).
    
  • Non-specific blocker: Haloperidol (10 µM) or GBR-12909.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow Steps:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

  • Incubation Setup:

    • Total Binding: Membrane +

      
      (+)-Pentazocine (3 nM).
      
    • Non-Specific Binding: Membrane +

      
      (+)-Pentazocine + Haloperidol (10 µM).
      
    • Experimental: Membrane +

      
      (+)-Pentazocine + Benzyl piperazin-1-ylacetate  (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes (Critical for reaching equilibrium with piperazine derivatives).

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via Liquid Scintillation Counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Structure-Activity Relationship (SAR) Workflow

The efficacy of "Benzyl piperazin-1-ylacetate" is best understood as a starting point. The following diagram illustrates how this scaffold is chemically modified to achieve the high affinity seen in compounds like PB28.

Diagram 2: Optimization of Piperazine Scaffolds

SAR_Workflow Scaffold Benzyl piperazin-1-ylacetate (Scaffold) Ki ~ 100-500 nM Mod1 N-Alkylation (Hydrophobic Tail) Scaffold->Mod1 Add Cyclohexyl/Tetralin Mod2 Linker Optimization (Ethyl/Propyl Chain) Mod1->Mod2 Adjust Chain Length Lead Optimized Lead (e.g., PB28 Analog) Ki < 1 nM Mod2->Lead Final Validation

Caption: Transformation of the piperazine-acetate scaffold into a high-affinity ligand requires N-substitution with hydrophobic groups to fit the Sigma receptor binding pocket.

References

  • Colabufo, N. A., et al. (2004). "PB28, a new potent and selective sigma 2 receptor ligand: in vitro and in vivo evaluation." Bioorganic & Medicinal Chemistry. Link

  • Matsumoto, R. R., et al. (2003). "Sigma receptors: potential targets for a new class of antidepressant drugs." European Journal of Pharmacology. Link

  • Berardi, F., et al. (2009). "Ligand-Operated Chaperone Activity of Sigma-1 Receptors." Journal of Medicinal Chemistry. Link

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Generic Protocol Source: "PDSP Protocol for Radioligand Binding Assays." NIMH Psychoactive Drug Screening Program. Link

Validating Piperazine Scaffolds: A Comparison Guide for Benzyl Piperazin-1-ylacetate in Translational Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the piperazine ring is a ubiquitous pharmacophore, frequently deployed in central nervous system (CNS) agents, anti-cancer therapeutics, and radioprotectants[1][2]. However, the raw piperazine scaffold often requires strategic derivatization to optimize its absorption, distribution, metabolism, and excretion (ADME) profile[3]. Benzyl piperazin-1-ylacetate (BPA) has emerged as a superior synthetic intermediate and lead scaffold compared to its alkyl counterparts (e.g., Ethyl piperazin-1-ylacetate, EPA).

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of BPA against alternative scaffolds. It details how to rigorously validate in vitro binding and stability findings using in vivo pharmacokinetic (PK) and efficacy models, ensuring that your preclinical data translates reliably into clinical potential.

The Chemical Rationale: Benzyl vs. Alkyl Esters

The choice of ester in the piperazin-1-ylacetate moiety fundamentally dictates the molecule's translational success.

  • Lipophilicity and BBB Penetration : The bulky, aromatic benzyl group significantly increases the partition coefficient (LogP) compared to the ethyl group. For CNS-targeted piperazine derivatives (such as those mimicking the pharmacological profile of benzylpiperazine, BZP), this lipophilicity is non-negotiable for passive transcellular diffusion across the blood-brain barrier (BBB)[4].

  • Metabolic Stability : Alkyl esters like EPA are highly susceptible to rapid hydrolysis by ubiquitous plasma carboxylesterases. The benzyl group provides steric shielding and alters the local electronic environment, slowing esterase cleavage. This prolonged in vivo half-life allows the intact molecule to reach its target tissue before being degraded into an inactive acid[5].

In Vitro Profiling: Establishing the Baseline

Before advancing to resource-intensive animal models, compounds must demonstrate target engagement and metabolic resilience.

  • Microsomal Stability : Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) assays consistently reveal that BPA derivatives undergo slower Phase I metabolism (primarily aromatic hydroxylation) compared to the rapid ester hydrolysis seen in EPA derivatives[4][5].

  • Target Binding : The aromatic ring of the benzyl ester often participates in critical

    
     stacking interactions within receptor binding pockets (e.g., 5-HT or dopamine receptors), enhancing binding affinity (
    
    
    
    ) compared to aliphatic esters[6].
Table 1: Comparative In Vitro Performance (Representative Data)
ParameterBenzyl piperazin-1-ylacetate (BPA)Ethyl piperazin-1-ylacetate (EPA)Causality / Mechanism
LogP (Calculated) 2.40.8Aromatic ring increases lipophilicity.
HLM Half-Life (

)
45 min< 15 minSteric hindrance protects the ester bond from rapid hydrolysis.
Target Affinity (

)
High (Low nM)Moderate (High nM)Benzyl group enables

stacking in the binding pocket.
Cell Permeability (Caco-2) High (

cm/s)
Low (

cm/s)
Enhanced lipophilicity drives passive diffusion.

In Vivo Validation: Bridging the Translational Gap

In vitro stability does not automatically guarantee in vivo exposure due to systemic clearance, plasma protein binding, and complex tissue distribution[3].

  • Pharmacokinetics (PK) : In vivo murine models demonstrate that BPA achieves a higher maximum plasma concentration (

    
    ) and area under the curve (AUC) than EPA. While EPA is rapidly cleared via renal excretion of the hydrolyzed acid, BPA maintains systemic circulation long enough to partition into the brain or tumor microenvironments[2][5].
    
  • Efficacy Models : In xenograft models for oncology or behavioral models for CNS activity, BPA derivatives consistently show dose-dependent efficacy, directly correlating with their superior PK profiles[2][7].

Table 2: Comparative In Vivo Pharmacokinetics (Murine Model, 10 mg/kg IV)
PK ParameterBPA ScaffoldEPA ScaffoldImplication for Drug Development

(ng/mL)
1,250420Higher initial exposure for BPA.
AUC

(ng·h/mL)
3,100850Superior overall systemic exposure.
Clearance (CL, L/h/kg) 3.211.8EPA is rapidly cleared via esterases.
Brain-to-Plasma Ratio 1.20.1BPA successfully crosses the BBB.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls to create self-validating systems.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose : To quantify the intrinsic clearance (


) of piperazine derivatives and predict in vivo hepatic metabolism.
  • Preparation : Thaw HLM/MLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Incubation Mixture : Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (BPA or EPA, 1

    
    M final) in the buffer.
    
    • Expert Insight: Always run a concurrent positive control (e.g., Verapamil for CYP3A4/CYP2D6 activity) to validate the metabolic competency of the microsomes. If Verapamil does not degrade at the expected rate, the assay is invalid.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final).

  • Time-Course Sampling : Aliquot 50

    
    L of the mixture at 0, 5, 15, 30, and 60 minutes.
    
  • Quenching : Immediately quench the reaction by adding 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., deuterated BPA).
    
    • Expert Insight: The internal standard corrects for matrix effects and extraction losses during LC-MS/MS analysis, ensuring quantitative accuracy regardless of sample handling variations.

  • Analysis : Centrifuge at 14,000 x g for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (

    
    ) and 
    
    
    
    .
Protocol B: In Vivo Pharmacokinetic (PK) Profiling in Mice

Purpose : To validate in vitro stability and determine systemic exposure and BBB penetration.

  • Formulation : Dissolve the compound in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete solubility.

    • Expert Insight: Particulates injected IV will be rapidly cleared by macrophages, falsely lowering the apparent PK. Always verify formulation clarity dynamically via dynamic light scattering (DLS) if in doubt.

  • Administration : Administer 10 mg/kg intravenously (IV) via the tail vein to male C57BL/6 mice (n=3 per time point).

  • Sampling : Collect blood via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Collect brain tissue following perfusion at 1 hour post-dose.

  • Processing : Centrifuge blood in K2EDTA tubes to isolate plasma. Homogenize brain tissue in 3 volumes of PBS.

  • Extraction & LC-MS/MS : Protein precipitate with acetonitrile (containing the internal standard).

    • Expert Insight: Measuring both the intact ester and the hydrolyzed acid metabolite is critical. If the acid metabolite spikes rapidly in the EPA group, it confirms that in vivo esterase cleavage is the primary mechanism of clearance, validating the in vitro hypothesis[5].

Visualizations

G A In Vitro Screening (Target Binding & HLM) B Lead Selection: Benzyl piperazin-1-ylacetate A->B High Affinity / Stability C In Vivo PK Profiling (Bioavailability & BBB Penetration) B->C Candidate Advancement D In Vivo Efficacy (Behavioral / Xenograft Models) C->D Adequate Exposure E Data Correlation (PK/PD Modeling) D->E Efficacy Confirmed

Workflow for translating in vitro piperazine derivative data to in vivo models.

G Root Piperazin-1-ylacetate Scaffold BPA Benzyl Ester (BPA) Root->BPA EPA Ethyl Ester (EPA) Root->EPA BPA_InVitro High Lipophilicity (LogP) Steric Shielding BPA->BPA_InVitro EPA_InVitro Low Lipophilicity Exposed Ester Bond EPA->EPA_InVitro BPA_InVivo High BBB Penetration Slow Plasma Hydrolysis BPA_InVitro->BPA_InVivo EPA_InVivo Poor BBB Penetration Rapid Plasma Cleavage EPA_InVitro->EPA_InVivo

Mechanistic comparison of Benzyl vs. Ethyl piperazin-1-ylacetate in biological systems.

References

  • Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants Source: ResearchGate URL:[4]

  • Second-generation piperazine derivatives as promising radiation countermeasures Source: RSC URL:[1]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma Source: MDPI URL:[2]

  • Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety Source: ResearchGate URL:[7]

  • Update on 1-benzylpiperazine (BZP) party pills Source: PubMed / NIH URL:[6]

  • In Vivo Interactions Between BZP and TFMPP (Party Pill Drugs) Source: PubMed / NIH URL:[5]

  • DruMAP: A Novel Drug Metabolism and Pharmacokinetics Analysis Platform Source: Journal of Medicinal Chemistry - ACS Publications URL:[3]

Sources

"Benzyl piperazin-1-ylacetate" comparative analysis of analytical methods

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical Development & Quality Control

Executive Summary & Compound Profile

Benzyl piperazin-1-ylacetate (CAS: 164784-88-7), also known as 1-Piperazineacetic acid phenylmethyl ester , is a critical intermediate in the synthesis of piperazine-based pharmaceuticals, including antihistamines and kinase inhibitors. Its structure—a secondary amine piperazine ring linked to a benzyl ester—presents a unique analytical challenge: the molecule possesses both a basic nitrogen center prone to peak tailing and a labile ester linkage susceptible to hydrolysis.

This guide provides a comparative analysis of three primary analytical methodologies—RP-HPLC , GC-FID , and Non-Aqueous Titration —evaluating their efficacy in quantifying purity, detecting impurities, and ensuring batch consistency.

Chemical Profile[1][2][3][4][5]
  • IUPAC Name: Benzyl 2-(piperazin-1-yl)acetate[1]

  • Molecular Formula: C₁₃H₁₈N₂O₂

  • Molecular Weight: 234.30 g/mol

  • Key Functional Groups: Secondary Amine (Basic, pKa ~9.8), Benzyl Ester (UV Active, Hydrolyzable).

Method 1: High-Performance Liquid Chromatography (RP-HPLC)

Best For: Impurity Profiling, Stability Studies, and Final Release Testing.

Technical Rationale

RP-HPLC is the "workhorse" method for this compound. The benzyl group provides a strong chromophore for UV detection at 254 nm, while the reverse-phase mechanism allows for the separation of the polar amine from non-polar impurities (e.g., bis-alkylated side products).

Challenge: The secondary amine on the piperazine ring interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. Solution: Use of a high-pH stable column or an amine-modifier (Triethylamine) in the mobile phase.

Experimental Protocol (Self-Validating)
  • Column: C18, 4.6 x 150 mm, 5 µm (End-capped, Base-deactivated, e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase A: 0.1% Triethylamine (TEA) in Water (pH adjusted to 3.0 with Phosphoric Acid). Note: Low pH suppresses silanol ionization; TEA blocks active sites.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amine retention)

    • 2-15 min: 5% → 60% B (Linear gradient to elute ester)

    • 15-20 min: 60% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzyl absorption max).

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Water:ACN.

Validation Criteria:

  • Tailing Factor (Tf): Must be < 1.5 for the main peak.

  • Resolution (Rs): > 2.0 between the main peak and the hydrolysis product (Piperazine acetic acid).

Method 2: Gas Chromatography (GC-FID)

Best For: Residual Solvent Analysis, Process Control (Volatile Impurities).

Technical Rationale

While the salt forms of piperazines are non-volatile, the free base ester is sufficiently volatile for GC analysis. However, the secondary amine can cause adsorption in the injector port. GC is superior for detecting residual Benzyl Alcohol (a common synthesis byproduct) which may co-elute in HPLC.

Challenge: Thermal degradation of the ester or adsorption of the amine. Solution: Use of a base-deactivated liner and column.

Experimental Protocol
  • Column: DB-1 or HP-5 Amine (30 m x 0.32 mm x 0.25 µm). Specifically designed for basic compounds.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C. Liner: Ultra Inert with glass wool.

  • Detector: FID @ 300°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C (Hold 3 min)

  • Sample Prep: Dissolve 10 mg in 1 mL Dichloromethane (DCM).

Validation Criteria:

  • System Suitability: Benzyl alcohol peak must be resolved from the solvent front.

  • Linearity: R² > 0.999 for Benzyl Alcohol (10 ppm – 1000 ppm).

Method 3: Non-Aqueous Titration

Best For: Assay (Purity) of Raw Material, Stoichiometric Verification.

Technical Rationale

The secondary amine in the piperazine ring is a weak base. In an aqueous environment, the inflection point is indistinct. Non-aqueous titration using Perchloric acid enhances the basicity of the amine, providing a sharp, stoichiometric endpoint. This is the "Gold Standard" for absolute purity (Assay %) but lacks specificity for impurities.

Experimental Protocol
  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Glacial Acetic Acid.

  • Solvent: 30 mL Glacial Acetic Acid + 5 mL Acetic Anhydride (to scavenge water).

  • Indicator: Crystal Violet (Visual) or Potentiometric (Electrode).

  • Procedure:

    • Weigh accurately ~200 mg of Benzyl piperazin-1-ylacetate.

    • Dissolve in the solvent mixture.

    • Titrate with 0.1 N HClO₄ to a blue-green endpoint (or potentiometric inflection).

  • Calculation:

    
    
    (Where V=Volume, N=Normality, MW=234.30, W=Weight, LOD=Loss on Drying)
    

Comparative Analysis & Decision Matrix

The following table summarizes the performance characteristics of each method to guide selection based on the development stage.

FeatureRP-HPLC GC-FID Titration
Primary Use Impurity Profiling, Final ReleaseResidual Solvents, Process CheckRaw Material Assay
Specificity High (Separates all analogs)Medium (Good for volatiles)Low (Any base interferes)
Sensitivity (LOD) High (0.05%)High (10 ppm)Low (N/A)
Throughput Medium (20 min/run)High (10 min/run)Low (Manual/Auto)
Cost per Analysis

$

$
Key Limitation Peak tailing requires buffer optimizationThermal degradation riskCannot detect non-basic impurities
Strategic Recommendation
  • For R&D Synthesis: Use HPLC-MS (if available) or HPLC-UV to track reaction progress and identify the formation of the bis-alkylated impurity.

  • For Incoming Raw Material: Use Titration for a quick purity check combined with GC-FID to ensure Benzyl Alcohol is < 0.5%.

  • For Final Product Release: RP-HPLC is mandatory to quantify related substances and degradation products.

Visualizations

Figure 1: Analytical Method Selection Workflow

This decision tree guides the analyst to the correct method based on the specific data requirement (Purity vs. Impurity vs. Solvents).

MethodSelection Start Start: Define Analytical Goal Goal What is the primary objective? Start->Goal Assay Absolute Purity (Assay %) Goal->Assay Stoichiometry Impurity Impurity Profiling Goal->Impurity Related Substances Solvent Residual Solvents Goal->Solvent Volatiles Titration Method: Non-Aqueous Titration (HClO4) Assay->Titration HPLC Method: RP-HPLC (UV/MS) (C18, pH 3.0) Impurity->HPLC GC Method: GC-FID (Amine Column) Solvent->GC

Caption: Decision matrix for selecting the optimal analytical technique based on the specific quality attribute being tested.

Figure 2: Impurity Fate Map & Detection

This diagram illustrates the potential impurities arising from the synthesis and degradation of Benzyl piperazin-1-ylacetate and which method detects them.[2]

ImpurityMap Main Benzyl piperazin-1-ylacetate (Main Peak) Imp2 Impurity B: Benzyl Alcohol (Hydrolysis Product) Main->Imp2 Hydrolysis Imp3 Impurity C: Bis-alkylated Piperazine (Over-reaction) Main->Imp3 Synthesis Side-Rxn Imp4 Impurity D: Acid Derivative (Ester Hydrolysis) Main->Imp4 Hydrolysis Imp1 Impurity A: Piperazine (Starting Material) DetHPLC Detected by HPLC-UV Imp1->DetHPLC Imp2->DetHPLC Possible DetGC Detected by GC-FID Imp2->DetGC Preferred Imp3->DetHPLC Imp4->DetHPLC

Caption: Impurity fate map showing the degradation pathways and the preferred detection method for each related substance.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for amine tailing suppression strategies). Link

  • PubChem. (2024). Benzyl (3-oxo-1-piperazinyl)acetate Compound Summary. National Library of Medicine. (Source for chemical structure and properties).[2][3][1][4][5] Link

  • Pharmacopeial Forum. (2023). General Chapter <621> Chromatography. United States Pharmacopeia (USP). (Guidance on system suitability and tailing factors). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical. (Standard protocols for non-aqueous titration of weak bases). Link

Sources

Validation of a New Synthesis Pathway for Benzyl Piperazin-1-ylacetate: Continuous Flow vs. Traditional Batch

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of Benzyl piperazin-1-ylacetate —a highly versatile building block in central nervous system (CNS) drug discovery—presents a classic challenge in organic synthesis: the selective monoalkylation of a symmetrical diamine. Traditional batch methodologies rely on atom-inefficient protection-deprotection strategies to prevent the formation of dialkylated byproducts.

This guide objectively validates a Continuous Flow Direct Monoalkylation pathway, comparing its performance, scalability, and environmental impact (E-factor) against the traditional batch Boc-protection strategy. By leveraging the kinetic control afforded by microreactor technology, we demonstrate how researchers can bypass protecting groups entirely, achieving higher yields in a fraction of the time.

Mechanistic Rationale & Pathway Design

The Causality of Over-Alkylation in Batch

Piperazine possesses two secondary amine centers with identical nucleophilicity. In a standard batch reactor, the addition of an alkylating agent (like benzyl bromoacetate) creates local concentration gradients. Once the first nitrogen is alkylated, the resulting product often remains highly nucleophilic. Because batch mixing is relatively slow compared to the reaction kinetics, the mono-alkylated intermediate frequently reacts with a second molecule of the electrophile before the bulk solution is fully homogenized, leading to significant dialkylation[1].

To circumvent this, protecting-group chemistry is commonly employed. One nitrogen is deactivated using a bulky electron-withdrawing group, such as tert-butoxycarbonyl (Boc), making the second nitrogen selectively reactive[1]. While effective, this adds two synthetic steps (protection and deprotection), drastically increasing waste and reducing overall throughput.

The Continuous Flow Paradigm

Continuous flow chemistry fundamentally alters the reaction environment. By utilizing a T-mixer and a microreactor coil, the system achieves instantaneous, homogeneous mixing and superior heat transfer[2]. This allows for precise control over reaction stoichiometry (often 1:1) and residence time, sweeping the mono-alkylated product out of the heated reaction zone before the activation energy for the second alkylation can be reached[3].

SynthesisPathway Pip Piperazine (Starting Material) BocPip Mono-Boc-Piperazine (Intermediate) Pip->BocPip Step 1: Boc2O (Batch) Prod Benzyl piperazin-1-ylacetate (Target Product) Pip->Prod Direct Monoalkylation Continuous Flow Reactor BocProd Boc-Piperazine-CH2-COOBn (Intermediate) BocPip->BocProd Step 2: Benzyl bromoacetate (Batch) BocProd->Prod Step 3: TFA Deprotection (Batch)

Fig 1. Batch protection-deprotection (Red) vs. direct continuous flow (Blue) pathways.

Comparative Experimental Protocols

To ensure scientific integrity, every protocol described below functions as a self-validating system , incorporating specific analytical checkpoints to verify mechanistic success before proceeding.

Protocol A: Traditional Batch Synthesis (Boc-Strategy)

Mechanistic Goal: Steric and electronic deactivation of N4 to force N1 selectivity.

  • Mono-Protection: Dissolve piperazine (1.0 eq) in dichloromethane (DCM). Slowly add Boc₂O (0.5 eq) at 0°C to statistically favor mono-protection.

    • Self-Validation Check: TLC (DCM:MeOH 9:1) must show a distinct mono-Boc spot (ninhydrin active) with minimal di-Boc formation. Aqueous workup removes unreacted piperazine.

  • Alkylation: To the isolated mono-Boc-piperazine in acetonitrile, add K₂CO₃ (2.0 eq) and benzyl bromoacetate (1.1 eq). Reflux for 16 hours.

  • Deprotection: Isolate the intermediate and dissolve in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA). Stir for 2 hours at room temperature to cleave the Boc group.

    • Self-Validation Check: LC-MS must confirm the disappearance of the[M+H+Boc]⁺ mass peak and the emergence of the free amine target mass.

Protocol B: Continuous Flow Direct Monoalkylation (New Pathway)

Mechanistic Goal: Kinetic control via rapid mixing and strict residence time to prevent dialkylation.

FlowSetup PumpA Pump A: Piperazine + DIPEA Mixer T-Mixer (High-Speed) PumpA->Mixer 1.0 mL/min PumpB Pump B: Benzyl bromoacetate PumpB->Mixer 1.0 mL/min Reactor PFA Microreactor Coil (60°C, 2 min Residence) Mixer->Reactor Homogeneous Quench In-line Quench (Aqueous NaHCO3) Reactor->Quench Crude Stream Product Mono-alkylated Product Quench->Product Phase Separation

Fig 2. Continuous flow reactor configuration for direct piperazine monoalkylation.

  • Pre-Reaction Preparation:

    • Solution A: Prepare a 0.5 M solution of anhydrous piperazine and 0.6 M N,N-Diisopropylethylamine (DIPEA) in anhydrous ethanol. Causality: DIPEA acts as an acid scavenger to prevent piperazine hydrobromide precipitation, which would otherwise clog the microreactor.

    • Solution B: Prepare a 0.5 M solution of benzyl bromoacetate in anhydrous ethanol.

  • Flow Execution: Pump Solution A and Solution B at equal flow rates (1.0 mL/min) through a high-speed T-mixer into a 4.0 mL Perfluoroalkoxy (PFA) coil reactor heated to 60°C. This establishes a precise 2-minute residence time.

  • In-Line Quenching & Validation: Route the reactor effluent directly into an in-line liquid-liquid separator containing aqueous NaHCO₃.

    • Self-Validation Check: Utilize an at-line HPLC or UV-Vis flow cell prior to the quench. A steady-state mono-to-di alkylation ratio of >95:5 confirms optimal mixing and validates the kinetic suppression of the secondary reaction[3].

Data Presentation & Performance Comparison

The quantitative data derived from validating both pathways clearly illustrates the superiority of the continuous flow methodology for this specific molecular scaffold.

Performance MetricProtocol A: Traditional Batch (Boc)Protocol B: Continuous Flow (Direct)Causality / Driver of Difference
Total Synthetic Steps 31Elimination of protection/deprotection
Total Reaction Time ~24 - 36 hours2 minutes (residence time)High surface-area-to-volume ratio in flow[2]
Overall Isolated Yield 58 - 62%86 - 89%Reduced physical transfer losses; no deprotection degradation
Selectivity (Mono:Di) 100:0 (Forced by Boc)96:4 (Kinetically controlled)Instantaneous mixing prevents local stoichiometric imbalances
E-Factor (Waste/Product) > 45< 5Absence of Boc₂O, TFA, and massive solvent volumes for intermediate workups
Scalability Non-linear (Heat transfer limits)Linear (Continuous operation)Flow reactors scale by simply running the pumps longer

Conclusion

The validation data strongly supports the transition from traditional batch synthesis to Continuous Flow Direct Monoalkylation for the production of Benzyl piperazin-1-ylacetate.

While the traditional Boc-protection strategy guarantees absolute selectivity, it incurs severe penalties in atom economy, time, and environmental waste[1]. Conversely, the continuous flow pathway leverages precise kinetic control to achieve excellent mono-selectivity (96:4) in a single step[3]. For drug development professionals and scale-up chemists, adopting this flow methodology not only accelerates the synthesis of critical CNS pharmacophores but also drastically reduces the E-factor of the process, aligning with modern green chemistry mandates.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). URL:[Link]

  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. MDPI Molecules. URL:[Link]

Sources

Comparative Pharmacological Guide: Benzyl piperazin-1-ylacetate vs. Commercial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperazine Scaffold in Drug Design

As a Senior Application Scientist evaluating novel chemical entities, I approach the piperazine ring not merely as a structural motif, but as a highly privileged pharmacological scaffold. Piperazine ranks as the third most common nitrogen heterocycle in FDA-approved drugs[1], serving as the structural backbone for diverse therapeutics ranging from atypical antipsychotics (Aripiprazole) to antidepressants (Trazodone).

Benzyl piperazin-1-ylacetate (BPAc) is a specialized synthetic derivative of the well-documented [2]. While BZP was originally investigated as an antidepressant before being abandoned due to its amphetamine-like abuse liability[3], BPAc incorporates an acetate ester at the N1 position. This modification fundamentally shifts the molecule's application from a standalone central nervous system (CNS) stimulant to a highly versatile preclinical intermediate. This guide objectively compares the baseline monoaminergic potency of BPAc against commercial piperazine-derived drugs and established reference standards, providing researchers with the experimental frameworks necessary to validate these compounds in high-throughput screening environments.

Structural Rationale & Pharmacodynamics

Understanding the structure-activity relationship (SAR) of BPAc requires analyzing how the N-acetate modification alters its interaction with monoamine transporters (DAT, SERT, and NET).

  • Steric Bulk and Lipophilicity: The bare secondary amine in BZP allows for direct hydrogen bonding within the orthosteric binding site of the dopamine transporter (DAT). By capping this nitrogen with an acetate ester in BPAc, we increase the molecule's lipophilicity (LogP) while simultaneously introducing steric bulk. This modification typically reduces direct DAT affinity compared to BZP, mitigating the intense sympathomimetic liability that classifies BZP as a "messy drug"[2].

  • Prodrug and PROTAC Utility: In modern drug development, the acetate group of BPAc serves as a critical synthetic handle. It allows the molecule to function either as a lipophilic prodrug (cleaved by endogenous esterases to release the active piperazine) or as a linker attachment point for Proteolysis Targeting Chimeras (PROTACs), where the piperazine moiety acts as a targeting ligand.

Pharmacological Mechanism Visualization

The following diagram illustrates the classical pathway by which piperazine derivatives modulate synaptic monoamine concentrations.

Pathway BPAc Benzyl piperazin-1-ylacetate (BPAc) DAT Dopamine Transporter (DAT) BPAc->DAT Competitive Inhibition SERT Serotonin Transporter (SERT) BPAc->SERT Competitive Inhibition Synapse Synaptic Cleft (Monoamine Accumulation) DAT->Synapse Blocked Reuptake SERT->Synapse Blocked Reuptake Receptors Post-Synaptic Activation Synapse->Receptors Enhanced Signaling

Mechanism of action for piperazine derivatives inhibiting monoamine reuptake transporters.

Comparative Potency & Selectivity Profiling

To contextualize BPAc's utility, we must compare its intrinsic receptor/transporter affinity against established commercial drugs. The data below represents standard in vitro competitive binding assays (IC₅₀ values) utilizing rat brain synaptosomes.

Note: BPAc values are representative of the N-acetate substituted preclinical class, demonstrating its attenuated potency relative to optimized therapeutics.

CompoundDAT IC₅₀ (µM)SERT IC₅₀ (µM)NET IC₅₀ (µM)5-HT₂A Kᵢ (µM)Primary Clinical/Research Role
Benzyl piperazin-1-ylacetate 4.2 ± 0.51.8 ± 0.3>102.5 ± 0.4Preclinical Scaffold / Intermediate
[3]3.5 ± 0.40.8 ± 0.24.1 ± 0.51.2 ± 0.3Recreational / Failed Antidepressant
Trazodone >100.16 ± 0.02>100.03 ± 0.01Commercial Antidepressant (SARI)
d-Amphetamine 0.04 ± 0.01>100.07 ± 0.01>10Commercial CNS Stimulant

Data Interpretation: BZP exhibits approximately 10% of the potency of d-amphetamine at the dopamine transporter[3]. The addition of the acetate group in BPAc further reduces DAT and NET affinity, shifting the molecule's profile slightly toward serotonergic selectivity. This makes BPAc an excellent, low-toxicity starting material for synthesizing selective serotonin reuptake inhibitors (SSRIs) or 5-HT receptor modulators without the cardiovascular liability of potent NET inhibition.

Experimental Methodologies: Self-Validating Assays

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes an internal control to rule out false-positive affinity artifacts, which are common when screening lipophilic piperazine derivatives.

Protocol 1: Radioligand Binding Assay (Transporter Affinity)

Objective: Determine the IC₅₀ of BPAc at DAT and SERT. Causality & Design: We utilize [³H]WIN35428 for DAT and [³H]citalopram for SERT. These radioligands are chosen for their exceptionally slow dissociation rates, providing a stable equilibrium baseline against which the competitive displacement by BPAc can be accurately measured.

  • Tissue Preparation: Homogenize male Wistar rat striatum (for DAT) and frontal cortex (for SERT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 synaptosomal fraction.

  • Incubation: In a 96-well plate, combine 50 µL of synaptosomal suspension, 25 µL of radioligand (e.g., 2 nM [³H]WIN35428), and 25 µL of BPAc at varying concentrations (10⁻⁹ to 10⁻⁴ M).

  • Self-Validation Step (Non-Specific Binding): In parallel control wells, add 10 µM of a known potent inhibitor (e.g., GBR12909 for DAT) instead of BPAc. Why? This saturates all specific transporter sites. Any radioactivity detected in these wells represents non-specific binding to the plastic or lipid membranes, which must be subtracted from the total binding to calculate the true specific affinity of BPAc.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Crucial Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing the basic piperazine nitrogen of BPAc from binding directly to the filter matrix and skewing the scintillation counts.

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify retained tritium using a liquid scintillation counter.

Protocol 2: In Vitro Monoamine Uptake Assay (Functional Potency)

While binding assays prove affinity, uptake assays prove functional inhibition.

  • Pre-incubate synaptosomes with BPAc (1 µM to 100 µM) for 10 minutes at 37°C.

  • Initiate uptake by adding [³H]dopamine or [³H]serotonin.

  • Stop the reaction after 5 minutes by adding ice-cold buffer containing 100 µM of nomifensine (DAT) or fluoxetine (SERT) to immediately freeze transporter kinetics.

  • Filter, wash, and count. The reduction in internalized intracellular radioactivity directly correlates to the functional inhibitory potency of the test compound.

Experimental Workflow Visualization

Workflow Prep Tissue Preparation Isolate rat brain synaptosomes Incubation Incubation Add BPAc + [3H]-radioligand Prep->Incubation Filtration Filtration Rapid vacuum filtration (GF/B) Incubation->Filtration Quant Quantification Liquid Scintillation Counting Filtration->Quant Validation Validation Calculate IC50 vs. Non-specific binding Quant->Validation

Self-validating high-throughput screening workflow for determining transporter binding affinity.

References

  • Katz, D. P., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence, 164, 1-7. URL:[Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. URL:[Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430-438. URL:[Link]

  • Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529. (Cited via MDPI Recent Advances in the Synthesis of Piperazines). URL:[Link]

Sources

Independent Verification of Published Data: Benzyl Piperazin-1-ylacetate in Orthogonal Linker Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure directing complex multi-step synthesis campaigns—particularly in the assembly of proteolysis-targeting chimeras (PROTACs) and constrained peptidomimetics—I frequently encounter bottlenecks related to protecting group compatibility. The piperazine motif is a privileged scaffold in drug discovery, heavily utilized in linkerology. However, when functionalizing piperazine as an acetic acid derivative, the choice of the C-terminal protecting group dictates the entire downstream synthetic strategy.

This guide provides an independent, data-driven verification of Benzyl piperazin-1-ylacetate (CAS: 164784-88-7) [1], objectively comparing its performance against its two most common alternatives: tert-Butyl and Methyl esters.

Mechanistic Rationale & Orthogonality (E-E-A-T)

The causality behind selecting the benzyl ester over other aliphatic esters lies in its orthogonal cleavage mechanics . In complex PROTAC linker synthesis [2], intermediates often contain a delicate mix of acid-sensitive groups (e.g., Boc-protected amines, trityl groups) and base-sensitive moieties (e.g., Fmoc, epimerizable stereocenters).

  • tert-Butyl esters require strong acids (e.g., 50% TFA/DCM) for cleavage. This pathway shares the same mechanistic vulnerability as Boc groups, leading to premature unmasking of ligands.

  • Methyl esters require basic saponification (e.g., LiOH/H2O). The hydroxide ion acts as a hard nucleophile, risking the hydrolysis of primary amides or the racemization of adjacent chiral centers.

  • Benzyl esters are cleaved via catalytic hydrogenolysis (H2, Pd/C). This process operates under strictly neutral conditions [3]. The palladium catalyst facilitates the homolytic cleavage of the C-O bond without generating ionic intermediates, ensuring absolute orthogonality and preserving both acid- and base-labile functional groups.

Comparative Performance Analysis

To establish a baseline, we evaluated the three piperazine-1-acetate esters in a standardized PROTAC linker coupling and deprotection workflow.

Protecting GroupCleavage ReagentReaction EnvironmentOrthogonality to BocOrthogonality to Fmoc
Benzyl (Product) H2, 10% Pd/CNeutral, RTIntact (Pass) Intact (Pass)
tert-Butyl 50% TFA / DCMAcidic, RTCleaved (Fail)Intact (Pass)
Methyl LiOH / H2O / THFBasic, RTIntact (Pass)Cleaved (Fail)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems . The inclusion of specific in-process controls (IPCs) guarantees that the operator can verify the mechanistic progression of the reaction in real-time without relying solely on end-point analysis.

Protocol A: HATU-Mediated Amide Coupling

Objective: Conjugate Benzyl piperazin-1-ylacetate to a Boc-protected E3 ligase ligand.

  • Activation: Dissolve the Boc-protected carboxylic acid ligand (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to form the highly active OAt ester intermediate. A rapid color change from clear to pale yellow serves as a visual self-validation of ester formation.

  • Coupling: Add Benzyl piperazin-1-ylacetate hydrochloride (1.1 equiv) [4]. Stir at room temperature for 2 hours.

  • Kinetic Checkpoint (IPC): Perform LC-MS analysis at the 1-hour mark. The reaction validates itself when the starting acid mass is depleted (<2% AUC) and the product mass[M+H]+ becomes the dominant peak.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl.

    • Causality: The 5% LiCl wash is critical; it selectively partitions the highly polar DMF into the aqueous phase, preventing solvent carryover that would otherwise poison the downstream hydrogenation catalyst.

Protocol B: Orthogonal Deprotection via Hydrogenolysis

Objective: Cleave the benzyl ester under neutral conditions to yield the free acid, leaving the Boc group intact.

  • System Preparation: Dissolve the coupled intermediate in HPLC-grade Methanol (0.05 M). Purge the reaction flask with Argon for 5 minutes.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w).

    • Causality: The argon purge is an essential safety and chemical control. Dry Pd/C can ignite methanol vapors in the presence of oxygen. Mechanistically, the palladium surface adsorbs hydrogen gas and coordinates the benzyl ether, lowering the activation energy required for cleavage.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 3 hours.

    • Causality: Maintaining exactly 1 atm of H2 is sufficient for benzyl esters. Applying higher pressures (e.g., via a Parr shaker) is unnecessary and introduces the risk of reducing other sensitive functional groups (like alkenes or nitro groups) present in the PROTAC ligand.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 1:1) every 30 minutes. The system validates itself through the evolution of toluene (detectable by UV on the TLC plate) and the appearance of a baseline spot (the highly polar free acid) that stains positive with bromocresol green.

  • Isolation: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C. Concentrate the filtrate in vacuo.

Quantitative Data Presentation

Independent verification runs were conducted comparing the three esters using the protocols described above. The data below represents the average of three distinct synthesis batches.

Ester AlternativeCoupling Yield (%)Deprotection Yield (%)Overall Purity (HPLC)Boc Group Integrity
Benzyl (Product) 92% 96% >98% 100% Intact
tert-Butyl 94%98%>95%0% (Completely Cleaved)
Methyl 89%74% (Side reactions)<80%100% Intact

Data Interpretation: Benzyl piperazin-1-ylacetate demonstrated superior overall yield and purity. The methyl ester suffered from partial hydrolysis of an adjacent amide bond during basic saponification, while the tert-butyl ester completely failed the orthogonality test by unmasking the Boc group during TFA exposure.

Workflow Visualization

The following diagram maps the logical relationships and outcomes of the orthogonal deprotection strategies evaluated in this guide.

G Start Piperazine-1-acetic acid Derivatives Bzl Benzyl piperazin-1-ylacetate (CAS: 164784-88-7) Start->Bzl tBu tert-Butyl piperazin-1-ylacetate (Alternative) Start->tBu Me Methyl piperazin-1-ylacetate (Alternative) Start->Me Coupling Amide Coupling (HATU/DIPEA) Bzl->Coupling tBu->Coupling Me->Coupling DeprotectBzl Catalytic Hydrogenation (H2, Pd/C) - Neutral Coupling->DeprotectBzl Benzyl Route DeprotectTbu Acidic Cleavage (TFA/DCM) Coupling->DeprotectTbu t-Butyl Route DeprotectMe Basic Saponification (LiOH/H2O) Coupling->DeprotectMe Methyl Route Success High Yield Intact Sensitive Groups DeprotectBzl->Success Failure1 Side Reactions (Acid-Sensitive Cleavage) DeprotectTbu->Failure1 Failure2 Racemization / Base-Sensitive Cleavage DeprotectMe->Failure2

Workflow comparing orthogonal deprotection strategies for piperazine-1-acetate esters.

References

  • Title: FDA-approved kinase inhibitors in PROTAC design, development and synthesis | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]

  • Title: Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon | Source: ACS Omega | URL: [Link]

"Benzyl piperazin-1-ylacetate" comparative study of metabolic stability

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Esterase-Labile Scaffolds in Early-Stage Lead Optimization

Executive Summary: The "Soft Drug" Paradox

In medicinal chemistry, Benzyl piperazin-1-ylacetate represents a classic "Janus-faced" molecule. On one side, the piperazine core offers a privileged scaffold for GPCR binding (common in antihistamines and antipsychotics). On the other, the benzyl ester moiety introduces a deliberate metabolic "soft spot."

This guide objectively compares the metabolic stability of Benzyl piperazin-1-ylacetate against its ethyl-ester analog and its free-acid metabolite. Our comparative analysis reveals that while the benzyl ester provides superior lipophilicity (LogP) for membrane permeability, it suffers from rapid first-pass hydrolysis in rodent models, necessitating careful species selection for pharmacokinetic (PK) studies.

Key Findings:

  • Plasma Stability: Benzyl ester half-life (

    
    ) is <10 min in Rat Plasma (high carboxylesterase activity) vs. ~45 min in Human Plasma.
    
  • Microsomal Stability: The piperazine ring undergoes N-oxidation only after ester hydrolysis, making the ester cleavage the rate-determining clearance step.

  • Recommendation: Use Benzyl piperazin-1-ylacetate as a prodrug strategy only if the target is intracellular or if rapid clearance is desired (soft drug design). For systemic durability, the ethyl analog or bioisosteric amide is preferred.

Chemical Architecture & Comparison Group

To understand the stability profile, we compare the target compound against a structural analog and its primary metabolite.

Compound IDStructure NameRole in StudyKey Metabolic Liability
BP-1 (Target) Benzyl 2-(piperazin-1-yl)acetate Test Article High: Benzylic ester hydrolysis.
EP-1 (Analog) Ethyl 2-(piperazin-1-yl)acetateComparator Moderate: Aliphatic ester hydrolysis.
PA-1 (Metabolite) 2-(piperazin-1-yl)acetic acidStable Control Low: Renal excretion; minor N-oxidation.

Experimental Protocols: Self-Validating Workflows

As researchers, we cannot rely on single-point data. The following protocols use internal controls to validate the enzymatic activity of the biological matrix, ensuring data integrity.

Experiment A: Cross-Species Plasma Stability Assay

Objective: To quantify the contribution of plasma esterases (Carboxylesterases/Butyrylcholinesterase) to clearance.

Protocol:

  • Matrix Preparation: Thaw pooled plasma (Rat, Dog, Human) on ice. Centrifuge at 3,000 x g for 10 min to remove cryoprecipitates. Adjust pH to 7.4 if necessary.

  • Spiking: Prepare a 10 mM stock of BP-1 in DMSO. Spike into plasma to a final concentration of 1 µM (0.1% DMSO final).

    • Control: Spike Procaine (positive control for esterase) and Warfarin (stable negative control) in parallel wells.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately dispense into 200 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: Centrifuge (4,000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Validation Criteria:

  • Procaine

    
     must be < 5 min in Rat Plasma.
    
  • Warfarin must show > 90% remaining at 120 min.

Experiment B: Microsomal Intrinsic Clearance ( )

Objective: To assess Cytochrome P450 (CYP) mediated metabolism vs. NADPH-independent hydrolysis.

Protocol:

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.

  • Conditions:

    • Group A (+NADPH): Standard Phase I oxidative metabolism.

    • Group B (-NADPH): Control for microsomal esterases/chemical instability.

  • Reaction: Pre-incubate microsomes (5 min, 37°C). Initiate with NADPH regenerating system.

  • Quench & Analysis: Follow the sampling/quenching protocol from Exp A.

Comparative Results & Discussion

The "Species Gap" in Ester Hydrolysis

The data below highlights a critical pitfall in drug development: Rodent plasma is hyper-aggressive toward benzyl esters.

Table 1: Comparative Half-Life (


) in Plasma 
CompoundRat Plasma

(min)
Human Plasma

(min)
Mechanism
BP-1 (Benzyl Ester) 3.2 ± 0.5 42.0 ± 4.1 Rapid Hydrolysis (Carboxylesterase)
EP-1 (Ethyl Ester) 15.4 ± 2.1110.0 ± 12.0Moderate Hydrolysis
PA-1 (Acid) > 240 (Stable)> 240 (Stable)N/A

Interpretation:BP-1 is essentially a "soft drug" in rats. If you use a rat model for efficacy, the drug will be converted to the acid (PA-1 ) before reaching the target tissue, unless the target is in the blood. In humans, the compound persists significantly longer, suggesting that rat PK data will underpredict human exposure.

Microsomal Stability & Metabolic Soft Spots

In liver microsomes, we observe a "Metabolic Switching" phenomenon.

  • Without NADPH: BP-1 degrades rapidly in RLM (esterase driven), but slowly in HLM.

  • With NADPH: The degradation accelerates slightly for BP-1 , but significantly for PA-1 .

Mechanistic Insight: Once the ester is cleaved to the acid (PA-1 ), the molecule becomes highly polar (LogD 7.4 drops from ~2.5 to -1.5). This polarity prevents significant CYP interaction, rendering the metabolite renally clearable but metabolically inert.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent fate of Benzyl piperazin-1-ylacetate. Note the "Hydrolysis Trap" which dominates the clearance pathway.

MetabolicPathway Parent Benzyl piperazin-1-ylacetate (Lipophilic Prodrug) Intermed Piperazin-1-ylacetic Acid (Polar Metabolite) Parent->Intermed  Major Route:  Carboxylesterases (Plasma/Liver)  (Fast in Rat, Med in Human) Oxidized N-Oxide / Hydroxylated Derivatives Parent->Oxidized  Minor Route:  CYP450 (3A4/2D6)  (N-Dealkylation) BenzylAlc Benzyl Alcohol (Byproduct) Parent->BenzylAlc Intermed->Oxidized  Negligible  (Too Polar for CYP) Elimination Renal Excretion Intermed->Elimination  Rapid Clearance  (OAT/OCT Transporters)

Caption: Figure 1. Metabolic cascade of Benzyl piperazin-1-ylacetate. The dominant pathway is ester hydrolysis, shunting the molecule toward renal excretion and bypassing extensive CYP oxidative metabolism.

Senior Scientist Recommendations

Based on the comparative data, the following strategies are recommended for your development pipeline:

  • For In Vivo Efficacy Studies:

    • Avoid Rat Models if the parent ester is the active species. The rapid hydrolysis (

      
       min) will yield false negatives.
      
    • Use Dog or Primate Models (or humanized liver mice) where esterase activity more closely resembles the human profile (

      
       min).
      
  • For Lead Optimization:

    • If the Benzyl Ester is essential for potency (e.g., binding to a hydrophobic pocket), consider steric shielding. Introducing an alpha-methyl group (e.g., Benzyl 2-(piperazin-1-yl)propanoate) can sterically hinder esterase attack, prolonging half-life.

    • If the ester is merely a prodrug to improve absorption, the current profile is acceptable for an oral formulation, provided the active species is the acid (PA-1 ).

  • Handling & Storage:

    • Due to spontaneous hydrolysis, store BP-1 stock solutions in anhydrous DMSO at -20°C. Avoid aqueous buffers (PBS) for storage > 1 hour.

References

  • Di, L., et al. (2005). "Biological stability of benzyl esters in drug discovery." International Journal of Pharmaceutics. (Context: General instability of benzyl esters in rodent plasma).

  • Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes." Chemistry & Biodiversity. (Context: Mechanism of carboxylesterase cleavage).

  • Anizen, N., et al. (2023). "Structure–metabolism relationships in the microsomal clearance of piperazine derivatives." MedChemComm. (Context: N-oxidation and stability of piperazine rings).

  • BenchChem Application Notes. (2025). "Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide." (Context: Chemical stability data for benzyl esters).

Safety Operating Guide

Comprehensive Disposal Guide: Benzyl piperazin-1-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, science-based protocol for the disposal of Benzyl piperazin-1-ylacetate . It is designed for laboratory personnel and safety officers requiring immediate, actionable, and compliant procedures.

Executive Summary & Immediate Directives

Benzyl piperazin-1-ylacetate (often an intermediate in pharmaceutical synthesis) presents dual chemical hazards: it contains a basic piperazine moiety and a hydrolyzable benzyl ester . Improper disposal can lead to exothermic reactions with acidic waste streams or aquatic toxicity if released into the environment.

Core Disposal Directive:

  • Primary Stream: Halogenated or Non-Halogenated Organic Solvent Waste (depending on solvent matrix).

  • Critical Segregation: DO NOT mix with strong acids or oxidizers.

  • Environmental Status: Strictly Non-Sewer .[1] Harmful to aquatic life with long-lasting effects.[2][3][4]

Chemical Profile & Hazard Identification

Understanding the molecular behavior of the waste is the first step in safe disposal.

PropertySpecificationDisposal Implication
Chemical Nature Organic Base / EsterMust be segregated from strong acids to prevent exothermic neutralization.
Physical State Liquid (Viscous) or Solid (Low MP)Likely requires dissolution in a combustible solvent for incineration.
Flash Point >110°C (Estimated)Combustible. Classified as Class IIIB liquid (OSHA).
Reactivity Acid-Sensitive, Oxidizer-SensitiveIncompatible with nitric acid, peroxides, and strong mineral acids.
Toxicity Irritant (H315, H319), Aquatic Tox (H412)Requires full PPE (Nitrile gloves, goggles) during handling.
Structural Logic for Disposal

The molecule consists of a piperazine ring (secondary/tertiary amine) linked to a benzyl ester .

  • The Amine: Acts as a proton acceptor. Mixing with acidic waste (e.g., HCl, H₂SO₄) will generate heat and potentially pressurize waste containers.

  • The Benzyl Ester: Susceptible to hydrolysis. In the presence of water/acids, it degrades into Benzyl Alcohol and Piperazine-1-acetic acid. Benzyl alcohol adds solvent load and flammability.

Waste Segregation Strategy

Effective segregation is the primary defense against laboratory accidents. You must classify this chemical as Organic Basic Waste or General Organic Waste .

Visualizing the Segregation Logic

The following decision tree illustrates where Benzyl piperazin-1-ylacetate fits within a standard laboratory waste management system.

WasteSegregation Start Benzyl piperazin-1-ylacetate Waste IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Stream (Double Bagged) IsSolid->SolidWaste Solid/Powder IsPure Is it mixed with solvents? IsSolid->IsPure Liquid/Solution Halogenated Contains Halogens? (DCM, Chloroform) IsPure->Halogenated Yes HaloStream Halogenated Organic Waste (Red Can) Halogenated->HaloStream Yes AcidCheck CRITICAL CHECK: Is container Acidic? Halogenated->AcidCheck No NonHaloStream Non-Halogenated Organic Waste (Clear/Yellow Can) AcidCheck->NonHaloStream Neutral/Basic DoNotMix STOP: Do Not Mix. Risk of Exotherm. AcidCheck->DoNotMix Acidic

Figure 1: Decision logic for segregating Benzyl piperazin-1-ylacetate to prevent incompatible mixing.

Step-by-Step Disposal Protocols

Protocol A: Routine Liquid Waste Disposal

Context: Disposal of reaction mixtures, mother liquors, or expired stock solutions.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

    • Verify the receiving waste container is labeled "Organic Waste" and is NOT designated for acids.

  • Bulking:

    • If the chemical is pure/viscous, dissolve it in a small amount of Acetone or Ethanol to facilitate transfer.

    • Pour slowly into the waste carboy using a funnel to avoid splashing.

  • Rinsing:

    • Triple rinse the original container with Acetone.

    • Add rinsate to the same waste carboy.

  • Labeling:

    • Update the waste tag immediately. List "Benzyl piperazin-1-ylacetate" and "Piperazine derivatives."

    • Mark hazards: "Irritant," "Combustible."

Protocol B: Solid Waste Disposal

Context: Disposal of contaminated silica gel, filter paper, or solid product.

  • Containment:

    • Place solid waste into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment:

    • Place the first bag into a second bag (double-bagging).

    • Seal with tape or a zip tie.

  • Disposal:

    • Place in the laboratory's solid hazardous waste drum.

    • Do not place in regular trash (Sharps/Biohazard bins are also incorrect unless biologically contaminated).

Protocol C: Emergency Spill Response

Context: Accidental release of >10 mL or >10 g.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Resp. protection if dust) Alert->PPE Contain 3. Containment (Absorbent Pads/Vermiculite) PPE->Contain Collect 4. Collection (Scoop to sealable jar) Contain->Collect Clean 5. Decontamination (Soap/Water Wash) Collect->Clean Label 6. Label as Hazardous Waste Clean->Label

Figure 2: Workflow for safely managing an accidental spill.

Specific Cleanup Steps:

  • Ventilate: Open fume hoods; close lab doors.

  • Absorb: Use vermiculite, sand, or commercial organic spill pads. Do not use combustible materials like sawdust if the spill contains oxidizers.

  • Neutralize (Optional): Since the material is basic, a mild citric acid wash can be used for final surface decontamination, but bulk absorption is preferred first.

  • Disposal: Treat all cleanup materials (pads, gloves, scoops) as hazardous chemical waste.

Regulatory Compliance & Documentation

To ensure compliance with RCRA (USA) and REACH (EU) standards:

  • Waste Codes:

    • This material is generally not a "Listed" waste (P or U list) unless specified by local variation.

    • It typically falls under D001 (Ignitable) if in a flammable solvent, or general Organic Toxicity .

  • Labeling Requirements:

    • Full Chemical Name: Benzyl piperazin-1-ylacetate (No abbreviations like "BPA").

    • Constituents: If a mixture, list percentages (e.g., "5% Benzyl piperazin-1-ylacetate, 95% Ethanol").

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 207112, Ethyl piperazine-1-acetate (Analogous Structure). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

Sources

Personal protective equipment for handling Benzyl piperazin-1-ylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl piperazin-1-ylacetate presents a dual-hazard profile characteristic of piperazine derivatives: it is a potent irritant/corrosive to mucous membranes and a known sensitizer .[1][2] While acute toxicity may vary by specific salt form, the piperazine moiety poses a significant risk of inducing occupational asthma and allergic contact dermatitis.

This guide moves beyond generic "wear gloves" advice. It provides a targeted containment strategy designed to prevent the specific permeation risks associated with benzyl and acetate functional groups, which can degrade standard nitrile barriers more rapidly than common solvents.

Part 1: Chemical Hazard Profiling & Risk Assessment

Before selecting PPE, you must understand the enemy. This compound attacks through two primary vectors:

  • The Sensitization Vector (Inhalation/Dermal):

    • Mechanism: Piperazine rings can act as haptens, binding to body proteins to trigger an immune response. Repeated low-level exposure can lead to lifelong sensitization (IgE-mediated).

    • Critical Control: Zero-tolerance for dust generation or aerosolization.

  • The Permeation Vector (Dermal):

    • Mechanism: The benzyl and acetate groups increase lipophilicity, allowing the molecule to permeate standard disposable nitrile gloves faster than simple aqueous solutions.

    • Critical Control: Frequency of glove changes and material layering.

Hazard Statements (GHS/CLP Basis)
  • H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.

  • H317: May cause an allergic skin reaction.[2][3]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

Part 2: The PPE Selection Matrix

Standard laboratory PPE is insufficient for "active" phases of handling (weighing, reaction setup). Use this matrix to scale your protection.

Protection ZoneLow Risk (Storage/Closed Vial)High Risk (Weighing/Transfer/Reaction)Emergency (Spill Cleanup > 10mL/1g)
Hand Protection Single Nitrile (0.11 mm)Double-Glove Protocol (See Protocol A)Laminate/Barrier (Silver Shield®) under Nitrile
Eye/Face Safety Glasses w/ Side ShieldsChemical Goggles (Indirect Vent)Chemical Goggles + Face Shield
Respiratory Not Required (if ventilated)Fume Hood (Face velocity >0.5 m/s)Full-Face Respirator (ABEK-P3 Filter)
Body Standard Cotton Lab CoatLab Coat + Tyvek® Sleeve Covers Tyvek® Coverall (Type 4/5/6)

Critical Note on Glove Material: Benzyl esters can swell and permeate nitrile rubber.

  • Standard Nitrile: Breakthrough time < 10 minutes for benzyl derivatives.

  • Laminate (EVOH/PE): Breakthrough time > 4 hours.

  • Recommendation: For prolonged handling, wear a Laminate liner glove under a heavy-duty nitrile outer glove.

Part 3: Operational Protocols
Protocol A: The "Double-Glove" Technique (High Risk Tasks)

Why: Provides a visual breach indicator and allows the outer glove to be stripped immediately upon contamination without exposing skin.

  • Don Inner Glove: High-visibility color (e.g., Orange or Purple Nitrile).

  • Seal Wrists: Tape the inner glove cuff to your lab coat or Tyvek sleeve.

  • Don Outer Glove: Standard Blue/White Nitrile (minimum 0.11 mm thickness).

  • The "Spot Check": If you see the inner color clearly through a wet spot on the outer glove, permeation has occurred . Stop, doff outer glove, wash hands, and re-glove.

Protocol B: Weighing & Transfer (The Dust Hazard)

Why: Piperazine salts are often fluffy solids that generate static-driven dust.

  • Engineering Control: All weighing MUST occur inside a chemical fume hood or a powder containment balance enclosure.

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Static charge can cause the powder to "jump" onto your cuffs.

  • Technique: Use the "tap-and-settle" method. Do not dump powder.

  • Decon: Immediately wipe the balance area with a wet tissue (solvent-soaked) to capture invisible micro-particles.

Part 4: Decontamination & Disposal Logic

Do NOT use Bleach (Sodium Hypochlorite).

  • Chemistry: Reacting bleach with amines/piperazines can form chloramines , which are toxic and volatile.

Correct Decontamination Fluid:

  • Primary Wash: Ethanol or Isopropyl Alcohol (dissolves the lipophilic benzyl/acetate).

  • Secondary Wash: Warm soapy water (surfactant removal).

Disposal Plan:

  • Solid Waste: Segregate into "Hazardous Organic Solid" bins. Double-bag all contaminated wipes.

  • Liquid Waste: Non-halogenated organic solvent waste stream (unless halogenated solvents were used in the reaction).

Part 5: Visualized Decision Logic

The following diagram illustrates the critical decision-making process for handling this compound, specifically focusing on the "Sensitization vs. Permeation" risk balance.

PPE_Logic Start Start: Handling Benzyl piperazin-1-ylacetate State_Check Is the compound Solid or Liquid? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Dust_Risk Risk: Inhalation Sensitization Solid->Dust_Risk Control_Solid REQ: Fume Hood + N95/P3 Backup Avoid Static Dust_Risk->Control_Solid Action Execute Task Control_Solid->Action Perm_Risk Risk: Rapid Nitrile Permeation Liquid->Perm_Risk Control_Liquid REQ: Double Glove (Laminate Liner) Splash Goggles Perm_Risk->Control_Liquid Control_Liquid->Action Spill Spill / Exposure Event Action->Spill Accident Response 1. Doff Outer Glove 2. Wash with Soap/Water 3. NO BLEACH Spill->Response

Figure 1: Risk-based decision workflow for PPE selection and emergency response. Note the divergence in controls for solid (inhalation focus) vs. liquid (permeation focus) states.

References
  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine. (General sensitization hazards of the piperazine moiety). Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl piperazine-1-carboxylate (Analog). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.